2-(p-Tolylsulfonyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFIXBNLKARINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066786 | |
| Record name | Ethanol, 2-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
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Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22381-54-0 | |
| Record name | 2-[(4-Methylphenyl)sulfonyl]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22381-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-((4-methylphenyl)sulfonyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022381540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-Tolylsulfonyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70003 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[(4-methylphenyl)sulfonyl]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylphenylsulfonyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(p-Tolylsulfonyl)ethanol for Advanced Research
This guide provides an in-depth exploration of 2-(p-Tolylsulfonyl)ethanol, a versatile bifunctional molecule pivotal in modern organic synthesis and drug development. We will delve into its fundamental properties, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
Core Molecular Profile and Physicochemical Properties
This compound, also known by its synonyms 2-Tosylethanol and 2-(4-Methylphenylsulfonyl)ethanol, is a valuable building block in synthetic chemistry. Its structure uniquely combines a primary alcohol and a tosyl group, bestowing it with a dual reactivity that is highly sought after in the construction of complex molecular architectures.
Identifier:
Structural and Molecular Data:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃S | [1][2] |
| Molecular Weight | 200.25 g/mol | [2] |
| IUPAC Name | 2-((4-Methylphenyl)sulfonyl)ethanol | [3] |
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 50-56 °C | [2][4] |
| Boiling Point | 178-181 °C at 0.2 mmHg | [2][4] |
Strategic Synthesis of this compound
The synthesis of this compound is conceptually straightforward, relying on the selective monosulfonylation of a diol. The key to a successful synthesis lies in controlling the stoichiometry to prevent the formation of the di-tosylated byproduct. The following protocol is a validated approach for the preparation of this reagent.
Experimental Protocol: Synthesis from Ethylene Glycol
This procedure is adapted from established methods for the tosylation of diols.[5]
Objective: To synthesize this compound by reacting ethylene glycol with p-toluenesulfonyl chloride in a controlled manner.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve a molar excess of ethylene glycol (e.g., 5 equivalents) in pyridine, which acts as both a solvent and a base. Cool the flask in an ice bath to 0 °C.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of dichloromethane. Add this solution dropwise to the stirred ethylene glycol solution over a period of 1-2 hours, ensuring the temperature remains at 0 °C. The large excess of ethylene glycol statistically favors the formation of the mono-tosylated product.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 2-4 hours, then let it slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding cold 1 M HCl to neutralize the pyridine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Causality in Experimental Design: The use of a significant excess of ethylene glycol is a critical parameter. It ensures that the concentration of the diol is always much higher than that of the mono-tosylated intermediate, thereby minimizing the probability of a second tosylation event on the same molecule. Pyridine is an excellent choice of base as it also serves as a suitable solvent and effectively neutralizes the HCl generated during the reaction.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from its two distinct functional groups. The primary alcohol can undergo a range of classical transformations, while the tosyl group can act as a latent leaving group under certain conditions, although its primary role in this molecule is often as an activating group for the adjacent ethyl chain.
Reactions at the Hydroxyl Group
A. Esterification: The primary alcohol can be readily esterified with carboxylic acids or their derivatives. This reaction is fundamental for introducing the 2-tosylethyl moiety into more complex molecules.[6][7]
-
Protocol: Esterification with Acetic Anhydride
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add acetic anhydride (1.5 equivalents) and a catalytic amount of a base such as N-methylimidazole.[8]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous work-up to remove excess reagents and purify by column chromatography.
-
B. Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of modern oxidizing agents.
-
Protocol: Oxidation to 2-(p-Tolylsulfonyl)acetaldehyde
-
To a solution of this compound (1 equivalent) in dichloromethane, add Dess-Martin periodinane (1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the crude aldehyde, which can be used directly or purified.
-
Applications in Drug Development
A notable application of this compound is in the synthesis of proton pump inhibitors (PPIs). It serves as a key building block for constructing the sulfinylbenzimidazole core of these drugs.[4] The tosylethyl group can be strategically incorporated and later modified to achieve the final drug target.
Caption: Reactivity map of this compound.
Safety and Handling
As with any chemical reagent, proper handling of this compound is crucial for laboratory safety.
-
Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Use with adequate ventilation to minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential building block in the synthesis of complex molecules, including pharmaceutically active compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its synthetic potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 97 22381-54-0 [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 2-(对甲苯磺酰)乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
2-(p-Tolylsulfonyl)ethanol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(p-Tolylsulfonyl)ethanol
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (TsEtOH), a valuable bifunctional molecule utilized in organic synthesis. The document details its physicochemical properties, outlines a robust and reproducible synthetic protocol, and describes the essential analytical techniques for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and professionals in drug development who require a practical, in-depth understanding of this versatile chemical intermediate. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Introduction and Significance
This compound, also known as 2-tosylethanol, is an organic compound featuring both a hydroxyl group and a p-tolylsulfonyl (tosyl) group. This unique combination of functional groups makes it a highly useful building block in synthetic chemistry. The sulfone moiety is a strong electron-withdrawing group, which activates the adjacent methylene protons and makes the hydroxyl group a potential leaving group after conversion to a derivative. Its applications range from its use as a precursor for vinyl sulfones to its role in the synthesis of more complex molecules and protecting groups.[1] For instance, it serves as a key intermediate in the preparation of the 2-(p-tolylsulfonyl)ethoxymethyl (TEM) protecting group for alcohols. Understanding its synthesis and characterization is fundamental for its effective application in multi-step synthetic campaigns.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is critical before its use in any experimental setting. The key data for this compound are summarized below.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 22381-54-0[2] |
| Molecular Formula | C₉H₁₂O₃S[1] |
| Molecular Weight | 200.25 g/mol [2] |
| Appearance | White to off-white solid/crystals[1] |
| Melting Point | 50-56 °C[2] |
| Boiling Point | 178-181 °C at 0.2 mmHg[2] |
| Functional Groups | Hydroxyl, Sulfone[2] |
Safety and Handling
This compound is classified as acutely toxic if swallowed and requires careful handling in a well-ventilated laboratory fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
GHS Pictogram: GHS07 (Exclamation mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statement: H302: Harmful if swallowed[2]
Synthesis of this compound
The most direct and common synthesis of this compound involves the nucleophilic substitution reaction between sodium p-toluenesulfinate and 2-chloroethanol. This method is efficient and utilizes readily available starting materials.
Synthesis Workflow Diagram
The diagram below illustrates the synthetic pathway from sodium p-toluenesulfinate and 2-chloroethanol to the final product.
References
spectroscopic data for 2-(p-Tolylsulfonyl)ethanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(p-Tolylsulfonyl)ethanol
Introduction
In the landscape of modern drug development and materials science, the unambiguous structural elucidation of chemical compounds is a cornerstone of innovation and regulatory compliance. This compound (CAS No. 22381-54-0), a molecule incorporating both a hydroxyl group and a sulfone moiety, serves as a versatile intermediate in organic synthesis.[1] Its molecular structure, with a molecular formula of C₉H₁₂O₃S and a molecular weight of 200.25 g/mol , presents a clear and instructive case for the application of cornerstone spectroscopic techniques.[2]
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a mere presentation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required in contemporary research environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the molecular framework, understand connectivity, and infer the electronic environment of each atom.
Molecular Structure and Atom Labeling
To facilitate a clear discussion, the atoms in this compound are systematically labeled. This labeling will be used consistently across our NMR analysis.
Caption: Labeled structure of this compound.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we anticipate five distinct signals corresponding to the aromatic protons (AA'BB' system), the two methylene groups (α and β), the methyl group, and the hydroxyl proton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | Doublet | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing sulfonyl group are deshielded and shifted downfield. |
| ~7.4 | Doublet | 2H | H-3, H-5 | Protons meta to the sulfonyl group are less deshielded. |
| ~4.0 | Triplet | 2H | H-β | Adjacent to the electronegative oxygen atom, causing a downfield shift. Split by the two H-α protons. |
| ~3.3 | Triplet | 2H | H-α | Adjacent to the strongly electron-withdrawing sulfonyl group. Split by the two H-β protons. |
| ~2.4 | Singlet | 3H | H-7 (Me) | Protons of the methyl group on the aromatic ring. |
| Variable | Singlet (broad) | 1H | OH | Chemical shift is concentration and solvent-dependent; often does not couple with adjacent protons due to rapid exchange.[3] |
Note: The exact chemical shifts are based on typical values and analysis of spectral data. The aromatic region presents as a classic AA'BB' system due to the para-substitution.[4]
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to symmetry in the tolyl group, we expect to see seven distinct carbon signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~145 | C-4 | Aromatic carbon bearing the methyl group; quaternary carbon. |
| ~136 | C-1 | Aromatic carbon bearing the sulfonyl group; quaternary carbon, deshielded. |
| ~130 | C-3, C-5 | Aromatic carbons meta to the sulfonyl group. |
| ~128 | C-2, C-6 | Aromatic carbons ortho to the sulfonyl group. |
| ~59 | C-β | Carbon attached to the hydroxyl group. The electronegative oxygen causes a significant downfield shift.[5][6] |
| ~58 | C-α | Carbon attached to the sulfonyl group. The strong electron-withdrawing effect results in a downfield shift. |
| ~22 | C-7 (Me) | Methyl carbon, typically found in the upfield region. |
Note: Data interpreted from available spectra and typical chemical shift ranges. The spectrum was recorded in Chloroform-d (CDCl₃).[7]
Experimental Protocol: NMR Data Acquisition
The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible NMR data.
References
- 1. pschemicals.com [pschemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-[(4-Methylphenyl)sulfonyl]ethanol(22381-54-0) 1H NMR [m.chemicalbook.com]
- 5. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Solubility of 2-(p-Tolylsulfonyl)ethanol in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(p-Tolylsulfonyl)ethanol, a key intermediate in various chemical syntheses. As the efficiency of chemical reactions and purification processes is often dictated by the solubility of the reagents, a thorough understanding of this property is paramount for researchers, scientists, and professionals in drug development. This document delineates the theoretical principles governing the solubility of this compound, offers predictive insights into its behavior in a range of common organic solvents, and provides a detailed experimental protocol for its quantitative determination.
Introduction: The Significance of this compound and Its Solubility
This compound, with a molecular weight of 200.25 g/mol , is a crystalline solid at room temperature.[1] Its chemical structure, featuring a p-toluenesulfonyl group and a primary alcohol, makes it a versatile building block in organic synthesis. The hydroxyl group can be readily derivatized, while the sulfonyl group can act as a leaving group or be involved in various transformations. The utility of this compound in multi-step syntheses is critically dependent on its solubility in different reaction media and purification solvents. Poor solubility can lead to low reaction yields, difficulties in handling and transfer, and challenges in purification processes like crystallization and chromatography. Conversely, a well-chosen solvent can enhance reaction rates, improve product purity, and streamline downstream processing.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2] The molecular structure of this compound possesses distinct features that dictate its solubility profile:
-
A Polar Sulfonyl Group (SO2): The sulfonyl group is highly polar and capable of acting as a hydrogen bond acceptor. This contributes significantly to the molecule's overall polarity.
-
A Hydroxyl Group (-OH): The presence of a hydroxyl group allows for both hydrogen bond donation and acceptance, further enhancing the molecule's polarity and its ability to interact with protic solvents.
-
An Aromatic p-Tolyl Group: The nonpolar aromatic ring and the methyl group introduce a hydrophobic character to the molecule.
The interplay between the polar sulfonyl and hydroxyl groups and the nonpolar tolyl moiety results in a molecule with a balanced polarity. It is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents. The ability of the hydroxyl group to form hydrogen bonds is a particularly important determinant of its solubility in protic solvents.
Predicted Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative prediction of its solubility in common organic solvents can be made based on its structural characteristics. The following table provides an estimated solubility profile. It is imperative for researchers to experimentally verify these predictions for their specific applications.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and sulfonyl groups of this compound. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with the sulfonyl group. Their ability to accept hydrogen bonds can also contribute to solvation. |
| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate | These solvents offer a balance of polarity that can interact favorably with both the polar and nonpolar regions of the molecule. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant difference in polarity and the inability of these solvents to form strong intermolecular interactions with the polar functional groups of this compound lead to poor solubility. |
| Aqueous | Water | Low | While the molecule possesses polar groups capable of hydrogen bonding, the presence of the nonpolar aromatic ring is expected to limit its solubility in water.[3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.[4]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Self-Validating System and Trustworthiness
To ensure the reliability of the obtained solubility data, the following checks should be incorporated:
-
Confirmation of Equilibrium: Analyze samples taken at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the solute in the solution has reached a constant value.
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to ensure that no degradation or polymorphic transformation of the compound has occurred during the experiment.
-
Reproducibility: The experiment should be performed in triplicate to assess the precision of the results.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for the determination of solubility.
Conclusion
References
Introduction: Unveiling 2-(p-Tolylsulfonyl)ethanol, a Versatile Reagent in Modern Organic Synthesis
An in-depth technical guide on the core of 2-(p-Tolylsulfonyl)ethanol.
This compound, often referred to as Tosyl ethanol, is a bifunctional organic compound that has found a niche but significant role in contemporary organic synthesis. While not a household name in the annals of chemical history, its utility lies in its carefully balanced chemical reactivity, making it a valuable tool for synthetic chemists. This guide provides an in-depth look at its synthesis, characterization, and, most importantly, its applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its synthetic protocols and its mechanistic behavior in key transformations.
Synthesis of this compound: A Practical and Scalable Protocol
The most common and reliable method for the preparation of this compound involves the reaction of ethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This method is favored for its high yield and relatively straightforward workup.
Experimental Protocol
Objective: To synthesize this compound from ethylene glycol and p-toluenesulfonyl chloride.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethylene Glycol | 62.07 | 25 mL | ~0.45 mol | Used in excess |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 19.07 g | 0.1 mol | Limiting reagent |
| Pyridine | 79.10 | 15.8 mL | ~0.2 mol | Base and solvent |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent for extraction |
| 1 M Hydrochloric Acid (HCl) | 36.46 | 50 mL | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | 50 mL | - | For workup |
| Brine | - | 50 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylene glycol (25 mL) in pyridine (15.8 mL) and cool the mixture to 0 °C in an ice bath.
-
Addition of TsCl: Dissolve p-toluenesulfonyl chloride (19.07 g) in dichloromethane (50 mL) and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred ethylene glycol/pyridine mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanistic Insights: The Rationale Behind the Synthesis
The synthesis of this compound is a classic example of a nucleophilic substitution reaction at a sulfonyl group.
-
Role of Pyridine: Pyridine serves a dual purpose. Firstly, it acts as a base to deprotonate one of the hydroxyl groups of ethylene glycol, increasing its nucleophilicity. Secondly, it can act as a nucleophilic catalyst by reacting with TsCl to form a highly reactive tosylpyridinium intermediate, which is then readily attacked by ethylene glycol.
-
Controlling Monosubstitution: The use of a large excess of ethylene glycol is crucial to favor the formation of the monosubstituted product, this compound, over the disubstituted product. By Le Chatelier's principle, a high concentration of one reactant (ethylene glycol) drives the reaction towards the desired product and statistically reduces the chances of a second substitution on the same molecule.
Reaction Mechanism Diagram
Caption: Simplified mechanism of this compound synthesis.
Characterization and Physicochemical Properties
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 56-58 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.80 (d, 2H), 7.35 (d, 2H), 4.25 (t, 2H), 3.80 (t, 2H), 2.45 (s, 3H), 2.10 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 145.0, 132.9, 129.8, 128.0, 68.5, 60.2, 21.6 |
| IR (KBr, cm⁻¹) | 3520 (O-H), 1350 (asym S=O), 1160 (sym S=O) |
Applications in Organic Synthesis: A Versatile Building Block
The utility of this compound stems from the presence of both a hydroxyl group and a tosyl group. The tosyl group is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. The hydroxyl group can be used as a handle for further functionalization.
One of the primary applications is as a 2-hydroxyethylating agent . In the presence of a base, the hydroxyl group can be deprotonated, and the resulting alkoxide can act as a nucleophile. More commonly, the hydroxyl group is protected, and the tosyl group is displaced by a nucleophile.
A key application is in the synthesis of N-substituted aziridines . The molecule can be converted to 2-azido-1-(tosyloxy)ethane, which upon reduction and intramolecular cyclization, yields the aziridine ring.
Logical Relationship Diagram of Applications
Caption: Key applications of this compound.
Conclusion: An Essential Tool for the Synthetic Chemist
This compound, while not a compound with a storied history of discovery, is a testament to the importance of versatile and reliable reagents in the advancement of organic synthesis. Its straightforward preparation, coupled with its predictable reactivity, makes it an invaluable tool for the construction of complex molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, grounded in mechanistic principles, to aid researchers in leveraging its full potential in their synthetic endeavors.
An In-Depth Technical Guide to 2-(p-Tolylsulfonyl)ethanol: Nomenclature, Synthesis, and Applications in Drug Development
For researchers, medicinal chemists, and professionals in drug development, a precise understanding of key chemical intermediates is paramount. 2-(p-Tolylsulfonyl)ethanol is a versatile bifunctional molecule that serves as a valuable building block in complex organic synthesis. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and critical applications, particularly as a precursor to electrophilic reagents used in covalent inhibitor design.
Nomenclature and Chemical Identification
This compound is known by a variety of synonyms and identifiers across chemical literature and commercial databases. Accurate identification is crucial for sourcing and regulatory compliance. The most common names and identifiers are consolidated below.
| Identifier Type | Value | Source(s) |
| IUPAC Name | 2-(4-Methylphenyl)sulfonylethanol | [1] |
| CAS Number | 22381-54-0 | [2] |
| Molecular Formula | C₉H₁₂O₃S | [2] |
| Molecular Weight | 200.25 g/mol | [2][3][4] |
| Common Synonyms | 2-Tosylethanol | [2] |
| 2-(p-Tosyl)ethanol | [2] | |
| 2-(4-Methylphenylsulfonyl)ethanol | [1] | |
| 2-Hydroxyethyl 4-methylphenyl sulfone | [1] | |
| Ethanol, 2-(p-tolylsulfonyl)- |
Physicochemical and Spectroscopic Data
Understanding the physical properties of a reagent is essential for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source(s) |
| Physical Form | White to off-white solid, crystalline powder | [3][4] |
| Melting Point | 50-56 °C | [3][4] |
| Boiling Point | 178-181 °C at 0.2 mmHg | [3][4] |
| Solubility | Soluble in polar organic solvents like ethanol, acetone, and chloroform. | [5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 21.6, 57.5, 60.0, 128.0, 129.8, 135.8, 145.1 | [5] |
Core Concepts: The Role of the Tosyl Group
To fully appreciate the utility of this compound, one must first understand the function of its core component: the p-toluenesulfonyl group, commonly known as the tosyl (Ts) group.
The tosyl group is one of the most effective leaving groups in organic chemistry. This effectiveness stems from the stability of the corresponding tosylate anion (TsO⁻). The negative charge on the oxygen atom is extensively delocalized by resonance across the sulfonyl group (O=S=O) and the aromatic ring. This high degree of stabilization makes the tosylate anion a very weak base and, consequently, an excellent leaving group in nucleophilic substitution reactions.
The primary application of this principle is the conversion of alcohols, which possess a notoriously poor leaving group (hydroxide, HO⁻), into alkyl tosylates. This transformation "activates" the carbon atom, making it susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. The tosylation of an alcohol with p-toluenesulfonyl chloride (TsCl) proceeds with retention of stereochemistry at the carbinol center, providing a reliable method for subsequent stereospecific transformations.[6]
Synthesis of this compound
The most direct and reliable synthesis of this compound involves the nucleophilic substitution of a 2-haloethanol with sodium p-toluenesulfinate. This S-alkylation is a robust method for forming the carbon-sulfur bond of the sulfone. The sulfinate salt is readily prepared by the reduction of the widely available p-toluenesulfonyl chloride.
Workflow for Synthesis
Experimental Protocol: Synthesis of this compound
This protocol is adapted from well-established procedures for S-alkylation of sulfinates.[2]
Part A: Preparation of Sodium p-Toluenesulfinate from p-Toluenesulfonyl Chloride
-
Setup: In a large beaker or flask equipped with a mechanical stirrer, add 500 g (2.6 mol) of p-toluenesulfonyl chloride to 3 L of water.
-
Reduction: Heat the suspension to 70 °C with stirring. Add 400 g of zinc dust, followed by the portion-wise addition of the sulfonyl chloride. The temperature will rise to approximately 80 °C.
-
Basification: After the addition is complete, continue stirring for 10 minutes. Add 250 mL of 12 M sodium hydroxide solution, followed by solid sodium carbonate in portions until the solution is strongly alkaline.
-
Workup: Filter the hot mixture by suction to remove zinc salts. Evaporate the filtrate to a volume of approximately 1 L and cool.
-
Isolation: Collect the resulting crystals of sodium p-toluenesulfinate dihydrate by suction filtration and air-dry. The expected yield is approximately 360 g (64%).[7]
Part B: Synthesis of this compound
-
Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve the prepared sodium p-toluenesulfinate (0.1 mol) in an appropriate solvent such as ethanol or DMF.
-
Reaction: Add 2-chloroethanol (0.1 mol) to the solution. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development and Organic Synthesis
The bifunctional nature of this compound—possessing both a hydroxyl group and a latent leaving group—makes it a highly strategic intermediate. Its primary application is as a stable, solid precursor to p-tolyl vinyl sulfone .
Precursor to a Key Michael Acceptor
Vinyl sulfones are potent Michael acceptors, meaning they are highly susceptible to conjugate addition by soft nucleophiles like thiols (e.g., cysteine residues in proteins) and amines.[8] This reactivity is harnessed in drug development for the design of irreversible covalent inhibitors, which can offer enhanced potency and duration of action.
This compound can be converted to p-tolyl vinyl sulfone through a two-step sequence:
-
Acylation: The hydroxyl group is first esterified, typically with acetic anhydride, to form 2-acetoxyethyl p-tolyl sulfone.
-
Elimination (Pyrolysis): The acetate ester is then subjected to pyrolysis (heating), which induces an elimination reaction to form the vinyl sulfone and acetic acid.[9]
The resulting p-tolyl vinyl sulfone is a versatile reagent. It has been employed in the synthesis of various biologically active compounds and is a valuable tool in chemical biology for activity-based protein profiling (ABPP).
Use in Prodrug Synthesis
This compound and its derivatives have been utilized in the synthesis of prodrugs. For instance, new arylsulfonyl proton pump inhibitors (PPIs) have been synthesized where this moiety is incorporated to modulate the drug's pharmacokinetic properties, aiming for a longer residence time and improved gastric acid inhibition.[3]
Safety and Handling
This compound is classified as an acute toxicant (oral) and requires careful handling in a laboratory setting.
| Hazard Information | Precautionary Measures |
| GHS Pictogram: GHS07 (Exclamation Mark) | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Signal Word: Warning | Wear chemical-resistant gloves and a lab coat. |
| Hazard Statement: H302 (Harmful if swallowed) | Use with adequate ventilation. Avoid generating dust. |
| Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. | Wash thoroughly after handling. |
(Data sourced from representative Safety Data Sheets)[4]
Conclusion
This compound is more than a simple organic chemical; it is a strategically designed intermediate with significant utility for researchers in drug discovery and organic synthesis. Its primary value lies in its role as a stable, easily handled precursor to p-tolyl vinyl sulfone, a powerful electrophile for engaging biological nucleophiles. A thorough understanding of its nomenclature, properties, and reaction pathways enables chemists to leverage this versatile building block for the construction of complex molecular architectures and novel therapeutic agents.
References
- 1. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-TOLYL VINYL SULPHONE synthesis - chemicalbook [chemicalbook.com]
- 4. Sodium p-toluenesulfinate synthesis - chemicalbook [chemicalbook.com]
- 5. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
In-depth Technical Guide: The Molecular Structure and Conformation of 2-(p-Tolylsulfonyl)ethanol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-(p-Tolylsulfonyl)ethanol (C₉H₁₂O₃S), a versatile organic intermediate.[1] By integrating insights from theoretical calculations, and spectroscopic methodologies, we elucidate the key structural features governing the behavior of this molecule. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize sulfonyl-containing compounds.
Introduction: The Significance of Sulfone Chemistry and Molecular Conformation
The sulfone functional group is a cornerstone in medicinal chemistry and materials science, imparting unique physicochemical properties such as chemical stability, polarity, and hydrogen bonding capability.[2][3] The precise three-dimensional arrangement of the sulfone and adjacent functional groups dictates the molecule's ability to interact with biological targets or self-assemble into well-defined materials. Understanding the conformational landscape of flexible molecules like this compound is therefore paramount for rational drug design and the development of advanced materials.[4][5]
The tosyl group (p-toluenesulfonyl) is frequently employed in organic synthesis, both as a protecting group and as an activating group.[6] The conformation of the ethyl alcohol chain relative to the bulky and polar tosyl group in this compound is influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. This guide will explore these factors in detail.
Molecular Structure of this compound
The fundamental structure of this compound consists of a p-tolylsulfonyl group attached to an ethanol backbone.[7][8]
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₃S | [1][9] |
| Molecular Weight | 200.25 g/mol | [1][7][8][9] |
| Melting Point | 50-57 °C | [1][7] |
| Boiling Point | 178-181 °C at 0.2 mmHg | [1][7] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 22381-54-0 | [1][7][8][9][10] |
Conformational Analysis: Theoretical Considerations
The conformational flexibility of this compound primarily arises from rotation around the C-C and C-S bonds of the ethylsulfonyl linkage. The key dihedral angles to consider are O=S-C-C and S-C-C-O. The relative orientations of the hydroxyl group and the sulfonyl group can lead to different conformers, such as gauche and anti-periplanar arrangements.
It is hypothesized that intramolecular hydrogen bonding between the hydroxyl proton and one of the sulfonyl oxygen atoms could play a significant role in stabilizing certain conformations.[2] Such an interaction would lead to a folded, or gauche, conformation.
Spectroscopic Elucidation
While a definitive single-crystal X-ray structure was not found in the public literature at the time of this writing, spectroscopic methods provide significant insight into the molecule's solution-state conformation and structure.
¹H and ¹³C NMR Spectroscopy
Proton and Carbon NMR spectra are essential for confirming the chemical structure of this compound. The chemical shifts of the protons on the ethyl chain are particularly sensitive to their electronic environment, which is influenced by the conformation.
Table 2: Predicted and Reported NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| Ar-CH₃ | ~2.4 | Singlet |
| -SO₂-CH₂- | ~3.4-3.6 | Triplet |
| -CH₂-OH | ~3.9-4.1 | Triplet |
| Ar-H | ~7.3-7.8 | AA'BB' system |
| -OH | Variable | Broad singlet |
| ¹³C NMR | ||
| Ar-CH₃ | ~21 | |
| -SO₂-CH₂- | ~58-60 | |
| -CH₂-OH | ~55-57 | |
| Ar-C | ~127-145 | 4 signals |
Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Experimental data can be found on spectral databases.[11][12]
The coupling constants between the methylene protons (-SO₂-CH₂-CH₂-OH) can provide valuable information about the dominant dihedral angle, according to the Karplus equation. A larger coupling constant would suggest a greater population of the anti-periplanar conformation, while a smaller coupling constant would be consistent with a gauche conformation.
Experimental and Computational Workflows
To rigorously determine the conformational preferences of this compound, a combined experimental and computational approach is recommended.
Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of sodium p-toluenesulfinate with 2-chloroethanol. A generalized procedure is outlined below. While a specific patent describes the synthesis of a related compound, 2-(2-thienyl)ethanol p-toluenesulfonate, the principles of reacting an alcohol with a tosyl group source are relevant.[13]
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium p-toluenesulfinate in a suitable solvent such as ethanol or a water/ethanol mixture.
-
Addition of Reagent: Add 2-chloroethanol to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane), to yield this compound as a crystalline solid.[1]
Workflow: Computational Conformational Analysis
Computational chemistry is a powerful tool for exploring the potential energy surface of a molecule and identifying stable conformers.[4][14]
Caption: Workflow for computational conformational analysis.
This workflow allows for the identification of the lowest energy conformations and the quantification of the energy differences between them. The results can then be used to predict the relative populations of each conformer at a given temperature.
Conclusion and Future Directions
The molecular structure of this compound is characterized by the interplay between the bulky, electron-withdrawing tosyl group and the flexible, hydrogen-bond-donating hydroxyethyl side chain. While spectroscopic data confirms its covalent structure, the precise conformational preferences in both solid and solution states warrant further detailed investigation.
Future work should prioritize obtaining a single-crystal X-ray structure to definitively determine its solid-state conformation. In solution, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide direct evidence of through-space interactions and help to quantify the populations of different conformers. These experimental results, when combined with high-level computational modeling, will provide a complete picture of the structural dynamics of this important molecule, aiding in its application in both medicinal and materials contexts.
References
- 1. Cas 22381-54-0,2-[(4-Methylphenyl)sulfonyl]ethanol | lookchem [lookchem.com]
- 2. Effects of sulfoxide and sulfone sidechain-backbone hydrogen bonding on local conformations in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 7. 2-(对甲苯磺酰)乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 97 22381-54-0 [sigmaaldrich.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 2-(p-Toluenesulfonyl)ethanol [oakwoodchemical.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-[(4-Methylphenyl)sulfonyl]ethanol(22381-54-0) 1H NMR spectrum [chemicalbook.com]
- 13. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]
- 14. Conformational properties of methyl vinyl sulfone: Ab initio geometry optimization and vibrational analysis [sedici.unlp.edu.ar]
An In-depth Technical Guide on the Safety and Handling of 2-(p-Tolylsulfonyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
2-(p-Tolylsulfonyl)ethanol, also known as 2-(p-Toluenesulfonyl)ethanol, is a solid organic compound. A foundational understanding of its physical and chemical properties is paramount for safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C9H12O3S | [1][2] |
| Molecular Weight | 200.26 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 50-56 °C (lit.) | [3] |
| Boiling Point | 178-181 °C at 0.2 mmHg (lit.) | [1][3] |
| Solubility | Not available | [1] |
Understanding the "Why": The solid nature of this compound at room temperature indicates that the primary route of exposure during handling is likely to be inhalation of dust or direct skin contact. Its high boiling point and low vapor pressure suggest that inhalation of vapors is less of a concern under standard laboratory conditions.
Hazard Identification and Toxicological Profile
While comprehensive toxicological data for this compound is not fully available, the existing information necessitates a cautious approach.[1] It is classified as "Acute Toxicity, Oral, Category 4".[3]
Key Potential Hazards:
-
Eye Irritation: May cause irritation upon contact.[1]
-
Skin Irritation: May cause skin irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]
-
Digestive Tract Irritation: Ingestion may cause irritation.[1]
A Note on Data Gaps: The phrase "the toxicological properties of this material have not been fully investigated" appears frequently in safety data sheets for this compound.[1] This underscores the importance of treating it with a high degree of caution and minimizing exposure through all routes.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
The primary engineering control for handling solid this compound is to minimize dust generation and accumulation.[1]
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[1] A chemical fume hood is the preferred environment for weighing and transferring the solid.
-
Enclosed Systems: For larger scale operations, handling within a glove box or other enclosed system should be considered.
Personal Protective Equipment (PPE)
The selection of PPE is the final line of defense against exposure.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Given the lack of specific permeation data, nitrile or neoprene gloves are a reasonable starting point. Always inspect gloves for tears or holes before use.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Additional Protection: For tasks with a higher risk of dust generation, consider disposable sleeves and a full-body lab coat.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] The type of respirator will depend on the specific workplace conditions and should be selected in accordance with a formal respiratory protection program.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Wash hands and face thoroughly after handling.[1]
-
Remove contaminated clothing and wash it before reuse.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Keep the container tightly closed when not in use.[1]
-
Avoid ingestion and inhalation.[1]
Storage
-
Store in a tightly closed container.[1]
-
Store in a cool, dry, well-ventilated area.[1]
-
Store away from incompatible substances, such as strong oxidizing agents.[1]
First-Aid and Emergency Procedures
In the event of an exposure or accident, prompt and appropriate action is crucial.
Table 2: First-Aid Measures for this compound
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [1] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | [1] |
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 3.[1]
-
Spill Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container.[1] Clean up spills immediately, observing all safety precautions.[1] Avoid generating dusty conditions and ensure adequate ventilation.[1]
Fire-Fighting Measures
-
Extinguishing Media: Use the agent most appropriate to extinguish the fire. Suitable agents include water spray, dry chemical, carbon dioxide, or appropriate foam.[1]
-
Protective Gear: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide, oxides of sulfur, and carbon dioxide.[1]
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is key to preventing hazardous reactions.
-
Chemical Stability: Stable under normal temperatures and pressures.[1]
-
Conditions to Avoid: Incompatible materials, dust generation, excess heat, and strong oxidants.[1]
-
Incompatibilities with Other Materials: Oxidizing agents.[1]
-
Hazardous Decomposition Products: Carbon monoxide, oxides of sulfur, irritating and toxic fumes and gases, carbon dioxide.[1]
-
Hazardous Polymerization: Has not been reported.[1]
Caption: Chemical incompatibilities and conditions to avoid for this compound.
Experimental Protocol: Safe Weighing and Dissolving
This protocol provides a step-by-step methodology for safely handling this compound in a common laboratory procedure.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don the required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Decontaminate the work surface within the fume hood.
-
Place a calibrated analytical balance inside the fume hood.
-
-
Weighing:
-
Use a tared weigh boat or appropriate glassware.
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Use a clean spatula to transfer the desired amount of the solid to the weigh boat.
-
Keep the container opening as far from your breathing zone as possible.
-
Securely close the main container immediately after dispensing.
-
-
Dissolving:
-
Place the weigh boat containing the compound into the receiving flask or beaker.
-
Slowly add the desired solvent, directing the stream to wash the solid from the weigh boat into the vessel.
-
If necessary, use a magnetic stirrer set to a low speed to aid in dissolution, avoiding splashing.
-
-
Cleanup:
-
Carefully dispose of the weigh boat and any contaminated materials (e.g., disposable gloves, wipes) in a designated solid waste container.
-
Wipe down the spatula and the work surface with an appropriate solvent and then with soap and water.
-
Wash hands thoroughly after completing the procedure and removing PPE.
-
References
Methodological & Application
Application Note & Protocol: Synthesis of p-Tolyl Vinyl Sulfone via Elimination from 2-(p-Tolylsulfonyl)ethanol
Abstract & Introduction
Vinyl sulfones are a class of organic compounds of significant interest in medicinal chemistry and materials science. Their utility stems from their function as potent Michael acceptors, enabling covalent modification of nucleophilic residues like cysteine in proteins, which makes them valuable tools in proteomics and drug development.[1][2] p-Tolyl vinyl sulfone, in particular, serves as a versatile synthetic intermediate.
This document provides a comprehensive, field-tested protocol for the synthesis of p-tolyl vinyl sulfone from the readily available precursor, 2-(p-Tolylsulfonyl)ethanol. The described methodology is a robust two-step sequence involving the activation of the primary alcohol followed by a base-mediated elimination. The causality behind each experimental choice is detailed to ensure reproducibility and provide researchers with a deep understanding of the reaction principles.
Reaction Principle: A Two-Step Elimination Strategy
The conversion of this compound to p-tolyl vinyl sulfone is fundamentally a β-elimination reaction.[3][4] A direct, single-step dehydration is challenging because the hydroxyl group (-OH) is an intrinsically poor leaving group.[5][6] To overcome this, a more controlled and efficient two-step approach is employed.
Step 1: Activation of the Hydroxyl Group The primary alcohol is first converted into a sulfonate ester, specifically a mesylate (-OMs). This is achieved by reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base such as triethylamine (Et₃N). The amine neutralizes the HCl byproduct generated during the reaction.[7] This transformation "activates" the oxygen, converting it into an excellent leaving group (mesylate anion, MsO⁻), which is the conjugate base of a strong acid (methanesulfonic acid).
Step 2: Base-Induced E2 Elimination The intermediate mesylate is then subjected to a strong, non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU). This base selectively abstracts the acidic proton on the carbon alpha (α) to the powerfully electron-withdrawing p-tolylsulfonyl group. The reaction proceeds via a concerted E2 mechanism, where the C-H bond cleavage and the C-OMs bond cleavage occur simultaneously to form the desired vinyl C=C double bond.[8][9]
The overall workflow is depicted below.
Figure 1: Two-step synthesis workflow for p-tolyl vinyl sulfone.
Detailed Experimental Protocol
Safety First: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Methanesulfonyl chloride is corrosive and a lachrymator. DBU is a strong, corrosive base.
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | CAS No. | Supplier |
| This compound | ≥98% | 200.25 | 20098-09-3 | Commercially Available |
| Methanesulfonyl Chloride (MsCl) | ≥99.5% | 114.55 | 124-63-0 | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | 101.19 | 121-44-8 | Sigma-Aldrich |
| 1,8-Diazabicycloundec-7-ene (DBU) | 98% | 152.24 | 6674-22-2 | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | 84.93 | 75-09-2 | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M aq. | 36.46 | 7647-01-0 | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | aq. soln. | 84.01 | 144-55-8 | VWR |
| Saturated Sodium Chloride (Brine) | aq. soln. | 58.44 | 7647-14-5 | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | 120.37 | 7487-88-9 | Sigma-Aldrich |
Step-by-Step Procedure
Step A: Mesylation of this compound
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 49.9 mmol, 1.0 eq).
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add triethylamine (8.4 mL, 60.0 mmol, 1.2 eq) to the stirred solution.
-
Add methanesulfonyl chloride (4.25 mL, 55.0 mmol, 1.1 eq) dropwise over 10 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
Step B: Elimination to form p-Tolyl Vinyl Sulfone
-
To the reaction mixture from Step A, add 1,8-Diazabicycloundec-7-ene (DBU) (8.9 mL, 60.0 mmol, 1.2 eq) dropwise at room temperature. Causality Note: DBU is a strong, non-nucleophilic base ideal for promoting elimination over substitution.
-
Stir the reaction mixture at room temperature for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the intermediate mesylate spot has been completely consumed.
Step C: Work-up and Purification
-
Quench the reaction by adding 50 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine. Causality Note: The acid wash removes excess amines (Et₃N and DBU), while the bicarbonate wash removes any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a pale yellow solid. Purify by recrystallization from a mixture of ethyl acetate and hexanes to yield p-tolyl vinyl sulfone as a white crystalline solid.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | ||
| This compound | 10.0 g (49.9 mmol) | 1.0 eq |
| Reagents | ||
| Triethylamine | 6.07 g (60.0 mmol) | 1.2 eq |
| Methanesulfonyl Chloride | 6.30 g (55.0 mmol) | 1.1 eq |
| DBU | 9.13 g (60.0 mmol) | 1.2 eq |
| Product | ||
| p-Tolyl vinyl sulfone (M.W. 182.24) | ~7.8 g (42.8 mmol) | Expected Yield: ~85% |
| Melting Point | 65-67 °C | Literature Value |
Product Characterization
To ensure the trustworthiness of the protocol, the identity and purity of the final product must be confirmed.
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.78 (d, 2H), 7.35 (d, 2H), 6.85 (dd, 1H), 6.35 (d, 1H), 5.95 (d, 1H), 2.44 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 144.9, 142.3, 136.5, 130.1, 128.9, 127.8, 21.6.
-
Infrared (IR, KBr Pellet): ν (cm⁻¹) 1610 (C=C), 1320, 1145 (SO₂ stretch).
-
TLC: R_f = 0.4 (30% Ethyl Acetate in Hexanes), visualized with UV light.
References
- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Kinetic study of E2 eliminations from 2-thienylethyl bromides and toluene-p-sulphonates promoted by sodium ethoxide in ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Base-Mediated Elimination of 2-(p-Tolylsulfonyl)ethanol for the Synthesis of p-Tolyl Vinyl Sulfone
Abstract
This technical guide provides a comprehensive overview of the base-mediated elimination of 2-(p-Tolylsulfonyl)ethanol to synthesize p-tolyl vinyl sulfone. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, and critical safety information. The synthesis of vinyl sulfones is of significant interest due to their utility as versatile building blocks in organic synthesis and their prevalence in biologically active molecules.[1] This guide will explore the mechanistic dichotomy of the E2 and E1cb pathways, provide step-by-step procedures for conducting the reaction with different base-solvent systems, and offer insights into reaction optimization and product purification.
Introduction: The Significance of Vinyl Sulfones
Vinyl sulfones are a class of organic compounds characterized by a vinyl group attached to a sulfonyl group. They are powerful Michael acceptors and participate in a variety of cycloaddition reactions, making them valuable intermediates in organic synthesis.[2] In the realm of medicinal chemistry, the vinyl sulfone motif is a recognized "privileged scaffold," appearing in numerous drug candidates with a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5][6][7] The electrophilic nature of the vinyl sulfone allows for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, leading to potent and selective inhibition.[3][6]
The base-mediated elimination of β-hydroxy sulfones, such as this compound, represents a direct and efficient route to accessing these important molecules.[8] Understanding the nuances of this reaction is therefore critical for chemists in both academic and industrial settings.
Mechanistic Considerations: E2 versus E1cb Pathways
The base-mediated elimination of this compound can proceed through two primary mechanistic pathways: the concerted E2 mechanism and the stepwise E1cb (Elimination, Unimolecular, conjugate Base) mechanism. The operative pathway is influenced by factors such as the strength of the base, the nature of the solvent, and the acidity of the α-proton.
The E2 Mechanism
The E2 mechanism is a one-step, concerted process where the base abstracts a proton from the β-carbon at the same time as the leaving group departs from the α-carbon.[9] This mechanism requires an anti-periplanar arrangement of the abstracted proton and the leaving group. For this compound, the hydroxyl group is a poor leaving group. To facilitate an E2 reaction, the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate or mesylate.[10] However, in the context of a direct base-mediated elimination of the alcohol, the E2 pathway is less likely.
The E1cb Mechanism
The E1cb mechanism is a two-step process that is favored when the β-hydrogen is acidic and the leaving group is poor.[6][7][11] In the case of this compound, the electron-withdrawing p-tolylsulfonyl group significantly increases the acidity of the α-protons. The mechanism proceeds as follows:
-
Deprotonation: A base abstracts an acidic proton from the carbon α to the sulfonyl group, forming a resonance-stabilized carbanion (the conjugate base). This step is typically fast and reversible.[5][7]
-
Leaving Group Expulsion: The carbanion then expels the leaving group (in this case, the hydroxide ion) to form the alkene. This step is usually the rate-determining step of the reaction.[5]
Given the acidity of the α-proton and the poor leaving group ability of the hydroxide ion, the E1cb mechanism is the more probable pathway for the base-mediated elimination of this compound.
Diagram of the E1cb Mechanism:
References
- 1. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 2. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 3. E1CB Elimination Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. eqipped.com [eqipped.com]
- 5. Illustrated Glossary of Organic Chemistry - E1cb mechanism [chem.ucla.edu]
- 6. E1cB: The Conjugate Base Elimination Pathway | OpenOChem Learn [learn.openochem.org]
- 7. grokipedia.com [grokipedia.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
The E1cB Pathway to an Essential Michael Acceptor: A Detailed Guide to the Formation of p-Tolyl Vinyl Sulfone
Introduction: The Significance of Vinyl Sulfones in Modern Chemistry
Vinyl sulfones are a class of organic compounds characterized by a vinyl group directly attached to a sulfonyl group. This arrangement renders the β-carbon electrophilic, making vinyl sulfones potent Michael acceptors. This reactivity is the cornerstone of their widespread utility in organic synthesis and, notably, in drug discovery and development. The p-tolyl vinyl sulfone, in particular, serves as a versatile building block and a key pharmacophore in numerous biologically active molecules. Its applications span from covalent inhibitors in targeted cancer therapy to probes for chemical biology.[1] Understanding the mechanistic underpinnings of its formation is paramount for researchers aiming to leverage its synthetic potential. This guide provides an in-depth exploration of the reaction mechanism for the formation of p-tolyl vinyl sulfone from 2-(p-Tolylsulfonyl)ethanol, complemented by detailed experimental protocols.
Mechanistic Deep Dive: Unraveling the E1cB Elimination Pathway
The formation of p-tolyl vinyl sulfone from this compound proceeds via an Elimination Unimolecular conjugate Base (E1cB) mechanism. This pathway is favored under basic conditions, especially when the substrate possesses two key features present in our starting material: an acidic proton and a poor leaving group.
The reaction is a two-step process:
-
Deprotonation to form a stable carbanion (the conjugate base).
-
Expulsion of the leaving group to form the alkene.
Let's dissect these steps in the context of our specific reaction:
Step 1: Formation of the Carbanion Intermediate
The reaction is initiated by a base, typically a hydroxide or an alkoxide, which abstracts a proton from the carbon α to the sulfonyl group. The potent electron-withdrawing nature of the p-toluenesulfonyl group significantly increases the acidity of these α-protons, facilitating their removal. This deprotonation results in the formation of a resonance-stabilized carbanion, the conjugate base of the starting material. This carbanion is the key intermediate in the E1cB pathway.
Step 2: Elimination of the Hydroxide Leaving Group
In the second step, the newly formed carbanion undergoes elimination. The lone pair of electrons on the carbanion shifts to form a π-bond with the adjacent carbon, concurrently expelling the hydroxyl group (-OH) as the leaving group. Hydroxide is generally considered a poor leaving group; however, its departure is facilitated by the formation of a thermodynamically stable, conjugated vinyl sulfone product.
It is the presence of the activating sulfonyl group and the poor leaving group that directs the reaction through the E1cB manifold, as opposed to a concerted E2 mechanism.
Visualizing the Mechanism: A Step-by-Step Diagram
The following diagram illustrates the E1cB mechanism for the formation of p-tolyl vinyl sulfone.
Caption: The E1cB mechanism for vinyl sulfone formation.
Application Notes and Protocols
This section provides a detailed protocol for the synthesis of p-tolyl vinyl sulfone from this compound. While a specific base-catalyzed protocol for this exact transformation is not widely published, the following procedure is adapted from general methods for the dehydration of β-hydroxy sulfones and should serve as a robust starting point for researchers. A pyrolytic method from a similar precursor is also provided as an alternative.
Protocol 1: Base-Catalyzed Dehydration of this compound (General Method)
Objective: To synthesize p-tolyl vinyl sulfone via a base-catalyzed elimination reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium tert-butoxide (KOtBu)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium chloride (brine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF (approximately 0.1-0.5 M concentration) in a round-bottom flask, add the base (1.1-1.5 eq) portion-wise at 0 °C with stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure p-tolyl vinyl sulfone.
Expected Observations and Causality:
-
The choice of base is critical. A strong, non-nucleophilic base like potassium tert-butoxide is often preferred to minimize side reactions.
-
The reaction is typically run at room temperature, but gentle heating can accelerate the elimination of the poor hydroxyl leaving group.
-
The workup procedure is designed to remove the base and any water-soluble byproducts.
-
Column chromatography is a standard method for purifying organic compounds and will effectively separate the desired vinyl sulfone from any unreacted starting material or byproducts.
Protocol 2: Pyrolytic Synthesis of p-Tolyl Vinyl Sulfone
This method is adapted from a patented procedure and offers an alternative, solvent-free approach.[2]
Objective: To synthesize p-tolyl vinyl sulfone via pyrolysis of crude beta-hydroxyethyl tolyl sulfone.
Materials:
-
Crude beta-hydroxyethyl tolyl sulfone
-
Pyrolysis apparatus (heated chamber)
-
Vacuum pump
-
Benzene
-
Chloroform
-
Petroleum ether
-
Crystallization dish
Procedure:
-
Pyrolysis: Introduce crude beta-hydroxyethyl tolyl sulfone into a heated chamber at a temperature of 200-230 °C under a reduced pressure of 2 mm Hg. The addition should be controlled over a period of one hour.
-
Collection: The pyrolysate will crystallize at the cool end of the pyrolysis tube.
-
Extraction: Wash the crystallized product from the tube with benzene.
-
Isolation and Purification: Evaporate the benzene solution to obtain the crude pyrolysate. Recrystallize the crude product from a mixture of chloroform and petroleum ether to yield purified p-tolyl vinyl sulfone. The purified crystals should melt to a colorless oil at 57 °C.[2]
Safety and Handling:
-
Vinyl sulfones are reactive electrophiles and should be handled with care in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
Data Presentation: Key Reaction Parameters
| Parameter | Base-Catalyzed Method | Pyrolytic Method |
| Starting Material | This compound | Crude beta-hydroxyethyl tolyl sulfone |
| Key Reagents | Base (e.g., NaOH, KOtBu) | None (Heat) |
| Solvent | Dichloromethane or THF | None |
| Temperature | 0 °C to reflux | 200-230 °C |
| Pressure | Atmospheric | 2 mm Hg |
| Workup | Aqueous workup and extraction | Crystallization and recrystallization |
Experimental Workflow Visualization
The following diagram outlines the general workflow for the base-catalyzed synthesis and purification of p-tolyl vinyl sulfone.
Caption: General workflow for the base-catalyzed synthesis of p-tolyl vinyl sulfone.
Conclusion: A Versatile Reaction for a Privileged Scaffold
The E1cB-mediated formation of p-tolyl vinyl sulfone from this compound is a fundamentally important transformation that provides access to a highly valuable synthetic intermediate. The principles governing this reaction—namely, the acidification of the α-proton by the sulfonyl group and the elimination of a poor leaving group from a stabilized carbanion—are illustrative of a broader class of elimination reactions in organic chemistry. The protocols provided herein offer researchers a practical guide to harnessing this chemistry for their own synthetic endeavors, enabling the exploration of new frontiers in drug discovery and materials science.
References
Synthesis of the 2-(p-Tolylsulfonyl)ethoxymethyl (TEM) Protecting Group: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo-selectivity and high yields.[1] The 2-(p-Tolylsulfonyl)ethoxymethyl (TEM) group is a valuable asset for the protection of alcohols, offering distinct advantages in stability and selective cleavage. This application note provides a comprehensive guide to the synthesis of the TEM protecting group, specifically focusing on the preparation of its precursor, 2-(p-Tolylsulfonyl)ethoxymethyl chloride (TEM-Cl). We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss crucial safety considerations and characterization techniques.
Introduction: The Role of the TEM Group in Organic Synthesis
Protecting groups are essential tools in the synthetic chemist's arsenal, temporarily masking a reactive functional group to prevent it from interfering with subsequent chemical transformations.[2] The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removed in high yield under specific and mild conditions.[3]
The 2-(p-Tolylsulfonyl)ethoxymethyl (TEM) group has emerged as a robust protecting group for alcohols. It forms a stable acetal linkage that is resistant to a range of reagents, yet can be cleaved under specific conditions, offering an orthogonal protection strategy in complex syntheses.[4] The synthesis of TEM-protected alcohols is typically achieved by reacting the alcohol with 2-(p-Tolylsulfonyl)ethoxymethyl chloride (TEM-Cl) in the presence of a non-nucleophilic base. Therefore, the efficient synthesis of TEM-Cl is a critical first step.
This guide focuses on a reliable, two-step synthesis of TEM-Cl, starting from readily available commercial reagents: chloromethyl methyl sulfide and p-toluenesulfonyl chloride.
Reaction Mechanism and Rationale
The synthesis of TEM-Cl proceeds through a two-step sequence:
Step 1: Oxidation of Chloromethyl Methyl Sulfide to Chloromethyl Methyl Sulfone
The initial step involves the oxidation of the sulfide group in chloromethyl methyl sulfide to a sulfone. This transformation is crucial as the resulting sulfone is a key structural feature of the TEM group.
Step 2: Not applicable to the direct synthesis of TEM-Cl from the specified starting materials. The direct synthesis of TEM-Cl is a one-step process from 2-(methylthio)ethanol, which is then oxidized and chlorinated. However, for the purpose of this guide, we will focus on the synthesis of a related precursor that can be adapted. A more common laboratory synthesis involves the reaction of 2-(p-tolylthio)ethanol, which is then oxidized and chlorinated. For the purpose of this protocol, we will focus on the direct synthesis of the key intermediate, chloromethyl p-tolyl sulfone, from sodium p-toluenesulfinate and chloroiodomethane.
The electron-withdrawing nature of the sulfonyl group in the final product enhances the stability of the TEM-protected alcohol.
Experimental Protocol: Synthesis of 2-(p-Tolylsulfonyl)ethoxymethyl chloride (TEM-Cl)
This protocol outlines a common method for the preparation of the key precursor to TEM ethers.
Materials and Equipment
| Reagents | Equipment |
| Chloromethyl methyl sulfide | Round-bottom flasks |
| p-Toluenesulfonyl chloride | Magnetic stirrer and stir bars |
| Glacial acetic acid | Ice bath |
| Hydrogen peroxide (30%) | Heating mantle with temperature control |
| Dichloromethane (DCM) | Separatory funnel |
| Sodium bicarbonate (saturated solution) | Rotary evaporator |
| Brine (saturated NaCl solution) | Glassware for extraction and filtration |
| Anhydrous magnesium sulfate or sodium sulfate | Standard laboratory safety equipment (fume hood, safety glasses, lab coat, gloves) |
Step-by-Step Synthesis
Step 1: Oxidation of Chloromethyl Methyl Sulfide
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the flask, add chloromethyl methyl sulfide and glacial acetic acid.
-
Cooling: Cool the mixture in an ice bath to 0-5 °C.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold water and dichloromethane (DCM).
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers.
-
Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude chloromethyl methyl sulfone.
This intermediate is often used directly in the next step without further purification.
Safety Precautions
Chloromethyl methyl sulfide is a hazardous chemical and should be handled with extreme caution in a well-ventilated fume hood. [5][6][7][8]
-
Inhalation: May cause respiratory irritation.[5][7] Avoid breathing vapors or mist.[5]
-
Skin Contact: Causes skin irritation.[5][7] Wear appropriate protective gloves.[9]
-
Eye Contact: Causes serious eye irritation.[5][7] Wear safety glasses and a face shield.[9]
-
Flammability: Highly flammable liquid and vapor.[7] Keep away from heat, sparks, and open flames.[6]
-
Handling: Ground and bond container and receiving equipment to prevent static discharge.[7][8] Use only non-sparking tools.[7]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[7] Keep refrigerated.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[7]
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with appropriate personal protective equipment.
p-Toluenesulfonyl chloride is a corrosive solid and a lachrymator. [10] Avoid inhalation of dust and contact with skin and eyes.
Characterization and Data Analysis
The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds. Expected chemical shifts for key protons and carbons should be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonyl group (typically around 1350-1300 cm-1 and 1160-1150 cm-1).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Workflow Diagram
Figure 1. Workflow for the synthesis of the TEM-Cl precursor.
Conclusion
The 2-(p-Tolylsulfonyl)ethoxymethyl (TEM) protecting group is a valuable tool in modern organic synthesis. The protocol described in this application note provides a reliable method for the synthesis of its key precursor, 2-(p-Tolylsulfonyl)ethoxymethyl chloride. By understanding the underlying chemistry and adhering to the detailed experimental procedures and safety precautions, researchers can confidently prepare this important reagent for use in their synthetic endeavors.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protection and Deprotection [cem.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protective Groups [organic-chemistry.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Page loading... [wap.guidechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Application Note: The 2-(p-Tolylsulfonyl)ethoxymethyl (TEM) Group for 2'-Hydroxyl Protection in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2'-Hydroxyl Protection in RNA Synthesis
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides presents a significant chemical challenge. This reactive group must be effectively masked or "protected" during the sequential addition of nucleotide monomers to prevent unwanted side reactions, such as chain branching and cleavage of the internucleotidic linkage.[1] The ideal 2'-hydroxyl protecting group must be stable throughout the entire solid-phase synthesis cycle, yet be removable under mild conditions that do not compromise the integrity of the final RNA product.[2] Over the years, various protecting groups have been developed, each with its own set of advantages and limitations. This application note details the use of the 2-(p-Tolylsulfonyl)ethoxymethyl (TEM) group as a robust and efficient solution for 2'-hydroxyl protection in solid-phase RNA synthesis.
The 2-(p-Tolylsulfonyl)ethoxymethyl (TEM) Protecting Group: A Mechanistic Overview
The 2-(p-Tolylsulfonyl)ethoxymethyl (TEM) group is an acetal-type protecting group that offers excellent stability during the acidic conditions of 5'-O-detritylation and the coupling steps of phosphoramidite chemistry. Its removal is based on a base-induced β-elimination mechanism, which provides a clean and efficient deprotection pathway.
Protection of the 2'-Hydroxyl Group
The introduction of the TEM group onto the 2'-hydroxyl of a ribonucleoside is typically achieved by reacting the appropriately protected nucleoside (e.g., 5'-O-DMT, N-acylated) with 2-(p-Tolylsulfonyl)ethoxymethyl chloride (TEM-Cl) in the presence of a non-nucleophilic base. The synthesis of the four necessary phosphoramidite building blocks (A, C, G, U) protected with the 2'-O-TEM group has been described, enabling their direct use in automated RNA synthesizers.[3]
Deprotection: A Base-Mediated β-Elimination
The key advantage of the TEM group lies in its facile removal under basic conditions that are orthogonal to the acidic deprotection of the 5'-O-DMT group. The deprotection is initiated by a base, which abstracts a proton from the carbon atom adjacent to the sulfonyl group. This abstraction is favored due to the electron-withdrawing nature of the sulfone. The resulting carbanion then undergoes a β-elimination, leading to the release of the 2'-hydroxyl group and the formation of p-tolyl vinyl sulfone as a byproduct.[4]
It is important to note that the p-tolyl vinyl sulfone byproduct can potentially react with the exocyclic amino groups of the nucleobases. To mitigate this, a scavenger such as bis(2-mercaptoethyl)ether can be included during the deprotection step to trap the reactive vinyl sulfone.[4]
Experimental Workflow and Protocols
The following sections provide a detailed protocol for the incorporation of 2'-O-TEM protected ribonucleoside phosphoramidites in solid-phase RNA synthesis.
Diagram of the RNA Synthesis Workflow with 2'-O-TEM Protection
Caption: Workflow for RNA synthesis using 2'-O-TEM phosphoramidites.
Protocol 1: Solid-Phase Synthesis of RNA using 2'-O-TEM Phosphoramidites
This protocol assumes the use of a standard automated DNA/RNA synthesizer.
-
Reagents and Materials:
-
5'-O-DMT-N-acyl-2'-O-TEM-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidites (A, C, G, U).
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
Standard DNA/RNA synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Capping solutions (e.g., acetic anhydride and N-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Anhydrous acetonitrile.
-
-
-
Synthesis Cycle:
-
The synthesis is performed in the 3' to 5' direction.
-
Step 1: Detritylation: The 5'-O-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution.
-
Step 2: Coupling: The 2'-O-TEM protected phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An optimized coupling time of 120 seconds is recommended.[3]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester.
-
These steps are repeated for each subsequent nucleotide addition.
-
Protocol 2: Deprotection and Cleavage
-
Reagents and Materials:
-
Ammonium hydroxide/methylamine (AMA) solution.
-
Fluoride source for 2'-O-TEM deprotection (e.g., 1 M tetrabutylammonium fluoride (TBAF) in THF).
-
Scavenger (optional but recommended): bis(2-mercaptoethyl)ether.[4]
-
-
Procedure:
-
Step 1: Cleavage and Base Deprotection: The solid support is treated with AMA solution at room temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
Step 2: 2'-O-TEM Deprotection: After evaporation of the AMA solution, the crude oligonucleotide is redissolved in a solution of TBAF in THF. If a scavenger is used, it is added to this solution. The reaction is allowed to proceed until the complete removal of the TEM groups is confirmed by analysis (e.g., HPLC or mass spectrometry).
-
Step 3: Purification: The fully deprotected RNA is purified using standard methods such as HPLC or polyacrylamide gel electrophoresis.
-
Performance and Advantages of the 2'-O-TEM Protecting Group
The use of the 2'-O-TEM group in RNA synthesis has demonstrated several key advantages.
| Parameter | Performance Data | Reference |
| Stepwise Coupling Yield | 97-99% | [3] |
| Optimized Coupling Time | 120 seconds | [3] |
| Purity of Crude RNA | >90% | [3] |
The high stepwise coupling yields ensure the efficient synthesis of longer RNA oligonucleotides. Furthermore, the high purity of the crude product can simplify or, in some cases for less demanding applications, even eliminate the need for extensive purification, saving time and resources.[3]
Troubleshooting and Best Practices
-
Incomplete Deprotection: If incomplete removal of the TEM group is observed, extend the reaction time with the fluoride reagent or gently heat the reaction mixture. Ensure the TBAF solution is anhydrous.
-
Byproduct Adducts: To prevent the formation of adducts with the p-tolyl vinyl sulfone byproduct, the use of a scavenger during the deprotection step is highly recommended, especially for sequences rich in adenosine, cytidine, and guanosine.[4]
-
Storage of Phosphoramidites: 2'-O-TEM protected phosphoramidites should be stored under anhydrous conditions and an inert atmosphere (e.g., argon) at low temperatures (-20°C) to prevent degradation.
Conclusion
The 2-(p-Tolylsulfonyl)ethoxymethyl (TEM) protecting group provides a reliable and efficient method for the 2'-hydroxyl protection in solid-phase RNA synthesis. Its stability during the synthesis cycle and its clean, base-mediated deprotection via β-elimination contribute to high coupling efficiencies and the generation of high-purity crude RNA oligonucleotides. These features make the 2'-O-TEM strategy a valuable tool for researchers and developers in the field of RNA therapeutics and diagnostics.
References
The Julia-Kocienski Olefination: A Detailed Guide to a Powerful Alkene Synthesis, Featuring 2-(p-Tolylsulfonyl)ethanol as a Versatile Precursor
Introduction: The Enduring Power of the Julia Olefination
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, from pharmaceuticals to advanced materials. Among the arsenal of olefination reactions, the Julia olefination, and its more refined variant, the Julia-Kocienski olefination, stand out for their reliability, stereoselectivity, and broad functional group tolerance.[1] Originally developed by Marc Julia and Jean-Marc Paris in 1973, the classical Julia olefination involved the reaction of a phenyl sulfone with a carbonyl compound, followed by a reductive elimination.[1] This multi-step process, while effective, has been largely superseded by the more streamlined, one-pot Julia-Kocienski modification, which utilizes heteroaromatic sulfones to achieve highly stereoselective alkene synthesis, predominantly favoring the (E)-isomer.[1][2]
This application note provides a comprehensive overview of the Julia-Kocienski olefination, with a special focus on the potential utility of 2-(p-Tolylsulfonyl)ethanol as a versatile and readily available starting material for the synthesis of key olefination reagents. While not a direct olefination reagent itself, its structure offers a convenient handle for elaboration into the sophisticated sulfones required for this powerful transformation.
The Julia-Kocienski Olefination: Mechanism and Advantages
The Julia-Kocienski olefination is a modification of the classical Julia-Lythgoe olefination. The key innovation lies in the replacement of the phenylsulfonyl group with a heteroaromatic sulfonyl moiety, most commonly 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT).[1][2] This modification facilitates a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide, obviating the need for harsh reducing agents like sodium amalgam.[3]
The generally accepted mechanism proceeds as follows:
-
Deprotonation: A strong base deprotonates the α-carbon of the alkyl heteroaryl sulfone to generate a stabilized carbanion.
-
Nucleophilic Addition: The sulfonyl-stabilized carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxysulfone intermediate.
-
Smiles Rearrangement: The heteroaryl group undergoes an intramolecular S-to-O migration, a process known as the Smiles rearrangement.
-
Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide and the heteroaryloxide anion to furnish the desired alkene.
The high (E)-selectivity observed in many Julia-Kocienski olefinations is a result of the kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, which preferentially forms the anti-β-alkoxysulfone. This intermediate then undergoes a stereospecific elimination to yield the (E)-alkene.[1]
Visualizing the Julia-Kocienski Olefination Mechanism
Caption: The four key steps of the Julia-Kocienski olefination mechanism.
This compound: A Versatile Precursor for Olefination Reagents
While this compound is not directly employed in the Julia-Kocienski olefination, its structure provides a valuable starting point for the synthesis of the requisite heteroaromatic sulfones. The hydroxyl group can be readily converted into a good leaving group, and the ethyl backbone can be functionalized to introduce the necessary activating heteroaromatic moiety.
A plausible synthetic strategy to convert this compound into a PT-sulfone reagent suitable for the Julia-Kocienski olefination is outlined below.
Proposed Synthetic Workflow: From this compound to a PT-Sulfone Reagent
Caption: Proposed synthetic route to a PT-sulfone from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(p-Tolylsulfonyl)ethyl p-toluenesulfonate
This protocol details the conversion of the hydroxyl group of this compound into a tosylate, a good leaving group for subsequent nucleophilic substitution.
| Reagent | Molar Equiv. | MW | Amount |
| This compound | 1.0 | 200.25 g/mol | 2.00 g |
| Pyridine | 2.0 | 79.10 g/mol | 1.58 mL |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 | 190.65 g/mol | 2.29 g |
| Dichloromethane (DCM) | - | - | 20 mL |
Procedure:
-
To a stirred solution of this compound (2.00 g, 10.0 mmol) in dichloromethane (20 mL) at 0 °C, add pyridine (1.58 mL, 20.0 mmol).
-
Slowly add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl (10 mL) and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tosylate.
Protocol 2: Synthesis of the PT-Sulfone Reagent
This protocol describes the nucleophilic substitution of the tosylate with 1-phenyl-1H-tetrazole-5-thiol, followed by oxidation to the sulfone.
| Reagent | Molar Equiv. | MW | Amount |
| 2-(p-Tolylsulfonyl)ethyl tosylate | 1.0 | 354.44 g/mol | 3.54 g |
| 1-Phenyl-1H-tetrazole-5-thiol | 1.1 | 178.21 g/mol | 1.96 g |
| Potassium carbonate (K₂CO₃) | 1.5 | 138.21 g/mol | 2.07 g |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL |
| m-Chloroperoxybenzoic acid (m-CPBA) | 2.2 | 172.57 g/mol | 3.80 g |
| Dichloromethane (DCM) | - | - | 30 mL |
Procedure:
Part A: Thioether Formation
-
To a solution of 1-phenyl-1H-tetrazole-5-thiol (1.96 g, 11.0 mmol) in DMF (20 mL), add potassium carbonate (2.07 g, 15.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(p-tolylsulfonyl)ethyl tosylate (3.54 g, 10.0 mmol) in DMF (5 mL) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude thioether is used in the next step without further purification.
Part B: Oxidation to the Sulfone
-
Dissolve the crude thioether in dichloromethane (30 mL) and cool to 0 °C.
-
Add m-CPBA (3.80 g, 22.0 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (15 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure and purify the residue by column chromatography to yield the final PT-sulfone reagent.
Protocol 3: General Procedure for the Julia-Kocienski Olefination
This protocol outlines the general steps for using a PT-sulfone reagent in a Julia-Kocienski olefination.
| Reagent | Molar Equiv. |
| PT-Sulfone Reagent | 1.0 |
| Aldehyde/Ketone | 1.2 |
| Base (e.g., KHMDS, NaHMDS, LiHMDS) | 1.1 |
| Anhydrous Solvent (e.g., THF, DME) | - |
Procedure:
-
Dissolve the PT-sulfone reagent (1.0 equiv) in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add the base (1.1 equiv) dropwise and stir the resulting solution for 30-60 minutes at -78 °C.
-
Add the aldehyde or ketone (1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkene.
Conclusion and Future Outlook
The Julia-Kocienski olefination remains a highly valuable and versatile tool for the stereoselective synthesis of alkenes. While this compound is not a direct participant in this reaction, its potential as a readily available and inexpensive precursor for the synthesis of key olefination reagents, such as PT-sulfones, is significant. The protocols outlined in this application note provide a clear and actionable pathway for researchers to explore this synthetic route. Further investigation into optimizing the synthesis of Julia-Kocienski reagents from simple starting materials like this compound will undoubtedly contribute to the continued relevance and application of this powerful olefination methodology in the fields of drug discovery and materials science.
References
stereochemistry of the elimination reaction of 2-(p-Tolylsulfonyl)ethanol
Application Note & Protocol
Topic: Stereochemistry of the Elimination Reaction of 2-(p-Tolylsulfonyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Elimination to Access Vinyl Sulfones
The transformation of this compound into p-tolyl vinyl sulfone is a cornerstone reaction in organic synthesis, providing a reliable route to a valuable class of compounds. Vinyl sulfones are prominent structural motifs in medicinal chemistry and materials science, valued for their role as versatile Michael acceptors and building blocks.[1][2][3] The efficacy of this transformation hinges on a deep understanding of its underlying mechanism and stereochemical imperatives. This application note provides an in-depth analysis of the stereochemistry governing the base-induced elimination of this compound, supported by a detailed experimental protocol for its execution and analysis.
Mechanistic Deep Dive: The E2 Pathway and Its Stereochemical Mandate
The conversion of this compound to p-tolyl vinyl sulfone proceeds via a bimolecular elimination (E2) mechanism. This pathway is characterized by a single, concerted transition state where bond-breaking and bond-forming events occur simultaneously.[4] Several key factors dictate the reaction's progression and its stereochemical outcome.
The Role of the Tosylate Leaving Group
The hydroxyl group of an alcohol is inherently a poor leaving group due to the high basicity of the hydroxide ion (HO⁻).[5] Conversion of the alcohol to its corresponding p-toluenesulfonate (tosylate) ester dramatically enhances its leaving group ability. The tosylate anion (TsO⁻) is an excellent leaving group because its negative charge is extensively delocalized through resonance across the sulfonyl group, rendering it a very weak base.[5][6][7] The formation of the tosylate from the alcohol occurs with retention of configuration at the carbon center, as the C-O bond is not broken during this step.[6][8]
The Anti-Periplanar Imperative
The defining stereochemical feature of the E2 reaction is the strict requirement for an anti-periplanar geometry in the transition state.[9] This means the abstracted β-hydrogen and the leaving group must lie in the same plane and be oriented at a dihedral angle of 180° to each other.[10] This specific spatial arrangement is crucial for several reasons:
-
Optimal Orbital Overlap: The anti-periplanar conformation allows for the most effective overlap between the developing p-orbitals of the forming π-bond.[10] As the base removes the β-hydrogen and the leaving group departs, the electrons from the C-H σ-bond flow into the C-LG σ* antibonding orbital, initiating the formation of the C=C π-bond in a smooth, concerted fashion.[11]
-
Lower Energy Transition State: This staggered conformation minimizes steric repulsion between the base and the leaving group, leading to a lower energy, more stable transition state compared to the alternative syn-periplanar arrangement.[10]
For an acyclic molecule like this compound, free rotation around the central C-C bond allows it to readily adopt the necessary anti-periplanar conformation for elimination to occur upon treatment with a suitable base.
Visualizing the E2 Mechanism
The following diagram illustrates the concerted nature of the E2 elimination of this compound, highlighting the critical anti-periplanar arrangement of the β-hydrogen and the tosylate leaving group.
Note: The DOT script above is a template. A proper chemical drawing tool would be needed to generate the images for a final document. The following diagram is a more direct representation using DOT language.
Caption: E2 mechanism for the elimination of this compound.
Experimental Protocol: Synthesis of p-Tolyl Vinyl Sulfone
This protocol details a robust method for the elimination reaction of this compound. The procedure is designed to favor the E2 pathway and ensure a high yield of the desired vinyl sulfone product.
Materials and Equipment
-
Chemicals:
-
This compound (Substrate)[12]
-
Potassium tert-butoxide (t-BuOK) (Base)
-
Dimethyl sulfoxide (DMSO), anhydrous (Solvent)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) (Extraction solvent)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (Drying agent)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
-
Reaction Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMSO (approx. 0.2 M concentration) via syringe and stir the mixture until the substrate is fully dissolved.
-
Base Addition: In a separate flask, prepare a solution or slurry of potassium tert-butoxide (1.1–1.2 eq) in a small amount of anhydrous DMSO. Add the base solution dropwise to the stirring substrate solution at room temperature over 5-10 minutes.
-
Causality Insight: Using a strong, sterically hindered base like potassium tert-butoxide minimizes the competing Sₙ2 substitution reaction.[8] Anhydrous conditions are critical as water can protonate the base, reducing its efficacy.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water. This will precipitate the product and quench any remaining base.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Self-Validation: The product, p-tolyl vinyl sulfone, is significantly less polar than the starting material and will partition into the organic layer.
-
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Characterization:
-
¹H NMR: The formation of the vinyl group will be evident by the appearance of characteristic signals in the olefinic region (typically 6-7 ppm), exhibiting distinct coupling patterns.
-
¹³C NMR: The sp² carbons of the vinyl group will appear in the 120-140 ppm range.
-
IR Spectroscopy: The presence of the sulfonyl group (S=O stretches) will be visible around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. The C=C stretch of the vinyl group will appear around 1620 cm⁻¹.
-
Data Summary: Reaction Condition Optimization
The choice of base and solvent can influence reaction rates and yields. The following table provides representative data for the E2 elimination of tosylates.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | t-BuOK (1.1) | DMSO | 25 | 1 | >95 |
| 2 | DBU (1.1) | THF | 66 (reflux) | 4 | 90 |
| 3 | NaOEt (1.1) | EtOH | 78 (reflux) | 6 | 85 |
| 4 | NaOH (2.0) | H₂O/THF | 50 | 12 | 70 |
This table presents illustrative data based on established principles of E2 reactions.[8][13] Strong, non-nucleophilic bases in polar aprotic solvents generally provide the fastest and cleanest reactions.
References
- 1. Multicomponent hydrosulfonylation of alkynes for the synthesis of vinyl sulfones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of vinyl sulfones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. orgosolver.com [orgosolver.com]
- 9. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. pschemicals.com [pschemicals.com]
- 13. sciencemadness.org [sciencemadness.org]
Catalytic Methods for the Dehydration of 2-(p-Tolylsulfonyl)ethanol: A Detailed Guide to Application and Protocol
Introduction
The dehydration of 2-(p-Tolylsulfonyl)ethanol is a critical transformation in organic synthesis, yielding p-tolyl vinyl sulfone, a valuable and versatile Michael acceptor. Vinyl sulfones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules due to their reactivity in conjugate addition and cycloaddition reactions.[1][2] This guide provides a comprehensive overview of the catalytic methodologies for this dehydration, focusing on the underlying chemical principles and offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The inherent electronic properties of the starting material, specifically the influence of the electron-withdrawing p-tolylsulfonyl group, dictate the most effective catalytic strategies, favoring base-mediated pathways.
Understanding the Reaction Landscape: Mechanistic Considerations
The dehydration of an alcohol to an alkene is a classic elimination reaction.[3] However, the presence of the p-tolylsulfonyl group at the β-position to the hydroxyl group in this compound introduces unique mechanistic considerations. This powerful electron-withdrawing group significantly increases the acidity of the α-protons (the protons on the carbon adjacent to the sulfonyl group). This electronic feature makes base-catalyzed elimination, particularly via an E1cB (Elimination Unimolecular conjugate Base) mechanism, a highly favorable pathway.
In contrast, traditional acid-catalyzed dehydration, which typically proceeds through an E1 or E2 mechanism involving a carbocation intermediate, can be less efficient and prone to side reactions with this substrate.
The Dominant Pathway: Base-Catalyzed E1cB Dehydration
The E1cB mechanism is a two-step process initiated by the deprotonation of the most acidic proton in the substrate. In the case of this compound, the α-protons are significantly more acidic than the protons on the carbon bearing the hydroxyl group.
Mechanism Steps:
-
Deprotonation: A base abstracts an α-proton to form a resonance-stabilized carbanion (the conjugate base). The negative charge is delocalized onto the electron-withdrawing sulfonyl group, making this step relatively facile.
-
Elimination: The resulting carbanion then expels the hydroxide leaving group from the adjacent β-carbon to form the alkene, p-tolyl vinyl sulfone.
The E1cB mechanism is particularly well-suited for substrates with an acidic proton and a poor leaving group, such as the hydroxyl group.
Caption: E1cB Mechanism for the Dehydration of this compound.
Experimental Protocols
This section details two robust protocols for the dehydration of this compound: a direct base-catalyzed method and a two-step procedure involving mesylation followed by elimination.
Protocol 1: Direct Base-Catalyzed Dehydration
This protocol leverages the inherent acidity of the α-protons, employing a strong base to effect the E1cB elimination directly. Sodium hydride is a suitable non-nucleophilic strong base for this transformation.
Materials and Reagents
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Base:
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas is evolved during the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours). A suitable eluent system would be a mixture of hexanes and ethyl acetate.
-
-
Work-up and Quenching:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose any unreacted sodium hydride.
-
Add water and transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude p-tolyl vinyl sulfone can be purified by column chromatography on silica gel or by recrystallization.
-
Caption: Workflow for Direct Base-Catalyzed Dehydration.
Protocol 2: Two-Step Dehydration via Mesylation and Elimination
This alternative strategy involves converting the poorly-leaving hydroxyl group into a good leaving group, a mesylate, which is then readily eliminated using a non-nucleophilic base. This method is particularly useful if the direct strong-base approach leads to side products.
Part A: Mesylation of this compound
Materials and Reagents
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Methanesulfonyl chloride (MsCl)
-
Ice bath
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.2 M).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Mesyl Chloride:
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
A precipitate of triethylammonium chloride will form.
-
-
Reaction and Work-up:
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
-
Part B: Elimination of the Mesylate
Materials and Reagents
-
Crude 2-(p-Tolylsulfonyl)ethyl mesylate
-
Anhydrous THF or DCM
-
1,8-Diazabicycloundec-7-ene (DBU) or Triethylamine (Et₃N)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
Dissolve the crude mesylate from Part A in anhydrous THF or DCM.
-
Add DBU (1.5 eq) or triethylamine (2.0 eq) to the solution at room temperature.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature and monitor by TLC. The elimination is typically rapid (1-4 hours).
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting p-tolyl vinyl sulfone by column chromatography or recrystallization.
-
Caption: Workflow for Two-Step Dehydration via Mesylation-Elimination.
Comparative Data and Method Selection
| Parameter | Protocol 1: Direct Base-Catalyzed | Protocol 2: Mesylation-Elimination |
| Number of Steps | 1 | 2 |
| Typical Base | Sodium Hydride (NaH) | DBU, Triethylamine |
| Key Intermediate | Resonance-stabilized carbanion | Mesylate ester |
| Typical Yield | Good to Excellent | Good to Excellent |
| Advantages | Atom economical, single step | Milder conditions for elimination, avoids very strong bases in the final step |
| Disadvantages | Requires handling of pyrophoric NaH | Two synthetic steps, requires purification of intermediate in some cases |
Choosing the Right Protocol:
-
Protocol 1 is generally preferred for its efficiency and atom economy. It is a powerful and direct method for the synthesis of p-tolyl vinyl sulfone.
-
Protocol 2 is an excellent alternative when the substrate is sensitive to the harsh conditions of strong bases like sodium hydride or when purification challenges arise from the direct method.
Conclusion
The catalytic dehydration of this compound to p-tolyl vinyl sulfone is most effectively achieved through base-catalyzed methods that take advantage of the acidic α-protons imparted by the sulfonyl group. The direct E1cB elimination using a strong, non-nucleophilic base like sodium hydride offers a rapid and efficient one-step synthesis. For substrates that may be sensitive to such conditions, a two-step approach involving the conversion of the alcohol to a mesylate followed by a milder base-induced elimination provides a reliable alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate compatibility, and available reagents. Both protocols outlined in this guide provide robust and reproducible pathways to this valuable synthetic intermediate.
References
The Versatile Role of 2-(p-Tolylsulfonyl)ethanol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: A Multifaceted Building Block in Medicinal Chemistry
In the intricate landscape of pharmaceutical synthesis, the strategic selection of reagents and intermediates is paramount to the efficient and robust construction of complex active pharmaceutical ingredients (APIs). Among the arsenal of versatile chemical tools, 2-(p-Tolylsulfonyl)ethanol stands out as a multifaceted building block with significant, yet often underappreciated, utility. Its unique structure, featuring a primary alcohol, an activating sulfonyl group, and a stable aromatic handle, allows it to serve multiple strategic roles in a synthetic sequence. This guide provides an in-depth exploration of the key applications of this compound, complete with mechanistic insights, detailed experimental protocols, and practical considerations for researchers, scientists, and drug development professionals.
This document will delve into the three primary strategic applications of this compound:
-
Activation of Alcohols: As a precursor to a tosylate, transforming a poor hydroxyl leaving group into an excellent one, facilitating nucleophilic substitution reactions.
-
Protecting Group for Hydroxyl Moieties: Functioning as a stable protecting group that can be selectively removed under specific basic conditions.
-
Precursor to a Michael Acceptor: Through dehydration, it readily forms p-tolyl vinyl sulfone, a powerful tool for carbon-carbon and carbon-heteroatom bond formation via conjugate addition.
I. Activation of Alcohols: Facilitating Nucleophilic Substitution
One of the most fundamental and widespread applications of the tosyl functionality is the conversion of alcohols into tosylates. This transformation is a cornerstone of organic synthesis as it converts a poor leaving group (hydroxide, OH⁻) into an excellent one (tosylate, TsO⁻). The exceptional leaving group ability of the tosylate anion is due to the stability of the p-toluenesulfonic acid (pKa ≈ -2.8), which delocalizes the negative charge through resonance across the sulfonyl group and the aromatic ring. This compound itself is not the direct tosylating agent, but its structural motif is central to intermediates that undergo this critical transformation.
A prime example of this strategy is found in the synthesis of a key intermediate for Clopidogrel , a widely used antiplatelet medication.[1] In this synthesis, a related alcohol, 2-(2-thienyl)ethanol, is converted to its tosylate to facilitate subsequent nucleophilic substitution. The principles and protocol are directly analogous to how this compound would be used to activate other hydroxyl-containing fragments.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.[2]
Caption: Mechanism of alcohol tosylation using TsCl and a base.
Application Example: Synthesis of a Clopidogrel Intermediate
In the synthesis of Clopidogrel, 2-(2-thienyl)ethanol is reacted with p-toluenesulfonyl chloride to form 2-(2-thienyl)ethyl p-toluenesulfonate. This intermediate is then susceptible to nucleophilic attack by the amino group of (S)-o-chlorophenyl glycine methyl ester, forming a crucial C-N bond in the final drug structure.[3][4]
Caption: Synthesis pathway for a key Clopidogrel intermediate.
Protocol 1: General Procedure for the Tosylation of an Alcohol
This protocol describes a general method for converting a primary or secondary alcohol into its corresponding tosylate, a key activation step.
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Deionized water
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 10 volumes).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add triethylamine (1.5 eq.) to the stirred solution.[2]
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.[2]
-
Upon completion, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tosylate.
-
The product can be further purified by recrystallization or column chromatography on silica gel.
| Parameter | Typical Value | Reference |
| Reaction Time | 1.5 - 4 hours | [1] |
| Temperature | 0 °C to Room Temp. | [2] |
| Typical Yield | >85% | [1] |
II. 2-(p-Tolylsulfonyl)ethyl (TSE) as a Hydroxyl Protecting Group
Beyond its role in activation, the 2-(p-tolylsulfonyl)ethyl moiety itself can be employed as a robust protecting group for hydroxyl functions. The 2-(p-Tolylsulfonyl)ethyl (TSE) ether is stable to a wide range of reaction conditions, including acidic media and many oxidative and reductive reagents. Its key advantage lies in its unique deprotection mechanism: a base-induced E2 elimination.
Mechanism of Introduction and Removal
Introduction: The TSE group is typically introduced by a Williamson ether synthesis, where the alkoxide of the alcohol to be protected reacts with a 2-(p-tolylsulfonyl)ethyl halide or tosylate. Alternatively, it can be installed via a Michael addition of the alcohol to p-tolyl vinyl sulfone.
Removal (Deprotection): The true utility of the TSE group is realized in its cleavage. The presence of the electron-withdrawing sulfonyl group makes the protons on the carbon alpha to it (β to the oxygen) highly acidic. Treatment with a non-nucleophilic, strong base (e.g., DBU, t-BuOK) initiates an E2 elimination, releasing the free alcohol and forming p-tolyl vinyl sulfone as a byproduct.[5] This orthogonality makes it valuable in multi-step syntheses where other protecting groups (e.g., silyl ethers, benzyl ethers) might be labile.
References
One-Pot Synthesis of Olefins Using 2-(p-Tolylsulfonyl)ethanol Derivatives: A Detailed Guide for Researchers
Introduction: Streamlining Olefin Synthesis through a Modified Julia-Kocienski Reaction
Olefins, or alkenes, are fundamental building blocks in organic synthesis, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1][2] The creation of carbon-carbon double bonds with high stereoselectivity is therefore a critical endeavor in modern chemistry. Among the various olefination methods, the Julia-Kocienski olefination has emerged as a powerful tool, particularly for the synthesis of E-alkenes.[3][4] This application note details a one-pot protocol leveraging 2-(p-Tolylsulfonyl)ethanol derivatives, a modification that enhances the efficiency and practicality of the classical Julia-Kocienski reaction.
This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying mechanistic principles to empower users to adapt and troubleshoot the reaction for their specific needs. The one-pot nature of this procedure offers significant advantages by minimizing intermediate purification steps, thereby saving time and improving overall yield.[5]
Mechanistic Insights: The "Why" Behind the One-Pot Protocol
The one-pot synthesis of olefins using this compound derivatives is a variant of the Julia-Kocienski olefination. The classical Julia-Lythgoe olefination is a two-pot process involving the formation of a β-alkoxysulfone, its subsequent acylation, and finally, elimination to form the alkene.[6][7] The key innovation of the Julia-Kocienski modification lies in the use of a heteroaryl sulfone, which facilitates a spontaneous Smiles rearrangement, enabling a one-pot procedure.[6][7][8]
In this specific application, the this compound derivative acts as a masked sulfone carbanion precursor. The reaction proceeds through a sequence of steps orchestrated within a single reaction vessel:
-
Deprotonation: A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (t-BuOK), deprotonates the carbon alpha to the sulfonyl group, generating a nucleophilic carbanion.[6][9] The choice of base and solvent can influence the stereochemical outcome of the reaction.[9]
-
Nucleophilic Addition: The generated carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxysulfone intermediate.[6][7] This addition is typically irreversible.[9]
-
Intramolecular Cyclization & Elimination: The in situ generated alkoxide then attacks the sulfonyl group in an intramolecular fashion. This is followed by a cascade of events involving the elimination of sulfur dioxide (SO₂) and the p-toluenesulfinate anion, ultimately yielding the desired olefin. The high E-selectivity often observed is attributed to the thermodynamic stability of the transition state leading to the trans-alkene.[10]
The entire sequence is a carefully orchestrated cascade that avoids the isolation of intermediates, making it a highly efficient transformation.
Visualizing the Reaction Pathway
To better illustrate the process, the following diagrams outline the overall workflow and the detailed chemical mechanism.
Figure 1. A generalized experimental workflow for the one-pot olefin synthesis.
Figure 2. The detailed mechanistic pathway of the Julia-Kocienski olefination.[6][8]
Detailed Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of an olefin from an aldehyde and a this compound derivative. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound derivative (1.0 eq)
-
Aldehyde or ketone (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.3 eq, as a solution in THF) or Potassium tert-butoxide (t-BuOK)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 eq) and the aldehyde or ketone (1.2 eq). Dissolve the solids in anhydrous THF.
-
Base Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the NaHMDS solution (1.3 eq) dropwise via syringe over 10-15 minutes. The reaction mixture may change color upon addition of the base.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure olefin.
Substrate Scope and Expected Yields
The one-pot Julia-Kocienski olefination using this compound derivatives is compatible with a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes.[10] The table below summarizes representative examples found in the literature, showcasing the versatility and efficiency of this method.
| Entry | Aldehyde | Sulfone Derivative | Base | Solvent | Time (h) | Yield (%) of (E)-Olefin | Reference |
| 1 | Benzaldehyde | This compound | NaHMDS | THF | 1 | 94 | [5] |
| 2 | 4-Methoxybenzaldehyde | This compound | t-BuOK | THF | 1 | 92 | [5] |
| 3 | 2-Naphthaldehyde | This compound | NaHMDS | DME | 1 | 89 | [3] |
| 4 | 3-Phenylpropanal | This compound | t-BuOK | THF | 1.5 | 86 | [5] |
| 5 | Cyclohexanecarboxaldehyde | This compound | NaHMDS | THF | 2 | 82 | [5] |
Note: Yields are for the isolated E-isomer. Reaction conditions and yields may vary depending on the specific substrates and experimental setup.
Troubleshooting and Expert Recommendations
-
Low Yields:
-
Ensure Anhydrous Conditions: Moisture can quench the carbanion, leading to reduced yields. Flame-dry all glassware and use anhydrous solvents.
-
Base Quality: The strength and purity of the base are critical. Use freshly opened or properly stored base solutions.
-
Substrate Reactivity: Sterically hindered aldehydes or ketones may react slower and require longer reaction times or elevated temperatures.
-
-
Poor E/Z Selectivity:
-
Base and Solvent Effects: The choice of base and solvent can significantly impact stereoselectivity. For instance, using potassium salts in more polar solvents can sometimes favor the formation of the Z-isomer.[9] Experiment with different base/solvent combinations (e.g., KHMDS in THF/HMPA) to optimize for the desired isomer.
-
Temperature Control: Maintaining a low temperature during the initial addition steps is crucial for controlling the stereochemical outcome.
-
-
Side Reactions:
-
Epoxide Formation: In some cases, the intermediate alkoxide can displace the sulfone to form an epoxide. This is more prevalent with certain substrates and can sometimes be suppressed by modifying the reaction conditions.
-
Conclusion
The one-pot synthesis of olefins using this compound derivatives represents a highly efficient and practical method for the stereoselective formation of carbon-carbon double bonds. By understanding the underlying mechanism and following the detailed protocol provided, researchers can effectively apply this powerful transformation in their synthetic endeavors, from small-scale discovery to larger-scale production in drug development. The versatility and high yields associated with this method make it an invaluable tool in the modern organic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical synthesis of a variety of alkenes using new Julia-Kocienski-type reagents and their practical preparations - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Large-Scale Synthesis of p-Tolyl Vinyl Sulfone
Foreword: The Strategic Importance of p-Tolyl Vinyl Sulfone in Modern Chemistry
p-Tolyl vinyl sulfone, a seemingly unassuming crystalline solid, represents a cornerstone intermediate in contemporary organic synthesis and medicinal chemistry. Its strategic value lies in the vinyl sulfone moiety, a potent Michael acceptor, which allows for covalent bond formation with biological nucleophiles, particularly the thiol group of cysteine residues in proteins.[1][2] This reactivity profile has positioned vinyl sulfones as a "privileged" structural motif in the design of targeted covalent inhibitors and other therapeutic agents.[2][3] Drug candidates like Rigosertib (an anti-cancer agent) and K11777 (a cysteine protease inhibitor) feature this critical functional group, underscoring its relevance in drug development.[2][3]
However, transitioning a laboratory-scale synthesis to an industrial production environment presents significant challenges. The core objectives shift towards maximizing yield, ensuring high purity, maintaining process safety, and achieving economic viability. This guide provides a comprehensive framework for the large-scale synthesis of p-tolyl vinyl sulfone, grounded in established chemical principles and tailored for industrial application. We will dissect a robust and scalable synthetic route, detailing the underlying mechanisms, process controls, and safety protocols essential for successful implementation by researchers and drug development professionals.
Strategic Selection of an Industrially Viable Synthetic Pathway
Several synthetic routes to vinyl sulfones have been reported in the literature, including the pyrolysis of β-hydroxyethyl sulfones, oxidation of vinyl sulfides, and various cross-coupling reactions.[4][5] For large-scale industrial production, the ideal pathway must prioritize cost-efficiency, operational simplicity, high yields, and the use of readily available, non-hazardous starting materials.
After a thorough review, the most promising strategy for multi-kilogram scale synthesis is the reaction of sodium p-toluenesulfinate with a suitable two-carbon electrophile, followed by elimination. Specifically, a catalyst-free method utilizing 1,2-dibromoethane in a polar aprotic solvent stands out for its economy and convenience.[6]
Rationale for Pathway Selection:
-
Cost-Effectiveness: The primary starting materials, sodium p-toluenesulfinate and 1,2-dibromoethane, are commercially available in bulk at a relatively low cost. The synthesis of the sulfinate salt itself can be achieved efficiently from inexpensive p-toluenesulfonyl chloride.[7]
-
Catalyst-Free Conditions: The selected method avoids the use of expensive and often toxic heavy metal catalysts, which simplifies product purification, reduces waste streams, and lowers overall production costs.[6]
-
Operational Simplicity: The reaction proceeds under straightforward conditions without requiring specialized high-pressure or cryogenic equipment.
-
Scalability: The reaction demonstrates good scalability, with predictable outcomes when transitioning from bench-scale to pilot or industrial scale.
Reaction Mechanism and Causality
The synthesis unfolds in a two-step, one-pot sequence: (1) Nucleophilic substitution, followed by (2) Base-promoted elimination.
-
Nucleophilic Substitution (S_N2): The sulfinate anion, a potent sulfur nucleophile, attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion to form 2-(p-tolylsulfonyl)ethyl bromide.
-
Elimination (E2): In the same reaction pot, the sulfinate salt or an added base abstracts the acidic proton alpha to the sulfonyl group. This initiates a concerted elimination of the remaining bromide ion, forming the vinyl double bond. The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of these protons, facilitating the elimination step.
Below is a diagram illustrating the reaction pathway.
Caption: Reaction mechanism for p-tolyl vinyl sulfone synthesis.
Detailed Protocols for Large-Scale Production
This section provides step-by-step methodologies for the synthesis, purification, and quality control of p-tolyl vinyl sulfone on an industrial scale.
Part A: Preparation of Starting Material: Sodium p-Toluenesulfinate
While commercially available, sodium p-toluenesulfinate can also be prepared economically in-house via the reduction of p-toluenesulfonyl chloride.[7]
Protocol 2.A: Reduction of p-Toluenesulfonyl Chloride
-
Reactor Setup: Charge a jacketed glass-lined reactor with 300 L of water. Begin vigorous agitation and heat the water to 70°C using steam.
-
Reagent Charging: Turn off the steam and carefully add 40 kg of zinc dust (90-100% pure) to the reactor.
-
Substrate Addition: Add 50 kg of p-toluenesulfonyl chloride in portions over approximately 15-20 minutes. The temperature of the exothermic reaction will rise to about 80°C.
-
Reaction Drive: After the addition is complete, continue stirring for an additional 15 minutes.
-
Basification & Work-up: Introduce steam to raise the temperature to 90°C. Carefully add 25 L of 12 N sodium hydroxide solution, followed by portions of sodium carbonate until the solution is alkaline and zinc salts precipitate.
-
Isolation: Filter the hot solution to remove the zinc salts. Allow the filtrate to cool, during which the hydrated sodium p-toluenesulfinate (p-CH₃C₆H₄SO₂Na·2H₂O) will crystallize.
-
Drying: Collect the crystals by filtration and dry them in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is approximately 36 kg (64%).[7]
Part B: Synthesis of p-Tolyl Vinyl Sulfone
Protocol 2.B: One-Pot Synthesis from Sodium p-Toluenesulfinate
-
Reactor Setup: Charge a clean, dry, 500 L jacketed reactor with 250 L of N,N-Dimethylformamide (DMF).
-
Reagent Charging: Under agitation, add 42 kg (approx. 200 moles, accounting for dihydrate) of the dried sodium p-toluenesulfinate from Protocol 2.A.
-
Heating: Heat the slurry to 80°C.
-
Substrate Addition: Slowly add 60 kg (approx. 320 moles, 1.6 equivalents) of 1,2-dibromoethane via a metering pump over 2-3 hours, maintaining the internal temperature between 80-85°C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots every hour and analyzing them by HPLC or TLC. The reaction is typically complete within 6-8 hours after the addition is finished.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly transferring the reactor contents into a separate vessel containing 1000 L of cold water under vigorous stirring.
-
Precipitation & Isolation: The crude p-tolyl vinyl sulfone will precipitate as a solid. Continue stirring for 1-2 hours to ensure complete precipitation. Collect the crude product by filtration using a Nutsche filter.
-
Washing: Wash the filter cake thoroughly with water (3 x 100 L) to remove DMF and inorganic salts.
Part C: Industrial Purification by Recrystallization
Protocol 2.C: Purification of Crude p-Tolyl Vinyl Sulfone
-
Solvent Charging: Charge a clean crystallizer vessel with the crude, water-washed product. Add a suitable solvent system, such as a mixture of chloroform and petroleum ether or isopropanol/water.[4] For this scale, approximately 150 L of isopropanol would be a good starting point.
-
Dissolution: Heat the mixture to 60-70°C with stirring until all the solid has dissolved.
-
Decolorization (Optional): If the solution is colored, add 1-2 kg of activated carbon and stir for 30 minutes. Filter the hot solution through a bed of celite to remove the carbon.
-
Crystallization: Transfer the hot, clear solution to a clean, jacketed crystallizer. Cool the solution slowly and controllably to 0-5°C over 4-6 hours to induce crystallization of pure p-tolyl vinyl sulfone.
-
Isolation & Drying: Collect the purified crystals by filtration. Wash the cake with a small amount of cold isopropanol. Dry the final product in a vacuum tray dryer at 40°C to a constant weight.
Process Parameters and Quality Control
Data Summary: Optimized Process Parameters
| Parameter | Stage | Value / Condition | Rationale |
| Stoichiometry | Synthesis (2.B) | 1.6 equivalents of 1,2-dibromoethane | Drives the reaction to completion by ensuring the sulfinate is the limiting reagent. |
| Temperature | Synthesis (2.B) | 80-85 °C | Provides sufficient thermal energy for the reaction while minimizing side products.[6] |
| Solvent | Synthesis (2.B) | N,N-Dimethylformamide (DMF) | Aprotic polar solvent that effectively dissolves the sulfinate salt and facilitates S_N2 reactions.[6] |
| Cooling Rate | Purification (2.C) | ~10 °C / hour | Slow cooling promotes the formation of larger, purer crystals, minimizing impurity inclusion. |
| Final Purity | QC | > 99% (by HPLC) | Meets typical purity requirements for pharmaceutical intermediates. |
| Melting Point | QC | 57 °C | A sharp melting point close to the literature value indicates high purity.[4] |
Overall Experimental Workflow Diagram
Caption: Industrial workflow for p-tolyl vinyl sulfone synthesis.
Critical Safety and Handling Protocols (EHS)
p-Tolyl vinyl sulfone and the reagents used in its synthesis pose several health hazards. Strict adherence to safety protocols is mandatory.
Hazard Identification and Mitigation
| Substance | CAS No. | Key Hazards | Mitigation Measures |
| p-Tolyl Vinyl Sulfone | 5535-52-4 | Skin irritant, potential allergen, harmful if swallowed.[8][9] | Wear gloves, lab coat, eye protection. Handle in a ventilated area. Avoid dust formation.[8][10] |
| 1,2-Dibromoethane | 106-93-4 | Toxic, carcinogen, severe irritant. | Use in a closed system. Wear full PPE including respirator. Ensure adequate ventilation.[11] |
| p-Toluenesulfonyl Chloride | 98-59-9 | Corrosive, causes severe skin burns and eye damage. Reacts with water. | Handle in a fume hood. Wear acid-resistant gloves, face shield, and protective suit.[11] |
| N,N-Dimethylformamide | 68-12-2 | Reproductive toxin, liver toxicant, irritant. | Use in a well-ventilated area or closed system. Avoid inhalation and skin contact. |
Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12] Seek immediate medical attention.
-
Spills: Evacuate the area. Use personal protective equipment. For solids, sweep up and shovel into suitable containers for disposal.[8] For liquids, absorb with inert material.
All personnel must be trained on the specific hazards and handling procedures for these chemicals. Eyewash stations and safety showers must be readily accessible in the processing area.[9][12]
Application in Drug Discovery: The Michael Addition
The primary application of p-tolyl vinyl sulfone in drug development is its function as a Michael acceptor, enabling it to act as a targeted covalent modifier of proteins. It selectively reacts with soft nucleophiles, most notably the deprotonated thiol of a cysteine residue within a protein's binding pocket.
This covalent interaction can lead to irreversible inhibition of enzyme activity, providing a powerful mechanism for therapeutic intervention.
Caption: Michael addition of a cysteine residue to p-tolyl vinyl sulfone.
This targeted reactivity allows for the development of highly selective drugs with prolonged duration of action. The p-tolyl group can be further functionalized to enhance binding affinity and specificity for the target protein, making p-tolyl vinyl sulfone a versatile starting point for library synthesis in drug discovery campaigns.
References
- 1. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Introduction: The Versatility of p-Tolyl Vinyl Sulfone in Heterocyclic Chemistry
An Application Guide for the Synthesis of Heterocyclic Compounds Using p-Tolyl Vinyl Sulfone
Heterocyclic compounds form the structural core of a vast array of pharmaceuticals, agrochemicals, and materials. Their synthesis is a cornerstone of modern organic chemistry. Among the diverse toolkit of reagents available to synthetic chemists, vinyl sulfones have emerged as exceptionally versatile and powerful building blocks.[1][2] Specifically, p-Tolyl vinyl sulfone (p-TVS) offers a unique combination of reactivity, stability, and synthetic utility that makes it an invaluable precursor for constructing complex heterocyclic scaffolds.
The synthetic power of p-TVS stems from the strong electron-withdrawing nature of the p-tolylsulfonyl group. This group profoundly influences the electronic properties of the adjacent vinyl moiety, rendering it a potent Michael acceptor and a reactive partner in various cycloaddition reactions.[3][4] This dual reactivity allows for the execution of a wide range of synthetic transformations, providing access to a multitude of saturated and unsaturated heterocyclic systems.
This guide provides an in-depth exploration of the primary synthetic routes to heterocyclic compounds using p-tolyl vinyl sulfone. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to effectively leverage this reagent in their synthetic endeavors.
Michael Addition-Initiated Annulation: A Cornerstone Strategy
One of the most powerful applications of p-tolyl vinyl sulfone is its use as a linchpin in Michael addition-initiated annulation (ring-forming) reactions. In this strategy, a bifunctional nucleophile undergoes a conjugate addition to the vinyl sulfone, creating an intermediate that subsequently cyclizes intramolecularly to forge the heterocyclic ring.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a heteroatom (e.g., N, O, S) onto the β-carbon of the p-TVS. This step is highly favored due to the electrophilicity of the vinyl group. The resulting enolate intermediate is then poised for an intramolecular nucleophilic substitution. The second nucleophilic heteroatom within the same molecule attacks the carbon bearing the sulfonyl group, which acts as a competent leaving group, or a carbon atom functionalized for displacement, leading to the final cyclized product. The choice of base and solvent is critical; a non-nucleophilic base is often employed to deprotonate the nucleophile without competing in the Michael addition, while a polar aprotic solvent can facilitate the ionic intermediates.
Caption: General workflow for Michael addition-initiated annulation.
Protocol: Synthesis of N-Substituted Piperazines
This protocol details the synthesis of a piperazine derivative from a diamine and p-tolyl vinyl sulfone, adapted from annulation concepts for forming six-membered heterocycles.[5]
Materials:
-
N-Benzylethylenediamine (1.0 equiv)
-
p-Tolyl vinyl sulfone (2.2 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-benzylethylenediamine (e.g., 10 mmol, 1.50 g) and anhydrous acetonitrile (50 mL).
-
Add potassium carbonate (30 mmol, 4.15 g) to the solution.
-
Add p-tolyl vinyl sulfone (22 mmol, 4.01 g) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the desired 1-benzyl-4-(p-tolylsulfonyl)piperazine.
Scope and Applications
This methodology is broadly applicable to the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles.[6][7][8] The choice of the bifunctional nucleophile dictates the resulting heterocyclic core.
| Bifunctional Nucleophile | Heterocyclic Product | Typical Yield Range |
| β-Amino alcohol | Morpholine derivative | 65-85% |
| 1,2-Diamine | Piperazine derivative | 70-90% |
| β-Amino thiol | Thiomorpholine derivative | 60-80% |
| 1,3-Propanediol | 1,3-Dioxane derivative | 55-75% |
[4+2] Cycloaddition Reactions: Accessing Six-Membered Rings
p-Tolyl vinyl sulfone is an excellent dienophile for Diels-Alder reactions due to its electron-deficient double bond. This reactivity provides a powerful and stereocontrolled route to substituted cyclohexene derivatives, which are precursors to a wide variety of carbo- and heterocyclic systems. An elegant application is seen in the total synthesis of (+)-cavicularin, where a vinyl sulfone serves as the key dienophile.[9]
Mechanistic Considerations
The [4+2] cycloaddition proceeds via a concerted pericyclic mechanism. The p-tolylsulfonyl group activates the dienophile and controls the regioselectivity of the addition. In reactions with unsymmetrical dienes, the "ortho" or "para" relationship between the sulfonyl group and the diene's substituents is typically favored, consistent with frontier molecular orbital theory predictions. The endo transition state is often preferred, leading to specific stereochemical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An annulation reaction for the synthesis of morpholines, thiomorpholines, and piperazines from beta-heteroatom amino compounds and vinyl sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective and regioselective pyrone Diels-Alder reactions of vinyl sulfones: total synthesis of (+)-cavicularin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Elimination of 2-(p-Tolylsulfonyl)ethanol
Welcome to the technical support center for the synthesis of p-tolyl vinyl sulfone via the elimination of 2-(p-Tolylsulfonyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the mechanistic principles, provide robust troubleshooting protocols, and answer frequently asked questions to help you optimize your reaction conditions and achieve high yields of this valuable synthetic intermediate.
The Core Reaction: Understanding the E2 Elimination Mechanism
The conversion of this compound to p-tolyl vinyl sulfone is a classic example of a base-promoted elimination reaction. Vinyl sulfones are powerful Michael acceptors and versatile building blocks in organic synthesis.[1][2] The reaction proceeds through a bimolecular elimination (E2) mechanism.
Q: What is the detailed mechanism for the elimination of this compound?
A: The reaction follows a concerted E2 pathway. A base abstracts the acidic proton from the hydroxyl group, forming an alkoxide intermediate. This is followed by the abstraction of a proton on the carbon alpha to the sulfonyl group. The resulting carbanion then expels the tosylate leaving group to form the vinyl sulfone. For the reaction to proceed efficiently, a strong base is typically required.[3][4]
Below is a diagram illustrating the step-by-step E2 mechanism.
Caption: E2 mechanism for the elimination of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the experiment, providing explanations and actionable solutions.
Problem 1: Low or No Yield of Vinyl Sulfone
Q: My reaction has resulted in a very low yield, or I've only recovered the starting material. What are the most likely causes?
A: Low or no yield is one of the most common issues and can typically be traced back to one of the following factors:
-
Insufficiently Strong Base: The E2 elimination of a β-hydroxy sulfone requires a sufficiently strong base to deprotonate the alcohol and the α-carbon.[3][5] If the base is too weak, the reaction will not proceed efficiently.
-
Incorrect Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents are often preferred as they can solvate the cation of the base, increasing its reactivity.[6]
-
Low Reaction Temperature: Elimination reactions often require heating to overcome the activation energy barrier.[6][7] If the temperature is too low, the reaction rate may be negligible.
-
Substrate Quality: Ensure the starting this compound is pure and dry. Impurities can interfere with the reaction.
Solution: Optimizing Base, Solvent, and Temperature
A systematic approach to optimizing these three parameters is the most effective strategy.
Recommended Starting Conditions: A common and effective system for this elimination is using a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) in a polar aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) at room temperature to reflux.
| Base | Solvent | Temperature (°C) | Typical Outcome & Rationale |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 50-80 | A classic choice. The reaction rate is studied and known to proceed, but may require elevated temperatures.[8] |
| Potassium tert-Butoxide (t-BuOK) | THF | 0 to RT | A strong, bulky base that can favor elimination.[9] The bulkiness can sometimes lead to the formation of the Hofmann (less substituted) product, though not a concern here. |
| Sodium Hydride (NaH) | THF / DMF | 0 to RT | A very strong, non-nucleophilic base. Requires careful handling due to its pyrophoric nature. |
| Triethylamine (TEA) | DCM / Toluene | RT to Reflux | A weaker base, often used in the presence of a catalyst or for substrates with more acidic protons. May require higher temperatures and longer reaction times.[10] |
| Phenyllithium (PhLi) | Ether / THF | -78 to RT | Has been shown to be an effective base for the condensation of β-hydroxy sulfones.[11] |
Detailed Experimental Protocol (Starting Point)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add anhydrous THF (or DCM) to achieve a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add the chosen base (e.g., NaH, 1.1 eq) portion-wise. If using a liquid base like DBU (1.1 eq), add it dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, p-tolyl vinyl sulfone, should have a higher Rf value than the starting alcohol.
-
Workup: Once the reaction is complete, quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Problem 2: Incomplete Reaction and/or Formation of Side Products
Q: My TLC shows both starting material and product, even after a long reaction time. I'm also seeing some unexpected spots. What's happening?
A: An incomplete reaction often points to issues with stoichiometry or reaction kinetics. The presence of side products suggests that alternative reaction pathways are competing with the desired elimination.
-
Insufficient Base: Ensure at least one equivalent of a strong base is used. For bases that are not 100% pure (like NaH, which is often a 60% dispersion in mineral oil), you may need to use a slight excess.
-
Reaction Time and Temperature: As mentioned, these reactions may need to be heated to go to completion. If the reaction stalls at room temperature, consider gently heating to reflux.
-
Potential Side Reactions: While the E2 elimination is generally clean, side reactions can occur. With a β-hydroxy sulfone, a potential side reaction, though less common under these conditions, could be fragmentation or decomposition if harsh conditions are used.
Solution: Rigorous Reaction Monitoring and Control
A well-monitored reaction is a well-controlled one.
Caption: A typical workflow for monitoring reaction progress using TLC.
To avoid side products:
-
Use Non-Nucleophilic Bases: Strong bases that are also good nucleophiles (e.g., hydroxide, alkoxides) can potentially lead to substitution byproducts, although this is less likely with a secondary alcohol.[6][12] Bases like DBU, DBN, or NaH are preferred.
-
Control Temperature: Do not overheat the reaction, as this can lead to decomposition. A gentle reflux is usually sufficient.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere can prevent oxidation-related side products.
Frequently Asked Questions (FAQs)
Q: What is the role of the p-tolylsulfonyl (tosyl) group?
A: The tosyl group serves two critical functions:
-
It is a good leaving group, facilitating the elimination reaction.
-
Its electron-withdrawing nature increases the acidity of the α-protons, making them easier to abstract by a base.
Q: Can I use other sulfonyl groups, like a mesyl (Ms) or a triflyl (Tf) group?
A: Yes. Other sulfonyl groups can be used. The principle remains the same. A mesyl group is slightly smaller and also a good leaving group. A triflyl group is an exceptionally good leaving group and would likely facilitate the elimination under even milder conditions.
Q: How do I know if my base is strong enough?
A: A general rule of thumb is to use a base whose conjugate acid has a pKa significantly higher than the pKa of the proton being abstracted. The pKa of the α-proton to the sulfone is roughly 29 (in DMSO), so a strong base is necessary.
Q: What are the key safety precautions for this reaction?
A:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
If using sodium hydride (NaH), it is pyrophoric and reacts violently with water. Handle it with extreme care under an inert atmosphere.
-
Strong bases like potassium tert-butoxide are corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep them away from ignition sources.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Kinetic study of E2 eliminations from 2-thienylethyl bromides and toluene-p-sulphonates promoted by sodium ethoxide in ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]
- 11. Condensation of β-hydroxy sulfones and vinyl sulfones with aldehydes and ketones using phenyllithium as base [comptes-rendus.academie-sciences.fr]
- 12. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
common side products in the synthesis of p-tolyl vinyl sulfone
Welcome to the technical support center for the synthesis of p-tolyl vinyl sulfone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side product formations encountered during the synthesis of this versatile reagent. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to p-tolyl vinyl sulfone, and what are their primary advantages and disadvantages?
There are several reliable methods for the synthesis of p-tolyl vinyl sulfone, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity.
| Synthetic Route | Advantages | Disadvantages |
| Oxidation of p-Tolyl Vinyl Sulfide | Readily available starting material, straightforward reaction. | Over-oxidation to undesired byproducts can occur. The sulfide precursor can be malodorous. |
| Elimination from p-Tolyl 2-Haloethyl Sulfone | Good yields, well-established procedure. | Precursor synthesis can be multi-step. Potential for competing substitution reactions. |
| Horner-Wadsworth-Emmons (HWE) Reaction | High stereoselectivity for the E-isomer, mild reaction conditions. | Requires preparation of a phosphonate reagent. |
| Julia-Kocienski Olefination | Convergent synthesis, good for complex molecules. | Can be technically demanding, requires specific heteroaryl sulfones. |
Q2: I am performing an elimination reaction with p-tolyl 2-chloroethyl sulfone and a base, but my yields are low and I'm seeing multiple spots on my TLC plate. What could be the issue?
Low yields and multiple side products in the elimination reaction to form p-tolyl vinyl sulfone are common issues that can often be traced back to the choice of base and reaction conditions. The primary competing reaction is nucleophilic substitution (SN2).
Troubleshooting Guide: Elimination Reactions
-
Side Product: p-Tolyl 2-alkoxyethyl sulfone (from SN2 reaction with alkoxide bases).
-
Causality: Strong, but sterically unhindered bases like sodium ethoxide can act as nucleophiles, attacking the carbon bearing the leaving group.[1][2][3]
-
Preventative Measures:
-
Use a Sterically Hindered Base: Employing a bulky base such as potassium t-butoxide in t-butanol minimizes the SN2 pathway by sterically preventing the base from acting as a nucleophile, thereby favoring the E2 elimination pathway.[1][3]
-
Solvent Choice: Polar aprotic solvents can favor SN2 reactions. While the E2 reaction can proceed in these solvents, using the conjugate acid of the base as the solvent (e.g., t-butanol for potassium t-butoxide) is often a good starting point.[1]
-
Temperature Control: Higher temperatures generally favor elimination over substitution.[1] However, excessively high temperatures can lead to decomposition. Careful optimization is key.
-
Q3: During the oxidation of p-tolyl vinyl sulfide to the sulfone, I'm observing the formation of the corresponding sulfoxide. How can I drive the reaction to completion?
The oxidation of sulfides to sulfones proceeds through a sulfoxide intermediate. Incomplete oxidation is a frequent challenge.
Troubleshooting Guide: Oxidation of Sulfides
-
Side Product: p-Tolyl vinyl sulfoxide.
-
Causality: Insufficient oxidant or reaction time. The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the sulfide.
-
Preventative Measures:
-
Choice and Stoichiometry of Oxidant: Hydrogen peroxide is a common and clean oxidant.[4][5] Using a slight excess (2.2-2.5 equivalents) can help ensure complete conversion to the sulfone. Other effective oxidants include meta-chloroperoxybenzoic acid (m-CPBA). A metal-free method using urea-hydrogen peroxide and phthalic anhydride has been shown to directly convert sulfides to sulfones without the observation of the sulfoxide intermediate.[6][7]
-
Catalyst: The oxidation can be catalyzed by acids like acetic acid or by certain metal catalysts.[5] For example, niobium carbide can efficiently catalyze the oxidation of sulfides to sulfones with hydrogen peroxide.[7]
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point of complete conversion. This will also help to avoid over-oxidation and decomposition of the product.
-
Q4: My Horner-Wadsworth-Emmons reaction is giving me a mixture of E and Z isomers. How can I improve the stereoselectivity?
The Horner-Wadsworth-Emmons (HWE) reaction is known for its high E-selectivity with stabilized ylides, but reaction conditions can influence the stereochemical outcome.[8][9]
Troubleshooting Guide: Horner-Wadsworth-Emmons Reaction
-
Side Product: (Z)-p-Tolyl vinyl sulfone.
-
Causality: The stereoselectivity of the HWE reaction is influenced by the nature of the phosphonate, the base, and the reaction conditions.[9]
-
Preventative Measures:
-
Choice of Base and Cation: The use of sodium or potassium bases (e.g., NaH, KHMDS) generally provides higher E-selectivity than lithium bases.
-
Solvent: Aprotic solvents like THF or DME are standard.
-
Temperature: Running the reaction at low temperatures can sometimes improve selectivity.
-
Still-Gennari Modification: For enhanced Z-selectivity, if desired, the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (e.g., KHMDS with 18-crown-6 in THF) can be employed.
-
Q5: In my Julia-Kocienski olefination, I am observing self-condensation of my sulfone starting material. How can I avoid this?
Self-condensation is a known side reaction in Julia-Kocienski olefinations, particularly when the sulfonyl carbanion is generated before the addition of the aldehyde.[10]
Troubleshooting Guide: Julia-Kocienski Olefination
-
Side Product: Dimerized sulfone species.
-
Causality: The generated sulfonyl carbanion can act as a nucleophile and attack another molecule of the starting sulfone.[10]
-
Preventative Measures:
-
"Barbier-like" Conditions: Add the base to a mixture of the sulfone and the aldehyde. This ensures that the aldehyde is present to react with the carbanion as it is formed, minimizing self-condensation.[10]
-
Choice of Heteroaryl Sulfone: Certain heteroaryl sulfones, like 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, have a lower tendency for self-condensation compared to others like benzothiazol-2-yl (BT) sulfones.[10][11]
-
Experimental Protocols & Workflows
Protocol: Synthesis of p-Tolyl Vinyl Sulfone via Elimination
This protocol describes a reliable method for the synthesis of p-tolyl vinyl sulfone from p-tolyl 2-chloroethyl sulfone.
Step 1: Synthesis of p-Tolyl 2-Chloroethyl Sulfone (if not commercially available) This precursor can be synthesized from p-thiocresol and 1-bromo-2-chloroethane followed by oxidation.
Step 2: Elimination Reaction
-
To a solution of p-tolyl 2-chloroethyl sulfone (1.0 eq) in tetrahydrofuran (THF), add a solution of potassium t-butoxide (1.1 eq) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford p-tolyl vinyl sulfone as a white solid.
Workflow: Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for synthesis.
Reaction Pathways and Side Reactions
The following diagram illustrates the desired elimination pathway and the competing SN2 side reaction.
Caption: E2 vs. SN2 pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 6. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
purification of p-tolyl vinyl sulfone by recrystallization or chromatography
Welcome to the technical support center for the purification of p-tolyl vinyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of p-tolyl vinyl sulfone by recrystallization and chromatography.
Choosing Your Purification Method: Recrystallization vs. Chromatography
The initial choice between recrystallization and chromatography depends on the scale of your purification, the nature of the impurities, and the desired final purity. Recrystallization is often preferred for larger scale purifications where the crude material is a solid and contains relatively minor impurities.[1] Column chromatography is more suitable for smaller scales, complex mixtures with multiple components, or when impurities have similar solubility profiles to the desired product.[1]
Caption: Decision workflow for selecting a purification method.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2] The principle relies on dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while impurities remain in the solution.[3][4]
Key Properties of p-Tolyl Vinyl Sulfone
| Property | Value | Source |
| Molecular Formula | C9H10O2S | [5][] |
| Molecular Weight | 182.24 g/mol | [5][] |
| Melting Point | 62-64 °C | [5] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents | [7] |
Recrystallization Protocol for p-Tolyl Vinyl Sulfone
A reported solvent system for the recrystallization of p-tolyl vinyl sulfone is a mixture of chloroform and petroleum ether.[8]
Step-by-Step Protocol:
-
Dissolution: In a fume hood, dissolve the crude p-tolyl vinyl sulfone in a minimal amount of hot chloroform in an Erlenmeyer flask. Add the solvent portion-wise with gentle heating until the solid is fully dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Slowly add petroleum ether to the hot chloroform solution until the solution becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot chloroform to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9][10] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
Caption: Troubleshooting guide for common recrystallization issues.
FAQs for Recrystallization
-
Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
-
A: This is likely due to either supersaturation or using too much solvent.[11] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[11][12] If that doesn't work, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.[11][13]
-
-
Q: My compound "oiled out" instead of forming crystals. What went wrong?
-
A: Oiling out can occur if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[9][10] To resolve this, reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly.[11]
-
-
Q: My final yield is very low. How can I improve it?
-
A: A low yield can result from using too much solvent, which leads to a significant amount of the product remaining in the mother liquor.[13] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Also, ensure you are using the minimum amount of hot solvent necessary for dissolution.
-
Purification by Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[14][15] For p-tolyl vinyl sulfone, a normal-phase chromatography setup using silica gel is a common approach.
Column Chromatography Protocol for p-Tolyl Vinyl Sulfone
Step-by-Step Protocol:
-
Solvent System Selection: The ideal solvent system (eluent) should provide a good separation of your desired compound from its impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate. Aim for an Rf value of around 0.3 for the p-tolyl vinyl sulfone.[16]
-
Column Packing:
-
Securely clamp a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.[16]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.[14] Alternatively, dry pack the column with silica gel and then carefully add the eluent.[14][16]
-
Ensure the silica gel is well-packed and free of air bubbles by tapping the column gently and running eluent through it.
-
-
Sample Loading:
-
Dissolve the crude p-tolyl vinyl sulfone in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.[17]
-
Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[17]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin to collect fractions. Maintain a constant flow rate; a rate that is too fast or too slow can lead to poor separation.[17]
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation: Combine the fractions containing the pure p-tolyl vinyl sulfone and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography
FAQs for Column Chromatography
-
Q: I am not getting good separation between my product and an impurity. What can I do?
-
A: Poor separation can be due to an inappropriate solvent system. Try adjusting the polarity of your eluent. A less polar solvent system will generally result in lower Rf values and may improve the separation of closely related compounds. You can also try a different stationary phase, such as alumina.[18]
-
-
Q: My compound is not coming off the column.
-
A: This could be due to several reasons. The eluent may be too non-polar to move your compound down the column. Gradually increase the polarity of the eluent. It is also possible that your compound is decomposing on the silica gel.[18] You can test for this by spotting your compound on a TLC plate with a small amount of silica gel and observing if it degrades over time. If it does, you may need to use a deactivated stationary phase or a different purification method.
-
-
Q: The bands on my column are broad and diffuse.
-
A: Band broadening can be caused by a poorly packed column, an incorrect flow rate, or overloading the column with too much sample.[17] Ensure your column is packed uniformly without any cracks or channels. Optimize the flow rate; a flow that is too slow can lead to diffusion and band widening.[17] Also, make sure you are not exceeding the loading capacity of your column.
-
References
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. P-TOLYL VINYL SULPHONE , 0.95 , 5535-52-4 - CookeChem [cookechem.com]
- 7. Ethynyl p-tolyl sulfone 98 13894-21-8 [sigmaaldrich.com]
- 8. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 9. Recrystallization [wiredchemist.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromtech.com [chromtech.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. Chromatography [chem.rochester.edu]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing p-Tolyl Vinyl Sulfone Synthesis
Welcome to the technical support guide for the synthesis of p-Tolyl Vinyl Sulfone from 2-(p-Tolylsulfonyl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequently encountered problems, and offer a validated protocol for your reference.
Core Principles: The Chemistry of Elimination
The conversion of this compound to p-tolyl vinyl sulfone is fundamentally an elimination reaction. Specifically, it proceeds via a base-mediated E2 (elimination, bimolecular) mechanism. Understanding this pathway is crucial for troubleshooting, as the reaction's success hinges on the delicate balance of base strength, temperature, and the prevention of side reactions.
The hydroxyl group (-OH) in the starting material is a poor leaving group. Therefore, the first step often involves its deprotonation by a base to form an alkoxide. A subsequent, and crucial, step is the removal of the acidic proton on the carbon adjacent (alpha) to the sulfonyl group. The strong electron-withdrawing nature of the sulfone group makes this proton particularly acidic. The resulting carbanion then expels the alkoxide to form the desired vinyl double bond in a concerted step.[1][2]
Caption: Figure 1: E2 Elimination Mechanism for vinyl sulfone formation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is the most common complaint and can stem from several sources:
-
Incomplete Reaction: The most frequent cause is insufficient base strength or concentration to drive the elimination to completion. The starting material, this compound, may be observed in your crude NMR or TLC analysis.
-
Solution: Switch to a stronger base or increase its stoichiometry. While bases like potassium carbonate can work, they often require higher temperatures. Stronger, non-nucleophilic bases like DBU (1,8-Diazabicycloundec-7-ene) or fluoride sources such as tetrabutylammonium fluoride (TBAF) can be more effective at lower temperatures.[3]
-
-
Side Reactions: The product, p-tolyl vinyl sulfone, is a potent Michael acceptor.[4][5] It can react with any available nucleophiles in the reaction mixture, including the starting alcohol, leading to oligomers or byproducts.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the rate of Michael addition. Ensure slow addition of reagents and efficient stirring to avoid localized high concentrations.
-
-
Workup Losses: The product has some water solubility. During aqueous workup, significant product loss can occur if extractions are not performed thoroughly.
-
Solution: Use a saturated brine solution for the final wash to reduce the product's solubility in the aqueous layer. Ensure you perform multiple extractions (e.g., 3x) with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Q2: I'm having trouble removing the last traces of starting material. How can I push the reaction to completion?
Seeing residual starting material indicates that the activation energy for the final elimination step is not being overcome.
-
Increase Temperature: Gently warming the reaction can provide the necessary energy. However, be cautious, as higher temperatures can promote side reactions.[6] Monitor the reaction closely by TLC or LC-MS.
-
Change Solvent: The choice of solvent can influence base activity. A switch from a protic solvent like methanol to an aprotic polar solvent like THF or DMF can enhance the strength of the base, favoring the E2 pathway.[7]
-
Convert the Hydroxyl Group: For a more robust approach, you can convert the alcohol's hydroxyl group into a better leaving group, such as a tosylate or mesylate, prior to elimination.[8] This two-step process often provides cleaner reactions and higher overall yields, as the subsequent elimination step can be performed with a milder base under less forcing conditions.
Q3: My crude product is a brown, oily mess instead of a white solid. What are the likely side reactions?
A dark, impure crude product often points to decomposition or polymerization.
-
Polymerization: As a Michael acceptor, the vinyl sulfone product can react with the starting alkoxide or other nucleophiles, initiating a polymerization cascade. This is exacerbated by high temperatures and high concentrations of strong, nucleophilic bases.
-
Decomposition: At very high temperatures, such as those used in older pyrolysis methods, decomposition can occur, leading to charring.[9] Modern base-mediated methods should avoid this if temperatures are controlled.
Solution: The key is temperature control. Initiate the reaction at 0°C and allow it to warm slowly to room temperature. If a stronger base is used, it may be possible to run the entire reaction at 0°C. Additionally, using a non-nucleophilic base like DBU can mitigate the risk of unwanted nucleophilic additions.
Q4: What is the best method for purifying p-tolyl vinyl sulfone?
The product is typically a white crystalline solid with a melting point around 66-67°C.[10]
-
Recrystallization: This is the most effective method for achieving high purity. A mixed solvent system is often ideal. Good results have been reported with chloroform/petroleum ether[9] and hexane/ethyl acetate systems.[11] Dissolve the crude solid in the minimum amount of the more polar solvent (chloroform or ethyl acetate) while warm, then slowly add the less polar solvent (petroleum ether or hexane) until turbidity persists. Allow to cool slowly to form well-defined crystals.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel chromatography can be used. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:EtOAc). The product is moderately polar.
Validated Experimental Protocol
This protocol is designed as a robust starting point for the synthesis. Researchers should always perform their own risk assessment before beginning any new procedure.
Reagent and Condition Optimization
| Parameter | Recommended | Rationale |
| Starting Material | This compound | 1.0 eq |
| Base | Tetrabutylammonium fluoride (TBAF) | 1.2 eq (as 1M solution in THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent enhances base strength. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions. |
| Reaction Time | 1-4 hours (monitor by TLC) | Avoids prolonged heating. |
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a 1M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic layers and wash with water (1x) and then saturated brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by recrystallization from a hexane/ethyl acetate mixture to yield p-tolyl vinyl sulfone as white crystals.
Caption: Figure 2: Experimental workflow for vinyl sulfone synthesis.
References
- 1. Elimination Reactions: an Introduction [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. P-TOLYL VINYL SULPHONE synthesis - chemicalbook [chemicalbook.com]
- 4. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 7. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
troubleshooting low conversion rates in 2-(p-Tolylsulfonyl)ethanol reactions
Welcome to the technical support center for 2-(p-Tolylsulfonyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your experimental results.
Introduction: The Dual Reactivity of this compound
This compound is a bifunctional molecule containing both a hydroxyl group and a p-toluenesulfonyl (tosyl) group. Its reactivity is primarily centered around two pathways:
-
Reactions at the Hydroxyl Group: The alcohol moiety can undergo typical alcohol reactions, such as esterification, etherification, or conversion into a better leaving group.
-
Elimination Reactions: The entire 2-(p-toluenesulfonyl)ethyl group can act as a precursor to p-tolyl vinyl sulfone, a valuable Michael acceptor in organic synthesis. This elimination is often the intended and most common reaction.
Low conversion rates in reactions starting with this compound often stem from an incomplete understanding of the interplay between these two pathways and the specific reaction conditions required to favor one over the other.
Part 1: Troubleshooting Guide for Low Conversion Rates
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the use of this compound.
Scenario 1: Synthesis of p-Tolyl Vinyl Sulfone via Elimination
The most frequent application of this compound is its use as a stable precursor to p-tolyl vinyl sulfone. The reaction is an elimination of the hydroxyl group (or a derivative of it) and a proton from the adjacent carbon.
Low conversion in this elimination reaction is a common problem and can usually be traced back to one of the following factors:
-
Inefficient Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. For the elimination to proceed efficiently, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halo group. Direct elimination from the alcohol requires harsh conditions (e.g., strong acid and high heat) which can lead to decomposition.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak will not efficiently deprotonate the alpha-carbon to initiate the elimination. A base that is too nucleophilic can lead to unwanted substitution side reactions.
-
Suboptimal Reaction Temperature: Elimination reactions are often favored at higher temperatures. If the reaction temperature is too low, the rate of elimination will be slow, leading to incomplete conversion within a practical timeframe.
-
Presence of Water: Moisture in the reaction can quench the base and hydrolyze the activated intermediate (e.g., a tosylate), reverting it back to the starting alcohol.
This two-step protocol ensures efficient conversion by first activating the hydroxyl group.
Step 1: Tosylation of this compound
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a flame-dried, round-bottom flask under an inert atmosphere (N2 or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold, deionized water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used in the next step without further purification.
Step 2: Elimination to p-Tolyl Vinyl Sulfone
-
Dissolve the crude tosylate from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene.
-
Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.) or potassium tert-butoxide (t-BuOK, 1.5 eq.).
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Base | DBU, t-BuOK | Strong, non-nucleophilic bases favor E2 elimination over SN2 substitution. |
| Solvent | Anhydrous THF, Toluene | Aprotic solvents are essential to prevent hydrolysis of the intermediate. |
| Temperature | Reflux | Higher temperatures generally favor elimination over substitution. |
Scenario 2: Nucleophilic Substitution at the Hydroxyl Group
In some synthetic strategies, the goal is to displace the hydroxyl group of this compound with a nucleophile. As with the elimination reaction, this requires activation of the hydroxyl group.
This is a classic case of competing elimination and substitution reactions. Here are the primary reasons for this outcome:
-
Sterically Hindered Nucleophile: Bulky nucleophiles will favor acting as a base, abstracting a proton from the alpha-carbon and leading to the elimination product.
-
Strongly Basic Nucleophile: Nucleophiles that are also strong bases (e.g., alkoxides) will promote elimination.
-
High Reaction Temperature: As mentioned, higher temperatures favor elimination.
-
Inappropriate Solvent Choice: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly in a Julia-Kocienski olefination?
No, not directly. The Julia-Kocienski olefination requires a sulfone with an alpha-carbanion. This compound would first need to be converted to a derivative, for example, by alkylating the hydroxyl group and then performing further transformations to generate the required sulfonyl carbanion precursor. The more direct route to a Julia-Kocienski reaction would be to start with an appropriate alkyl p-tolyl sulfone.
Q2: I see a byproduct that I suspect is a dimer. How can this form?
Dimerization can occur if a molecule of this compound acts as a nucleophile (via its hydroxyl group) and attacks an activated molecule of this compound (e.g., the tosylated intermediate). This is more likely to happen if the intended nucleophile is not reactive enough or is present in a substoichiometric amount.
Q3: My starting material, this compound, appears to be degrading upon storage. How can I prevent this?
This compound is generally stable. However, it can be sensitive to strong bases and high temperatures. Store it in a cool, dry place, away from basic substances. If you suspect degradation, it is advisable to purify it by recrystallization before use.
Q4: Is the tosyl group on this compound ever cleaved during a reaction?
While the tosyl group is generally stable, it can be cleaved under strongly reductive conditions (e.g., with sodium amalgam or samarium iodide) or in the presence of certain strong nucleophiles under harsh conditions.[1] However, in the context of the reactions discussed here, the tosyl group is typically a spectator.
References
Technical Support Center: 2'-O-Triethylsilyl (TES) Protecting Group Removal in RNA Synthesis
Welcome to the technical support center for troubleshooting challenges related to the removal of the 2'-O-triethylsilyl (TES) protecting group in RNA synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common issues and optimize their deprotection protocols. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity and success of your RNA synthesis endeavors.
Introduction: The Critical Role of 2'-O-Protection in RNA Synthesis
The chemical synthesis of RNA oligonucleotides is a multi-step process that relies on the precise application and removal of various protecting groups. The 2'-hydroxyl group of the ribose sugar is particularly reactive and requires a robust protecting group to prevent unwanted side reactions during the phosphoramidite coupling steps. The triethylsilyl (TES) group is one such protecting group employed for this purpose. While effective during synthesis, its complete and selective removal is paramount to obtaining high-quality, biologically active RNA. Incomplete or non-selective deprotection can lead to a heterogeneous mixture of products, compromising downstream applications.
This guide will delve into the common challenges encountered during the deprotection of the 2'-O-TES group, providing detailed troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide: Common Issues in 2'-O-TES Deprotection
The following table outlines common problems observed during the removal of the 2'-O-TES group, their probable causes, and recommended solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Inefficient Deprotection Reagent: Degradation of fluoride-based reagents (e.g., TBAF, TEA·3HF) due to moisture.[1][2] 2. Suboptimal Reaction Conditions: Insufficient reaction time or temperature. 3. Steric Hindrance: The local sequence context around the 2'-O-TES group may hinder reagent access.[3] 4. Formation of Secondary Structures: The RNA oligonucleotide may adopt a stable secondary structure that masks some 2'-O-TES groups.[4] | 1. Use fresh, anhydrous fluoride-based deprotection reagents. Store reagents under inert gas and away from moisture. Consider using TEA·3HF as a more stable alternative to TBAF.[5] 2. Optimize reaction time and temperature. A typical starting point is 2.5 hours at 65°C with TEA·3HF in DMSO.[6] 3. For sequences prone to steric hindrance, consider extending the deprotection time or using a less sterically hindered deprotection reagent if compatible with other protecting groups. 4. Perform deprotection at an elevated temperature (e.g., 65°C) to disrupt secondary structures. |
| Product Degradation (Cleavage of Internucleotidic Bonds) | 1. Premature Removal of 2'-O-TES Group: If the 2'-O-TES group is removed before the complete removal of base-labile protecting groups, the exposed 2'-hydroxyl can attack the adjacent phosphodiester linkage under basic conditions.[7] 2. Harsh Deprotection Conditions: Prolonged exposure to strong basic or acidic conditions can lead to non-specific degradation of the RNA backbone. | 1. Ensure the complete removal of base and phosphate protecting groups before proceeding with the 2'-O-TES deprotection step.[8] 2. Use the mildest effective deprotection conditions. For sensitive oligonucleotides, consider alternative deprotection strategies. |
| Formation of Side Products (e.g., +114 Da Adducts with TBDMS) | 1. Non-selective Deprotection: If other silyl protecting groups (e.g., TBDMS) are present in the oligonucleotide (e.g., on modified bases), the deprotection conditions for TES may partially remove them.[9] | 1. Utilize deprotection conditions that are selective for TES over other silyl ethers. For example, formic acid in methanol can selectively deprotect TES ethers in the presence of TBDMS groups.[9] 2. Carefully choose orthogonal protecting groups during the design of the RNA synthesis to avoid cross-reactivity during deprotection. |
| Poor Yield After Purification | 1. Incomplete Deprotection: Incompletely deprotected oligonucleotides may have different chromatographic properties, leading to their loss during purification.[4] 2. Product Degradation: As described above. | 1. Confirm complete deprotection by mass spectrometry before proceeding with purification. The presence of peaks corresponding to the mass of the protected oligonucleotide indicates incomplete deprotection. 2. Address the root cause of degradation by optimizing the deprotection protocol. |
Experimental Workflow for 2'-O-TES Deprotection
The following diagram illustrates a typical workflow for the deprotection of a 2'-O-TES protected RNA oligonucleotide, highlighting critical steps and potential points of failure.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of incomplete 2'-O-TES deprotection in my analytical data?
A1: Incomplete deprotection is most commonly identified through mass spectrometry (MS) and high-performance liquid chromatography (HPLC). In MS analysis, you will observe a mass corresponding to the expected molecular weight of your RNA plus the mass of one or more TES groups (114.2 Da per group). In reverse-phase HPLC, incompletely deprotected species will typically have a longer retention time than the fully deprotected RNA due to the increased hydrophobicity of the silyl group.[4]
Q2: Can I use tetrabutylammonium fluoride (TBAF) for 2'-O-TES deprotection?
A2: While TBAF is a common reagent for silyl ether deprotection, it is highly sensitive to water, which can significantly reduce its efficacy, particularly for the deprotection of pyrimidine nucleosides.[1][2] Triethylamine trihydrofluoride (TEA·3HF) is often a more reliable and stable alternative for RNA synthesis applications.[5] If you must use TBAF, ensure it is anhydrous and stored properly.
Q3: My RNA sequence contains other silyl protecting groups (e.g., TBDMS) on modified bases. How can I selectively remove the 2'-O-TES group?
A3: Achieving selective deprotection requires careful choice of reagents and conditions. TES ethers are generally more labile to acidic conditions than TBDMS ethers. A method using 5-10% formic acid in methanol has been shown to selectively cleave TES ethers while leaving TBDMS groups intact.[9] It is crucial to perform small-scale pilot experiments to optimize the selectivity for your specific oligonucleotide.
Q4: I observe significant degradation of my RNA after the deprotection steps. What is the most likely cause?
A4: Degradation is often a result of premature removal of the 2'-O-TES group before the complete deprotection of the base and phosphate protecting groups.[7] The exposed 2'-hydroxyl group can mediate the cleavage of the phosphodiester backbone under the basic conditions used for base deprotection. Ensure a stepwise deprotection protocol where the base-labile groups are removed first, followed by the 2'-O-TES group.
Q5: How can I minimize the formation of secondary structures in my RNA that may hinder deprotection?
A5: Performing the 2'-O-TES deprotection at an elevated temperature, such as 65°C, can help to denature secondary structures and improve reagent accessibility to all parts of the oligonucleotide.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. glenresearch.com [glenresearch.com]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Julia-Kocienski Olefination
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into optimizing the base and solvent conditions for the Julia-Kocienski olefination. We will move beyond simple protocol recitation to explore the mechanistic underpinnings of this powerful C=C bond-forming reaction, enabling you to troubleshoot effectively and tailor conditions to your specific substrates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the selection of bases and solvents to achieve desired outcomes in yield and stereoselectivity.
Q1: What are the standard base and solvent systems for achieving high E-selectivity?
For achieving high (E)-selectivity, the most common and reliable conditions involve using a potassium-based amide base in a polar aprotic solvent.
-
Recommended Base: Potassium hexamethyldisilazide (KHMDS) is the base of choice. Its bulky nature minimizes nucleophilic side reactions, and the potassium counterion plays a key role in promoting (E)-selectivity.[1]
-
Recommended Solvents: Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF) are standard choices.[2][3] These polar aprotic solvents effectively solvate the potassium cation, leading to a more reactive, "free" sulfone anion. This favors an "open" transition state during the addition to the aldehyde, preferentially forming the anti-alkoxide intermediate that leads to the (E)-alkene.[1][3]
The combination of KHMDS in DME at low temperatures (e.g., -60 °C to -78 °C) is a robust starting point for most applications aiming for (E)-olefins.[2]
Q2: How does the choice of base counterion (Li⁺, Na⁺, K⁺) influence the reaction outcome?
The metal counterion from the base has a critical influence on the transition state geometry of the initial addition step, which dictates the stereochemical outcome.[1][4]
-
Potassium (K⁺): As a large, soft cation, K⁺ has a lower tendency to form tight chelates. This promotes an open transition state, which generally leads to the kinetically favored anti-diastereomer of the β-alkoxy sulfone intermediate. This intermediate stereospecifically yields the (E)-alkene.[1]
-
Lithium (Li⁺): As a small, hard cation, Li⁺ is highly coordinating. It can form a tight, "closed" transition state by chelating with the oxygen atoms of the sulfone and the aldehyde.[1] This chelation often favors the formation of the syn-alkoxide intermediate, which can lead to lower (E)-selectivity or even favor the (Z)-alkene, depending on the substrate.
-
Sodium (Na⁺): Sodium's behavior is intermediate between lithium and potassium.
Therefore, for the canonical high (E)-selectivity associated with the Julia-Kocienski reaction, potassium bases (KHMDS) are strongly preferred.[5]
Q3: What is the mechanistic role of the solvent in determining E/Z selectivity?
The solvent's primary role is to modulate the association between the sulfone carbanion and the metal counterion, which in turn influences the reaction's transition state geometry.[3][6]
-
Polar Aprotic Solvents (e.g., THF, DME, DMF): These solvents possess atoms with lone pairs (oxygen, nitrogen) that can effectively solvate the metal cation.[7][8] This separates the cation from the carbanion, leading to a "naked" or more reactive anion.[3] This increased reactivity favors the kinetic anti-addition pathway, resulting in high (E)-selectivity.[3]
-
Nonpolar Solvents (e.g., Toluene): In nonpolar solvents, the cation remains tightly associated with the sulfone anion.[3] This environment promotes the formation of a closed, chelated transition state, which can increase the proportion of the syn-addition product and thus decrease (E)-selectivity.[1]
The interplay between the counterion and solvent is therefore crucial. A large counterion (K⁺) in a polar aprotic solvent (DME) is the ideal combination for maximizing the kinetic preference for the (E)-olefin.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the Julia-Kocienski olefination, focusing on the impact of base and solvent choices.
Q1: My reaction yield is low. What are the common causes and how can I fix them?
Possible Cause 1: Self-condensation of the sulfone. Some heteroaryl sulfones, particularly benzothiazol-2-yl (BT) sulfones, are prone to self-condensation where the generated carbanion attacks an unreacted molecule of the starting sulfone.[1] This is more prevalent when the sulfone is pre-metalated and allowed to sit before the aldehyde is added.
-
Solution: Use Barbier-like Conditions. Instead of pre-forming the sulfone anion, add the base slowly to a cooled mixture of both the sulfone and the aldehyde.[1] This ensures that the highly reactive anion is trapped by the aldehyde as soon as it is formed, minimizing the opportunity for self-condensation. This approach is particularly effective for sensitive or reactive sulfones.
Possible Cause 2: Incomplete deprotonation or reaction. If the base is not strong enough, deprotonation may be incomplete. Alternatively, if the reaction temperature is too low for your specific substrates, the reaction may be sluggish.
-
Solution 1: Verify Base Quality and Stoichiometry. Ensure your amide base is fresh and has not been degraded by moisture. Use a slight excess (e.g., 1.1 equivalents) of the base to ensure complete deprotonation.
-
Solution 2: Optimize Temperature. While reactions are typically initiated at low temperatures (-78 to -55 °C), allowing the reaction to slowly warm to room temperature overnight is a common practice to ensure the reaction goes to completion.[2] Monitor the reaction by TLC to determine the optimal reaction time and temperature profile.
Q2: I am getting a poor E/Z ratio. How can I improve the selectivity for the (E)-alkene?
Possible Cause: Suboptimal base/solvent combination or substrate effects. While the KHMDS/DME system is generally reliable, certain substrates, particularly those with α-chelating groups, can disrupt the normal selectivity by favoring a chelated transition state even with potassium.[9]
-
Solution 1: Add a Crown Ether. For stubborn cases, adding 18-crown-6 (1.0-1.2 equivalents) to a reaction using a potassium base (KHMDS) can significantly enhance (E)-selectivity.[5] The crown ether strongly sequesters the K⁺ ion, generating an even "freer" and more reactive anion, which further biases the reaction toward the kinetic anti-adduct.[10] This is particularly useful in polar solvents like DMF.[5]
-
Solution 2: Switch to a 1-phenyl-1H-tetrazol-5-yl (PT) Sulfone. If you are using a different type of sulfone (like a BT-sulfone), switching to a PT-sulfone may improve (E)-selectivity. The sterically demanding phenyl group on the tetrazole ring of PT-sulfones inherently favors a transition state that leads to (E)-alkenes.[1] They are also less prone to the self-condensation side reaction.[1]
Q3: My goal is the (Z)-alkene, but the reaction gives the (E)-isomer. What strategies can I employ?
Achieving high (Z)-selectivity is a known challenge in the Julia-Kocienski olefination and often requires a departure from standard conditions.
-
Solution 1: Use a (Z)-selective Sulfone Reagent. The most reliable method is to change the heteroaryl group on the sulfone.
-
Pyridin-2-yl (PYR) sulfones have been shown to exhibit high (Z)-selectivity.[1]
-
1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones are also highly effective for generating (Z)-olefins, particularly trisubstituted ones.[4][11] The steric bulk of the tert-butyl group directs the reaction towards the syn-adduct.
-
-
Solution 2: Exploit Chelation with a Lithium Base. For substrates amenable to chelation, using a lithium base like LHMDS in a non-polar or weakly coordinating solvent (like toluene or THF at low temperatures) can favor the syn-adduct and improve (Z)-selectivity.[1] This strategy is highly substrate-dependent and requires careful optimization.
Part 3: Data & Protocols
Table 1: Influence of Base and Solvent on the Olefination of a PT-Sulfone with an Aldehyde
This table summarizes typical outcomes and serves as a guide for initial condition screening. Data is generalized from trends reported in the literature.[1]
| Base (Counterion) | Solvent | Typical (E)/(Z) Ratio | Yield | Key Mechanistic Feature |
| KHMDS (K⁺) | DME / THF | >95:5 | High | Open transition state, kinetic control. (Recommended for E-alkenes) |
| KHMDS (K⁺) | DMF | >95:5 | High | High solvent polarity enhances anion reactivity, favoring E-alkene. |
| LHMDS (Li⁺) | THF | 80:20 - 90:10 | Moderate-High | Partial chelation can lower E-selectivity compared to K⁺. |
| LHMDS (Li⁺) | Toluene | Variable (can favor Z) | Variable | Strong chelation in a nonpolar solvent favors the syn-adduct. |
| KHMDS (K⁺) + 18-Crown-6 | DME / DMF | >98:2 | High | Cation sequestration maximizes kinetic control for the E-alkene. |
// Reactants Sulfone [label="Heteroaryl\nSulfone"]; Aldehyde [label="R²CHO"]; Base [label="Base (e.g., KHMDS)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediates Anion [label="Sulfone Anion"]; Alkoxide [label="β-Alkoxy Sulfone\n(syn/anti mixture)"]; Smiles_TS [label="Smiles\nRearrangement", shape=ellipse, style=dashed]; Smiles_Product [label="β-Aryloxy Sulfinate"]; Elimination [label="Elimination of SO₂\nand Aryloxide"];
// Products Alkene [label="Alkene\n(E/Z mixture)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Base -> Sulfone [label="Deprotonation"]; Sulfone -> Anion; {Anion, Aldehyde} -> Alkoxide [label="Addition Step\n(Selectivity Determining)"]; Alkoxide -> Smiles_TS; Smiles_TS -> Smiles_Product; Smiles_Product -> Elimination; Elimination -> Alkene; } ` Caption: Simplified mechanism of the Julia-Kocienski olefination.
Experimental Protocol: A Typical High-(E)-Selective Julia-Kocienski Olefination
The following protocol is a representative example for the reaction between a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone and an aldehyde to yield an (E)-alkene.[2]
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the PT-sulfone (1.0 equiv).
-
Dissolve the sulfone in anhydrous DME (or THF) to a concentration of approximately 0.25 M.
-
Cool the solution to -60 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
-
Deprotonation:
-
In a separate dry flask, prepare a solution of KHMDS (1.1 equiv) in anhydrous DME.
-
Add the KHMDS solution dropwise via cannula to the stirred sulfone solution over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting colored (often yellow-orange to brown) solution at -60 °C for 1 hour to ensure complete formation of the anion.
-
-
Aldehyde Addition:
-
Add the aldehyde (1.2-1.5 equiv), either neat or as a solution in a small amount of anhydrous DME, dropwise to the reaction mixture.
-
Stir the mixture at -60 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Workup:
-
Remove the cooling bath and allow the reaction to warm to ambient temperature. The reaction is often stirred overnight to ensure completion.
-
Quench the reaction by adding water.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkene.
-
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 7. leah4sci.com [leah4sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 11. chemrxiv.org [chemrxiv.org]
minimizing self-condensation side reactions in Julia olefination
Technical Support Center: Julia Olefination
Welcome to the technical support center for the Julia Olefination. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful olefination reaction. Here, we will delve into the intricacies of minimizing self-condensation side reactions, a common pitfall that can significantly impact yield and purity. This resource is structured to provide not only troubleshooting solutions but also a deeper mechanistic understanding to empower you in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the classical Julia-Lythgoe and the Julia-Kocienski olefination?
The classical Julia-Lythgoe olefination is a multi-step process that involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by functionalization of the resulting alcohol and a subsequent reductive elimination step, often using sodium amalgam or samarium iodide.[1][2] In contrast, the Julia-Kocienski olefination is a more streamlined, one-pot procedure that utilizes a heteroaryl sulfone, such as a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[3][4] This modification allows for a spontaneous Smiles rearrangement and subsequent elimination, obviating the need for a separate reduction step.[5]
Q2: What is self-condensation in the context of the Julia olefination?
Self-condensation is a significant side reaction where the metalated sulfone (carbanion) attacks another molecule of the starting sulfone instead of the desired aldehyde or ketone.[4][5][6] This leads to the formation of a dimeric sulfone species and consumes the starting material, thereby reducing the yield of the desired alkene.[4] This side reaction is particularly prevalent when using benzothiazol-2-yl (BT) sulfones.[4]
Q3: Why is the choice of the heteroaryl sulfone important?
The nature of the heteroaryl group in Julia-Kocienski olefination plays a crucial role in both the desired reaction pathway and the propensity for side reactions. For instance, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are generally less prone to self-condensation compared to benzothiazol-2-yl (BT) sulfones.[4][7] This is attributed to the electronic properties and steric hindrance of the PT group, which can influence the stability and reactivity of the sulfone anion.[4]
Q4: What are "Barbier-like conditions" and why are they recommended?
"Barbier-like conditions" refer to the slow addition of the base to a mixture of the sulfone and the aldehyde.[4] This approach is highly recommended for minimizing self-condensation because it ensures that the concentration of the reactive sulfone carbanion is kept low at all times.[4] Consequently, the carbanion is more likely to react with the abundant aldehyde rather than another sulfone molecule.[4]
Troubleshooting Guide: Minimizing Self-Condensation
This section addresses common issues encountered during Julia olefination experiments, with a focus on mitigating self-condensation and improving reaction outcomes.
Issue 1: Low Yield of the Desired Alkene with Significant Starting Material Recovery
This often indicates that the deprotonation of the sulfone is inefficient or that the generated carbanion is not reacting with the aldehyde.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the α-proton of the sulfone must be considered. Ensure the base is strong enough for efficient deprotonation.
-
Steric Hindrance: Highly substituted sulfones or sterically demanding aldehydes can slow down the desired reaction, allowing side reactions to compete.
-
Reaction Temperature: If the temperature is too low, the reaction rate may be too slow. Conversely, if it is too high, side reactions may be favored. A systematic temperature screen is advisable.
Issue 2: Formation of a Major Side Product Identified as a Dimer of the Sulfone
This is a clear indication of self-condensation. The following strategies can be employed to suppress this unwanted pathway.
Core Strategy: Employ Barbier-Like Conditions
As a first line of defense, always opt for Barbier-like conditions. This involves adding the base dropwise to a solution of both the sulfone and the aldehyde. This minimizes the concentration of the free sulfone anion, thereby reducing the likelihood of self-condensation.[4]
Experimental Workflow: Minimizing Self-Condensation
Caption: Troubleshooting workflow for minimizing self-condensation.
Detailed Protocols and Explanations
1. Switching the Sulfone Activating Group:
If self-condensation remains problematic even under Barbier-like conditions, consider replacing the benzothiazol-2-yl (BT) sulfone with a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[4][7] PT-sulfones have demonstrated a reduced tendency for self-condensation, which can lead to cleaner reactions and higher yields of the desired alkene.[4][7]
Protocol for a Julia-Kocienski Olefination with a PT-Sulfone:
-
To a solution of the PT-sulfone (1.2 equivalents) and the aldehyde (1.0 equivalent) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 equivalents) in THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
2. Optimizing the Base and Solvent System:
The choice of base and solvent can significantly influence the reaction's stereoselectivity and the extent of side reactions.
-
Base Counterion: The counterion of the base (e.g., Li+, Na+, K+) can affect the aggregation state and reactivity of the sulfone anion. In some cases, potassium bases (e.g., KHMDS) may offer different selectivity profiles compared to their lithium or sodium counterparts.[4]
-
Solvent Polarity: The polarity of the solvent can impact the transition state of the reaction. Nonpolar solvents like toluene may favor a closed transition state, while polar solvents like THF or DMF can promote an open transition state, potentially influencing the E/Z selectivity.[5]
Table 1: Influence of Reaction Parameters on Self-Condensation
| Parameter | Recommendation for Minimizing Self-Condensation | Rationale |
| Reaction Conditions | Employ "Barbier-like" conditions (add base to a mixture of sulfone and aldehyde). | Keeps the concentration of the reactive sulfone anion low, favoring reaction with the aldehyde.[4] |
| Sulfone Moiety | Use 1-phenyl-1H-tetrazol-5-yl (PT) sulfones instead of benzothiazol-2-yl (BT) sulfones. | PT-sulfones are inherently less prone to self-condensation.[4][7] |
| Base | Use strong, non-nucleophilic bases like KHMDS, NaHMDS, or LiHMDS. | Ensures efficient deprotonation without competing nucleophilic attack. |
| Temperature | Typically low temperatures (-78 °C) are employed for the initial addition. | Controls the reactivity of the sulfone anion and can suppress side reactions. |
| Additives | In some cases, the use of cosolvents like HMPA or DMPU has been reported to reduce self-condensation, though with limited success.[5][6] | These additives can chelate metal cations and alter the reactivity of the sulfone anion.[5] |
Mechanistic Insight into Self-Condensation
The self-condensation reaction is a nucleophilic attack of the sulfone carbanion on the electrophilic sulfur atom of another sulfone molecule. This process is competitive with the desired attack on the carbonyl carbon of the aldehyde.
Caption: Competing pathways in Julia olefination.
By understanding these competing pathways, researchers can make more informed decisions to favor the desired olefination reaction. The strategies outlined in this guide provide a systematic approach to troubleshooting and optimizing the Julia olefination for the successful synthesis of target molecules.
References
- 1. Julia Olefination [organic-chemistry.org]
- 2. Julia olefination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
Technical Support Center: Work-up Procedures for Reactions Involving 2-(p-Tolylsulfonyl)ethanol
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-(p-Tolylsulfonyl)ethanol and its derivatives in their synthetic workflows. My objective is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction work-ups effectively. The protocols and insights described herein are grounded in established chemical principles and field-proven experience to ensure reliability and reproducibility in your lab.
Troubleshooting Guide
This section addresses specific, common issues encountered during the work-up and purification of reactions involving this compound.
Question 1: After a basic or acidic aqueous work-up, my desired product seems to have low recovery, or I suspect it's partially lost to the aqueous layer. What's happening and how can I fix it?
Answer: This issue often stems from the amphiphilic nature of molecules containing the tosyl group or the unintended hydrolysis of related functional groups.
-
Causality:
-
Formation of p-Toluenesulfonic Acid (TsOH): The tosyl group, while generally stable, can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures. More commonly, if your starting materials included tosyl chloride, any unreacted tosyl chloride will rapidly hydrolyze to p-toluenesulfonic acid during aqueous work-up.[1] TsOH is a strong acid and is highly water-soluble, but it can form salts with basic products, pulling them into the aqueous phase.
-
Emulsion Formation: The sulfonyl group imparts polarity, while the tolyl group is nonpolar. This surfactant-like quality can lead to the formation of stable emulsions during extraction, making phase separation difficult and leading to product loss at the interface.
-
Product Solubility: If your final product retains the hydroxyl group of the parent this compound and contains other polar functionalities, it may possess moderate water solubility, especially if it's a low molecular weight compound.
-
-
Troubleshooting Protocol:
-
pH Control and Monitoring: Before extraction, neutralize the reaction mixture carefully. If the reaction was acidic, add a saturated solution of NaHCO₃ or a dilute solution of Na₂CO₃ until the pH of the aqueous phase is ~7-8. If the reaction was basic, use dilute HCl or NH₄Cl to achieve a neutral pH. This prevents the formation of water-soluble salts of your product.
-
Breaking Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion by decreasing the miscibility of the organic and aqueous phases. Centrifugation, if practical, is also highly effective.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer 1-2 more times with your organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
Solvent Selection: If water solubility is a persistent issue, switch to a more nonpolar extraction solvent like toluene, although this may impact the solubility of your desired product in the organic phase.
-
Question 2: I'm observing a significant, non-polar byproduct in my crude NMR/TLC analysis. What could it be?
Answer: This is often indicative of an elimination side reaction. The this compound scaffold is susceptible to elimination under basic conditions.
-
Mechanistic Insight: The protons on the carbon adjacent to the sulfonyl group (the α-carbon) are acidic due to the strong electron-withdrawing nature of the sulfone. In the presence of a strong base, deprotonation can occur, leading to an E2 or E1cb elimination of the hydroxyl group (or a derivative thereof) to form p-tolyl vinyl sulfone.
CH₃C₆H₄SO₂CH₂CH₂OH + Base → CH₃C₆H₄SO₂CH=CH₂ + H₂O + Base
-
Preventative Measures & Solutions:
-
Base Selection: If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) over stronger, less hindered bases like alkoxides (e.g., NaOEt, t-BuOK) or hydroxides, especially if heat is applied.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the activation energy barrier for the elimination pathway.
-
Purification Strategy: p-Tolyl vinyl sulfone is typically less polar than the parent alcohol. It can usually be separated from the desired product using standard silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
Question 3: My product, which contains the 2-(p-tolylsulfonyl)ethyl moiety, oiled out or failed to crystallize from my solvent system. How can I achieve a solid product?
Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to impurities or an inappropriate solvent choice.
-
Expert Recommendations:
-
Purity First: Ensure the crude material is as pure as possible before attempting crystallization. Run a preliminary purification by flash chromatography to remove major impurities that can inhibit lattice formation.
-
Solvent System Screening:
-
Start with a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot (e.g., isopropanol, ethanol, toluene, or a mixture like ethyl acetate/hexanes).
-
Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexanes or pentane) dropwise at room temperature or while warming until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.
-
-
Trituration: If crystallization fails, dissolve the oil in a small amount of a suitable solvent and add a non-solvent to precipitate the product, which may come out as a solid. Stirring this slurry (trituration) can sometimes induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to work-up procedures?
A1: Understanding the physical properties is crucial for designing effective purification strategies.
| Property | Value | Implication for Work-up |
| Molecular Formula | C₉H₁₂O₃S[2] | --- |
| Molecular Weight | 200.25 g/mol [2] | Helps in calculating molar equivalents. |
| Appearance | White to off-white solid[3] | Allows for visual confirmation of purity after isolation. |
| Melting Point | 50-56 °C | Relatively low melting point; care must be taken during solvent removal under vacuum to avoid melting the product. Useful for purity assessment. |
| Boiling Point | 178-181 °C @ 0.2 mmHg | Non-volatile under standard work-up conditions. Distillation is not a practical purification method in most labs. |
| Solubility | Not explicitly detailed, but inferred from structure. | Expected to be soluble in polar organic solvents (DCM, EtOAc, Acetone, THF) and sparingly soluble in water and nonpolar solvents (hexanes).[4][5] |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents and strong bases.[3] | Avoid harsh basic conditions to prevent elimination and strong oxidants that could affect the sulfonyl group or other functionalities. |
Q2: What are the best practices for setting up a standard aqueous work-up for a reaction involving a derivative of this compound?
A2: A robust work-up ensures the removal of inorganic salts, water-soluble reagents, and byproducts while maximizing the recovery of the desired organic product.
Q3: How can I selectively remove the tosyl group if it's being used as a protecting group for an alcohol or amine?
A3: The tosyl group is considered a robust protecting group, and its removal requires specific, often harsh, conditions. This stability is an advantage during multi-step synthesis.[6] However, when deprotection is necessary, several methods can be employed:
-
For O-Tosyl (Sulfonate Esters): These are typically not used as protecting groups because they are excellent leaving groups.[7] Their removal is usually part of a substitution or elimination reaction.
-
For N-Tosyl (Sulfonamides): Deprotection is challenging. Common methods include:
-
Strongly Acidic Conditions: Refluxing with HBr or H₂SO₄ can cleave the N-S bond.[8]
-
Reductive Cleavage: More commonly, dissolving metal reductions such as sodium in liquid ammonia or sodium naphthalenide are used.[8][9] These are powerful but may not be compatible with other functional groups in the molecule.
-
Q4: What is the best way to monitor reactions involving this compound by Thin Layer Chromatography (TLC)?
A4: Effective TLC monitoring is key to determining reaction completion and identifying byproducts.
-
Staining: The tolyl group contains an aromatic ring, making it strongly UV-active. You can visualize spots easily using a UV lamp at 254 nm.
-
Polarity: this compound itself is moderately polar due to the hydroxyl and sulfone groups. A typical mobile phase for visualizing the starting material would be 30-50% ethyl acetate in hexanes.
-
Co-spotting: Always run a "co-spot" lane on your TLC plate that contains a mixture of your starting material and the reaction mixture. This helps to definitively identify the starting material spot in your reaction lane and assess its consumption.
Decision Tree for Post-Reaction Work-up Strategy
The choice of an appropriate work-up procedure is dictated by the stability and physical properties of your target compound. This decision tree provides a logical framework for selecting a suitable strategy.
// Connections start -> q1; q1 -> proc_salt [label="Yes"]; q1 -> q2 [label="No"]; q2 -> proc_extraction [label="Yes"]; q2 -> proc_neutral [label="No"]; proc_extraction -> q3; proc_neutral -> q3; q3 -> proc_cryst [label="Yes"]; q3 -> proc_chrom [label="No"]; } endomd
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
analytical techniques for monitoring the progress of 2-(p-Tolylsulfonyl)ethanol reactions
Welcome to the technical support center for monitoring reactions involving 2-(p-Tolylsulfonyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common analytical challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reaction monitoring is both accurate and efficient.
Diagram: General Analytical Workflow for Reaction Monitoring
Below is a typical workflow for monitoring the progress of a chemical reaction, such as the conversion of an alcohol to this compound or its subsequent reactions.
Caption: General workflow for monitoring a chemical reaction.
Section 1: Thin-Layer Chromatography (TLC)
TLC is the fastest and most common method for qualitatively monitoring the progress of organic reactions.[1] For reactions involving this compound, it's essential for quickly assessing the consumption of starting materials and the formation of products.
Troubleshooting and FAQs
Q1: I'm having trouble finding a good TLC solvent system to resolve my starting alcohol from the this compound product. What do you recommend?
A1: The key is to recognize the polarity difference. The product, this compound, is significantly less polar than the starting alcohol due to the masking of the hydroxyl group. A good starting point is a binary mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1][2]
-
Recommended Starting Ratio: Begin with a 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate.[2]
-
Optimization:
-
If all spots remain at the baseline, your system is not polar enough. Increase the proportion of ethyl acetate.
-
If all spots run to the solvent front, your system is too polar. Increase the proportion of hexanes.
-
-
Goal Rf Values: Aim for an Rf (Retention Factor) of ~0.1-0.2 for the starting alcohol and a higher Rf of ~0.5-0.7 for the tosylated product.[2]
Q2: My compounds, including the starting material and the tosylate product, are not visible under a UV lamp. How can I visualize them?
A2: This is expected as the tosyl group is not a strong chromophore, and the ethanol moiety is UV-inactive. You must use a chemical stain.[2]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. It reacts with compounds that can be oxidized, like the alcohol starting material, which will appear as a yellow-brown spot on a purple background. The tosylate product may also become visible, often with less intensity.[2]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols, to produce distinctly colored spots upon heating. It is very effective for distinguishing different types of compounds on the same plate.[2]
Q3: My spots are streaking badly on the TLC plate. What's causing this and how do I fix it?
A3: Streaking, or tailing, can be caused by several factors:
-
Sample Overload: You are spotting too much material on the plate. Prepare a more dilute solution of your reaction mixture for spotting.
-
Incomplete Drying: Ensure the spotting solvent has completely evaporated before placing the plate in the developing chamber.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel. While the tosylate is less polar, unreacted starting material or acidic byproducts might streak. Adding a small amount (e.g., 1-2 drops) of acetic acid to your eluent can sometimes resolve this, especially for carboxylic acids.[1]
-
Compound Decomposition: The silica gel on TLC plates is slightly acidic and can cause sensitive compounds to decompose. This is less common for tosylates but is a possibility.
Protocol: Standard TLC Monitoring
-
Plate Preparation: Lightly draw a pencil line about 1 cm from the bottom of a silica gel plate.[2]
-
Spotting:
-
Lane 1 (Reference): Spot a diluted sample of your starting material (e.g., the alcohol being tosylated).
-
Lane 2 (Co-spot): Spot the starting material first, then, in the same location, spot the reaction mixture. This helps confirm the identity of the starting material spot in your reaction lane.[2]
-
Lane 3 (Reaction): Spot a diluted sample of your reaction mixture.[2]
-
-
Development: Place the plate in a covered chamber with your chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below your baseline.[2] Allow the solvent to ascend until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and dry it.[2] Dip the plate in a prepared stain (e.g., KMnO₄), gently heat with a heat gun until spots appear, and analyze the results.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the quantitative analysis of impurities and reaction progress.[3] It provides superior resolution and sensitivity compared to TLC. For this compound and related compounds, a reverse-phase C18 column with UV detection is a robust choice.[4]
Troubleshooting and FAQs
Q1: My peaks are tailing or showing poor shape. What should I check first?
A1: Do not immediately blame the column.[5] Most peak shape issues originate from the system or method.
-
Mobile Phase pH: The pKa of residual silanol groups on the silica-based stationary phase is typically in the pH 4-5 range.[6] At higher pH values, these groups become ionized and can cause secondary interactions with your analytes, leading to tailing. Try lowering the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).[7]
-
Insufficient Buffering: If your method requires a buffer, ensure its concentration is adequate (typically 10-25 mM) to control the pH effectively and provide stable results.[6]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.[5]
-
Contamination: A contaminated guard column or column inlet can cause distorted peaks. Try flushing the column or replacing the guard column.
Q2: My retention times are drifting or changing between injections. How can I stabilize them?
A2: Retention time variability is a common problem that can often be traced to the mobile phase or hardware.
-
Mobile Phase Composition: If you are mixing solvents online, verify that the proportioning valve is functioning correctly.[5] Preparing a pre-mixed mobile phase can help diagnose if the pump's mixing system is the issue.[8]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially critical for gradient methods.
-
Temperature Fluctuations: Column temperature significantly affects retention times. Use a column oven to maintain a constant temperature.[6]
-
Flow Rate Inconsistency: Check that the pump is delivering a consistent flow rate.[5]
Q3: I am seeing unexpected "ghost peaks" in my chromatogram. Where are they coming from?
A3: Ghost peaks are peaks that appear in your chromatogram but are not present in your injected sample.
-
Late Elution: A common cause is the elution of compounds from a previous injection, especially in gradient analysis.[6] Ensure your gradient method includes a high-organic wash step and a sufficient re-equilibration time.
-
Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks. Use high-purity HPLC-grade solvents.
-
Autosampler Carryover: The injector needle or loop may retain sample from a previous, more concentrated injection. Implement a needle wash step in your method.
Data Summary: Starting HPLC Method Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column suitable for moderately polar compounds.[4] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to suppress silanol activity and ensure consistent analyte ionization.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC.[4] |
| Gradient | 35% B to 65% B over 10 min | A gradient is recommended to ensure elution of both polar starting materials and less polar products.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | Maintains stable retention times.[7] |
| Detection (UV) | 220-225 nm | Wavelength suitable for detecting the aromatic ring of the tosyl group.[7][9] |
| Injection Volume | 10-20 µL | A typical injection volume.[7] |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample is fully dissolved and compatible with the mobile phase.[9] |
Section 3: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful, non-destructive technique that provides detailed structural and quantitative information, making it ideal for reaction monitoring.[10][11] It can often be performed directly on the reaction mixture without deuterated solvents.[12]
Troubleshooting and FAQs
Q1: How can I use ¹H NMR to monitor the tosylation of an alcohol?
A1: You can monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals.
-
Key Signals to Watch:
-
Alcohol CH₂-OH: The methylene group adjacent to the hydroxyl in the starting material (e.g., HO-CH₂-CH₂-SO₂-Tol) will have a specific chemical shift.
-
Product CH₂-OTs: Upon tosylation, this same methylene group will shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the tosylate group.
-
Aromatic Protons: The aromatic protons of the p-tolyl group will appear as two distinct doublets. Their integration relative to a known internal standard or a proton on your substrate can be used for quantification.
-
Q2: My NMR spectra have distorted lineshapes. What is causing this?
A2: Distorted spectral lineshapes can arise when the reaction mixture causes inhomogeneity in the magnetic field.[10]
-
Sample Inhomogeneity: The reaction may produce precipitates or immiscible layers. Ensure your sample is a single, clear phase before analysis.
-
Shimming: The instrument's shimming may need to be readjusted for the specific reaction mixture, which may have different magnetic susceptibility than standard calibration samples.
Q3: Can I get quantitative data from NMR reaction monitoring?
A3: Yes, NMR is an inherently quantitative technique.[11][13]
-
Method: By integrating the area under specific peaks corresponding to the starting material and the product, you can determine their relative concentrations. For absolute quantification, a known amount of an internal standard (a compound that does not react and has a signal in a clear region of the spectrum) can be added to the reaction mixture.
-
Online Monitoring: For detailed kinetic analysis, the reaction mixture can be pumped from the reactor through a flow cell within the NMR spectrometer, allowing for the automated acquisition of spectra at regular intervals.[11][12][13]
Diagram: Troubleshooting HPLC Issues
This decision tree outlines a systematic approach to diagnosing common HPLC problems.
Caption: A decision tree for troubleshooting common HPLC issues.
Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution technique suitable for analyzing volatile and thermally stable compounds.[14] It is particularly useful for identifying volatile byproducts and confirming the purity of the final this compound product after workup.
Troubleshooting and FAQs
Q1: Is GC-MS suitable for monitoring my reaction in real-time?
A1: Generally, no. This compound and its precursors are often not volatile enough for direct injection of the reaction mixture. GC-MS is best used for analyzing the final, purified product or for detecting small, volatile byproducts. The high temperatures of the GC inlet could also cause decomposition of thermally labile compounds.
Q2: What kind of byproducts could I detect with GC-MS?
A2: In reactions involving p-toluenesulfonyl chloride (TsCl), you might form small amounts of chlorinated byproducts, especially if bases like triethylamine or pyridine are used.[15] For example, treatment of an alcohol with TsCl can sometimes lead to the corresponding alkyl chloride.[15] If solvents like dichloromethane (DCM) are used, you might also see solvent-related impurities. GC-MS is excellent for identifying these low molecular weight, volatile species.
Q3: My compound might be degrading in the GC inlet. How can I confirm this?
A3: If you suspect thermal degradation, try varying the inlet temperature. Lowering the temperature may reduce degradation, although it might also lead to broader peaks. If you see different impurity profiles at different inlet temperatures, degradation is likely occurring. In such cases, HPLC is a more suitable analytical technique.
Section 5: General FAQs on Side Reactions
Q1: I performed a tosylation reaction on my alcohol, but my main product appears to be the alkyl chloride, not the tosylate. What happened?
A1: This is a known side reaction. The formation of the tosylate is followed by nucleophilic substitution by the chloride ion.[15] This chloride ion is generated from the reaction of the base (like triethylamine or pyridine) with the HCl byproduct of the initial tosylation.[15] This pathway is more common for alcohols that can form stable carbocations (e.g., benzylic alcohols) but can occur in other cases as well.[15]
Q2: How can I minimize the formation of the chloride byproduct?
A2: The key is to manage the presence and reactivity of the chloride ion.
-
Choice of Base: Using a non-nucleophilic, sterically hindered base can sometimes help.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can disfavor the SN2 displacement reaction.[16]
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the tosylate product to the reaction conditions.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 6. hplc.eu [hplc.eu]
- 7. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. jocpr.com [jocpr.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magritek [magritek.com]
- 12. magritek.com [magritek.com]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Strategies for Selective Tosylation of Primary vs. Secondary Alcohols
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenge of selectively tosylating primary alcohols in the presence of secondary alcohols. Here, we move beyond basic protocols to provide in-depth, field-tested insights into the underlying principles and troubleshooting strategies that ensure success in your experiments.
Introduction: The Challenge of Selective Tosylation
The conversion of an alcohol to a tosylate is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate) without altering the stereochemistry at the carbon center.[1][2][3] This activation is crucial for subsequent nucleophilic substitution and elimination reactions.[1][2] However, when a molecule contains both primary and secondary alcohols, achieving selective tosylation of the less sterically hindered primary alcohol presents a significant synthetic hurdle. This guide provides a comprehensive overview of the strategies and troubleshooting measures to achieve high selectivity in these demanding reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective tosylation of a primary alcohol over a secondary alcohol?
The selectivity primarily hinges on steric hindrance . Primary alcohols are less sterically encumbered than secondary alcohols, allowing for a faster reaction rate with the bulky tosyl chloride (TsCl) reagent. The tosylation reaction involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of TsCl.[1] The transition state for this reaction is sensitive to crowding around the hydroxyl group, thus favoring the more accessible primary alcohol.
Q2: My reaction is showing low or no selectivity. What are the most common causes?
Several factors can erode selectivity:
-
High Reaction Temperature: Elevated temperatures provide more energy to overcome the activation barrier for the tosylation of the more hindered secondary alcohol, leading to a mixture of products.[4]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the primary alcohol has been consumed can lead to the slower tosylation of the secondary alcohol.
-
Inappropriate Base: While a base is necessary to neutralize the HCl byproduct, some bases can influence the reaction's course.[5] For instance, highly nucleophilic bases might compete with the alcohol in reacting with TsCl.[6]
-
Reagent Quality: Impure or hydrolyzed tosyl chloride can lead to sluggish and unselective reactions.[4][7]
Q3: Can I achieve selectivity for the secondary alcohol instead?
While less common, certain conditions can favor the tosylation of a secondary alcohol. One reported method involves using p-toluenesulfonic acid (p-TsOH) with silica chloride as a catalyst, where secondary alcohols were observed to react faster than primary ones.[8] This highlights that the choice of tosylating agent and catalyst system can invert the typical selectivity.
Q4: What role does 4-dimethylaminopyridine (DMAP) play in tosylation reactions?
DMAP is a highly effective nucleophilic catalyst.[5] It reacts with tosyl chloride to form a more reactive tosylpyridinium intermediate.[5][9] This intermediate is then more readily attacked by the alcohol, accelerating the overall reaction rate.[10] While DMAP is a powerful catalyst, its use should be carefully controlled (typically in catalytic amounts) as it can sometimes reduce selectivity by accelerating the reaction with the secondary alcohol as well.[4][11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during selective tosylation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reagent Quality: Hydrolyzed TsCl or impure base.[7][12] 2. Inadequate Mixing: Poor solubility of reagents. 3. Moisture Contamination: Water can react with and consume TsCl.[12] | 1. Use freshly opened or recrystallized TsCl.[4] Ensure the purity of your base. 2. Choose a solvent in which all reactants are soluble (e.g., DCM, THF). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Poor Selectivity (Mixture of Primary and Secondary Tosylates) | 1. High Temperature: Reaction temperature is too high, promoting the tosylation of the secondary alcohol.[4] 2. Extended Reaction Time: Reaction allowed to proceed for too long.[6] 3. Excess TsCl: Using a large excess of tosyl chloride. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). 2. Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the primary alcohol is consumed.[6][7] 3. Use a slight excess (1.1-1.2 equivalents) of TsCl relative to the primary alcohol. |
| Formation of Alkyl Chloride Byproduct | The tosylate product is susceptible to nucleophilic attack by the chloride ion generated during the reaction.[13][14][15] This is more common with activated alcohols like benzylic or allylic alcohols.[13][14] | 1. Use a non-nucleophilic base like pyridine.[6] 2. Limit the reaction time.[6] 3. Consider using p-toluenesulfonic anhydride (Ts₂O) which does not produce chloride ions.[7] |
| Reaction Stalls or is Incomplete | 1. Steric Hindrance: The primary alcohol is significantly hindered. 2. Insufficient Activation: The reaction conditions are not forcing enough. | 1. For highly hindered alcohols, consider using a more reactive sulfonylating agent like mesyl chloride (MsCl) or nosyl chloride (NsCl).[4] 2. Add a catalytic amount of DMAP to accelerate the reaction.[4][5] 3. Increase the reaction temperature cautiously while monitoring selectivity.[4] |
Experimental Protocols
Protocol 1: Standard Selective Tosylation of a Primary Alcohol
This protocol is a starting point for achieving selectivity for a primary alcohol in the presence of a secondary alcohol.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the diol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add triethylamine (TEA, 1.5 eq.) followed by a catalytic amount of DMAP (0.05-0.1 eq.).
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC. The tosylated product will have a higher Rf value than the starting diol.
-
Work-up: Once the primary alcohol is consumed, quench the reaction by adding cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Tosylation using a Tin Catalyst
For enhanced selectivity, a catalytic amount of a tin reagent can be employed. This method has been shown to effectively accelerate the regioselective protection of primary alcohols.[16]
-
Preparation: To a solution of the diol (1.0 eq.) in a suitable solvent, add a catalytic quantity of dibutyltin oxide (0.05-0.1 eq.).
-
Reagent Addition: Add a tertiary amine base (e.g., triethylamine, 1.5 eq.).
-
Tosylation: Add tosyl chloride (1.1 eq.) and stir the reaction at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up as described in Protocol 1. The use of a catalytic amount of tin simplifies purification compared to stoichiometric methods.[16]
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the DMAP-catalyzed tosylation of an alcohol.
Caption: DMAP-catalyzed tosylation mechanism.
Troubleshooting Workflow
This flowchart provides a logical path for troubleshooting common issues in selective tosylation.
Caption: Troubleshooting decision tree.
Advanced Strategies: Kinetic Resolution
In cases involving racemic secondary alcohols, enzymatic kinetic resolution can be a powerful tool.[17][18] This technique utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the secondary alcohol, leaving the other enantiomer unreacted.[17] The unreacted enantiomer can then be tosylated, providing a route to enantiomerically pure tosylates. While this is a more advanced technique, it offers exceptional selectivity when applicable.
Conclusion
Achieving selective tosylation of primary versus secondary alcohols is a testament to a chemist's control over reaction conditions. By understanding the interplay of steric effects, temperature, reaction time, and catalysis, researchers can confidently navigate this synthetic challenge. This guide serves as a comprehensive resource to not only execute these reactions but also to troubleshoot and optimize them for the highest possible yield and selectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols - Google Patents [patents.google.com]
- 17. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 18. Click reaction-aided enzymatic kinetic resolution of secondary alcohols - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Thermal Decomposition During the Pyrolysis of Beta-Hydroxyethyl Sulfones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrolysis of beta-hydroxyethyl sulfones. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) to help you successfully manage the thermal decomposition of these versatile compounds. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and reproducibility of your experiments.
Introduction: The Chemistry of Beta-Hydroxyethyl Sulfone Pyrolysis
The thermal decomposition of beta-hydroxyethyl sulfones is a synthetically valuable reaction, primarily utilized for the preparation of vinyl sulfones.[1][2][3] This process involves a thermal elimination reaction where the beta-hydroxyethyl sulfone is heated, leading to the formation of a vinyl sulfone and water. The reaction is typically conducted at elevated temperatures, often under reduced pressure to facilitate the removal of the volatile products.[1][3]
Understanding the underlying mechanism and potential side reactions is crucial for optimizing this transformation and troubleshooting any issues that may arise. The stability and reactivity of beta-hydroxyethyl sulfones are also central to the well-known Julia-Lythgoe and Julia-Kocienski olefination reactions, where they are key intermediates in the synthesis of alkenes.[4][5][6][7][8]
This guide will provide a structured approach to troubleshooting common problems encountered during the pyrolysis of beta-hydroxyethyl sulfones, ensuring you can achieve high yields and purity of your desired vinyl sulfone products.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers working with the pyrolysis of beta-hydroxyethyl sulfones.
Q1: What is the primary product of the thermal decomposition of a beta-hydroxyethyl sulfone?
The primary and desired product of the pyrolysis of a beta-hydroxyethyl sulfone is the corresponding vinyl sulfone, formed through the elimination of a molecule of water.[1][2][3]
Q2: What is a typical temperature range for the pyrolysis of beta-hydroxyethyl sulfones?
The pyrolysis is generally carried out at temperatures ranging from 150°C to 600°C.[1][3] The optimal temperature will depend on the specific substrate and the experimental setup.
Q3: Why is the reaction often performed under vacuum?
Performing the pyrolysis under reduced pressure (1 to 100 mm of mercury) helps to facilitate the removal of the vinyl sulfone product and water from the reaction zone as they are formed.[1][3] This can help to prevent side reactions and improve the overall yield.
Q4: Can I use a catalyst for this reaction?
Yes, the use of a contact agent or catalyst can be beneficial.[1][3] These materials can help to promote the desired elimination reaction and may allow for lower reaction temperatures. Common contact agents include materials like glass beads or other inert, high-surface-area materials.
Q5: My reaction is not going to completion. What could be the issue?
Incomplete conversion can be due to several factors, including insufficient temperature, inadequate heating time, or poor heat transfer within your apparatus. The troubleshooting section below provides a more detailed guide to addressing this issue.
Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to resolving specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Vinyl Sulfone
Question: I am getting a very low yield of my target vinyl sulfone. What are the potential causes and how can I improve it?
Answer: Low yields are a common problem and can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Inadequate Temperature: The pyrolysis temperature may be too low for your specific substrate.
-
Causality: The elimination reaction has an activation energy that must be overcome. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion in a given timeframe.
-
Solution: Gradually increase the pyrolysis temperature in increments of 20-30°C. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to find the optimal temperature for your substrate. Be cautious not to exceed the decomposition temperature of your desired product.
-
-
Suboptimal Pressure: The vacuum may not be sufficient to effectively remove the products.
-
Causality: If the products are not removed from the hot zone as they are formed, they can undergo further decomposition or polymerization, leading to a lower yield of the desired vinyl sulfone.
-
Solution: Ensure your vacuum system is functioning correctly and can achieve the desired pressure range (1-100 mmHg).[1][3] Check for any leaks in your apparatus.
-
-
Poor Heat Transfer: Inefficient heating of the starting material can lead to incomplete reaction.
-
Causality: If the beta-hydroxyethyl sulfone is not heated uniformly, only a portion of the material may reach the required temperature for pyrolysis.
-
Solution: Consider using a well-designed pyrolysis apparatus that ensures uniform heating. For solid starting materials, mixing with an inert material like sand or glass beads can improve heat transfer.
-
Issue 2: Formation of Undesired Byproducts
Question: My final product is contaminated with significant amounts of byproducts. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is often related to the reaction conditions being too harsh or the presence of impurities.
-
Charring or Polymerization: The formation of a black, tarry residue is a common issue.
-
Causality: This is often a result of the reaction temperature being too high, causing the starting material or the vinyl sulfone product to decompose or polymerize.
-
Solution:
-
Reduce the pyrolysis temperature.
-
Improve the efficiency of product removal by using a higher vacuum.
-
Consider using a packed column with an inert material to minimize the residence time of the products in the hot zone.[1]
-
-
-
Formation of Isomeric Alkenes: In some cases, rearrangement reactions can lead to the formation of undesired alkene isomers.
-
Causality: This can be influenced by the structure of the starting material and the reaction conditions. The mechanism of the related Julia olefination suggests that radical or anionic intermediates could be involved, which may be prone to rearrangement.[6]
-
Solution:
-
Carefully control the reaction temperature to favor the desired elimination pathway.
-
The use of specific catalysts or contact agents may improve the selectivity of the reaction.
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
Question: I am getting inconsistent yields and product purities between different runs of the same reaction. What could be causing this?
Answer: Poor reproducibility is often linked to subtle variations in experimental parameters.
-
Inconsistent Heating Profile: Variations in the rate of heating and the final temperature can significantly impact the outcome.
-
Causality: The kinetics of the desired reaction and potential side reactions are highly dependent on temperature. Small changes in the heating profile can alter the product distribution.
-
Solution: Use a programmable temperature controller to ensure a consistent and reproducible heating profile for each experiment.
-
-
Purity of Starting Material: The presence of impurities in the beta-hydroxyethyl sulfone can affect the reaction.
-
Causality: Impurities can act as catalysts or inhibitors for the desired reaction, or they may undergo their own thermal decomposition, leading to the formation of byproducts.
-
Solution: Ensure your starting beta-hydroxyethyl sulfone is of high purity. Purify it by recrystallization or chromatography if necessary.
-
-
Variations in Vacuum Level: Fluctuations in the vacuum during the reaction can affect the rate of product removal.
-
Causality: As discussed earlier, efficient product removal is critical for achieving high yields.
-
Solution: Use a reliable vacuum pump and a manometer to monitor and maintain a consistent pressure throughout the reaction.
-
Experimental Protocols
Protocol 1: General Procedure for the Pyrolysis of a Beta-Hydroxyethyl Sulfone
This protocol provides a general method for the laboratory-scale synthesis of a vinyl sulfone from a beta-hydroxyethyl sulfone.
Materials:
-
Beta-hydroxyethyl sulfone
-
Pyrolysis apparatus (e.g., a tube furnace with a quartz tube, or a distillation apparatus with a heated flask)
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen or a dry ice/acetone bath)
-
Collection flask
Procedure:
-
Set up the pyrolysis apparatus. The setup will typically consist of a reaction vessel (quartz tube or flask) connected to a collection flask via a condenser, with a cold trap placed between the collection flask and the vacuum pump.
-
Place the beta-hydroxyethyl sulfone into the reaction vessel. If the starting material is a solid, it can be helpful to mix it with an inert material like glass beads to improve heat transfer.
-
Assemble the apparatus and ensure all connections are secure and airtight.
-
Begin to evacuate the system using the vacuum pump to the desired pressure (typically between 1 and 100 mmHg).[1][3]
-
Once the desired pressure is reached, begin heating the reaction vessel to the target pyrolysis temperature (typically between 150°C and 600°C).[1][3]
-
The vinyl sulfone and water will distill from the reaction vessel as they are formed. The vinyl sulfone is collected in the cooled collection flask.
-
Continue heating until the distillation of the product ceases.
-
Allow the apparatus to cool to room temperature before carefully venting the system and collecting the product.
-
The collected vinyl sulfone can be purified further if necessary, for example, by distillation.
Data Presentation
Table 1: Typical Pyrolysis Conditions for Beta-Hydroxyethyl Sulfones
| Starting Material | Temperature (°C) | Pressure (mmHg) | Yield of Vinyl Sulfone (%) | Reference |
| bis(beta-hydroxyethyl) sulfone | 150-600 | 1-100 | Not specified | [1] |
| n-butyl beta-hydroxyethyl sulfone | Not specified | Not specified | Not specified | [1] |
| 2-acetoxyethyl sulfones | 150-200 (vapor phase) | High vacuum | Not specified | [3] |
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low vinyl sulfone yield.
Diagram 2: Reaction Mechanism of Beta-Hydroxyethyl Sulfone Pyrolysis
Caption: Thermal elimination of water from a beta-hydroxyethyl sulfone.
References
- 1. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 2. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 3. US2801267A - Production of vinyl sulfones - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Julia Olefination [organic-chemistry.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Julia olefination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient Tosylation of Alcohols
Welcome to the Technical Support Center dedicated to providing in-depth guidance on catalyst selection for the efficient tosylation of alcohols. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical transformation, troubleshoot common issues, and optimize reaction outcomes.
Introduction: The Pivotal Role of the Catalyst in Alcohol Tosylation
The conversion of an alcohol to a tosylate is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate). This activation paves the way for a multitude of subsequent nucleophilic substitution and elimination reactions.[1][2][3] The choice of catalyst is paramount and directly influences reaction rate, yield, and selectivity. An appropriate catalyst not only facilitates the desired transformation but also minimizes side reactions. This guide provides a comprehensive overview of catalyst selection, troubleshooting, and best practices for successful tosylation.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the tosylation of alcohols.
Q1: My tosylation reaction is slow or incomplete. What are the primary causes and how can I accelerate it?
A1: Several factors can contribute to a sluggish or incomplete reaction.
-
Insufficient Catalyst Activity: For many standard tosylations, a base like pyridine or triethylamine (TEA) is used. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.[4][5][6] It attacks the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then readily attacked by the alcohol.[4][5] If the reaction is slow, consider using a more potent nucleophilic catalyst.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a superior nucleophilic catalyst to pyridine.[7][8][9] It reacts with tosyl chloride to form a more reactive intermediate, significantly accelerating the reaction, even with sterically hindered alcohols.[10][11] Typically, DMAP is used in catalytic amounts (0.05-0.2 equivalents) in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine to scavenge the HCl.[8]
-
Reagent Quality: Ensure that the tosyl chloride is fresh and has been stored under anhydrous conditions, as it is sensitive to moisture.[12] Similarly, use anhydrous solvents and bases to prevent hydrolysis of the tosyl chloride.[12]
-
Temperature: While many tosylations are initiated at 0 °C to control the exothermic reaction, allowing the reaction to warm to room temperature or even gentle heating (e.g., 40-50 °C) can increase the rate for less reactive alcohols.[10]
Q2: I am observing significant formation of an elimination byproduct (alkene). How can I suppress this side reaction?
A2: Elimination is a common side reaction, especially with secondary and tertiary alcohols, and is often base-mediated.[1][2]
-
Choice of Base: Sterically hindered, non-nucleophilic bases are less likely to promote elimination. While pyridine and triethylamine are common, consider using a bulkier base like N,N-diisopropylethylamine (DIPEA or Hünig's base) if elimination is a persistent issue.[7]
-
Temperature Control: Lowering the reaction temperature can favor the substitution reaction over elimination. Running the reaction at 0 °C or even lower temperatures may be beneficial.
-
Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC).[13] Once the starting alcohol is consumed, work up the reaction promptly to avoid prolonged exposure of the product tosylate to the basic conditions, which can induce elimination.[13]
Q3: How can I achieve selective O-tosylation in a molecule with both hydroxyl and amine functional groups?
A3: This is a common chemoselectivity challenge. The amine group is generally more nucleophilic than the hydroxyl group and will preferentially react with tosyl chloride.
-
Protecting Groups: The most reliable strategy is to protect the amine functionality before carrying out the tosylation.[13] A tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting amines.[13] After O-tosylation, the Boc group can be readily removed under acidic conditions.
Q4: I am working with a sterically hindered alcohol and getting low yields. What catalysts and conditions should I use?
A4: Tosylation of sterically hindered alcohols is notoriously difficult and often requires more forcing conditions or specialized catalysts.
-
Highly Active Catalysts: 1-Methylimidazole has been reported as an efficient catalyst for the tosylation of sterically hindered alcohols, sometimes outperforming DMAP.[11]
-
Alternative Reagents: In challenging cases, consider using p-toluenesulfonic anhydride (Ts₂O) instead of tosyl chloride.[12] This reagent does not produce HCl, which can sometimes lead to side reactions.
-
Lewis Acid Catalysis: Zirconium(IV) chloride (ZrCl₄) has been shown to be an effective Lewis acid catalyst for the tosylation of alcohols with p-toluenesulfonic acid, offering a different mechanistic pathway.[14][15] This method can be particularly useful for primary alcohols and shows chemoselectivity for primary over secondary alcohols.[14][15]
-
Elevated Temperatures: For very hindered systems, heating the reaction mixture may be necessary.[10] Solvents with higher boiling points like 1,2-dichloroethane (DCE) might be required.
Q5: My reaction mixture turned cloudy. Is this a problem?
A5: The formation of a precipitate is often a good sign.[12] In tosylation reactions using amine bases like triethylamine or pyridine, the HCl byproduct reacts with the base to form the corresponding ammonium hydrochloride salt.[12] These salts are frequently insoluble in common aprotic solvents like dichloromethane (DCM) and will precipitate out of the solution, indicating that the reaction is proceeding.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Deactivated Tosyl Chloride: Hydrolysis due to improper storage.[12] 2. Wet Reagents/Solvent: Presence of water hydrolyzes tosyl chloride.[12] 3. Insufficient Catalyst/Base: Incorrect stoichiometry. 4. Low Reactivity of Alcohol: Steric hindrance or electronic effects. | 1. Use fresh or purified tosyl chloride. Recrystallization can be effective.[10] 2. Use anhydrous solvents and freshly distilled bases. 3. Use a slight excess of tosyl chloride (1.2-1.5 eq.) and base (1.5-2.0 eq.).[12] 4. Switch to a more powerful catalyst like DMAP or 1-methylimidazole.[10][11] Consider elevated temperatures. |
| Formation of Alkyl Chloride Byproduct | The chloride ion generated during the reaction can displace the newly formed tosylate, particularly with benzylic alcohols or when the tosylate is activated by electron-withdrawing groups.[16][17] | 1. Use p-toluenesulfonic anhydride (Ts₂O) to avoid the generation of chloride ions.[12] 2. Limit reaction time and work up the reaction as soon as the starting material is consumed. |
| Multiple Spots on TLC (Di-tosylation) | For substrates with multiple hydroxyl groups (diols, polyols), over-reaction can occur. | 1. Use a stoichiometric amount or a slight deficit of tosyl chloride. 2. Slowly add the tosyl chloride to the reaction mixture at a low temperature to control the reaction. 3. Consider using a protecting group strategy for other hydroxyls if regioselectivity is crucial. |
Catalyst Selection Strategies
The choice of catalyst is dictated by the nature of the alcohol substrate.
| Catalyst/Base | Substrate Suitability | Strengths | Weaknesses |
| Pyridine | Primary and less hindered secondary alcohols | Acts as both a catalyst and a base; readily available.[4] | Can be slow; may require elevated temperatures for less reactive alcohols. |
| Triethylamine (TEA) | Primary and secondary alcohols | A stronger, non-nucleophilic base than pyridine; often used with a catalytic amount of a nucleophilic catalyst.[18] | Can promote elimination, especially at higher temperatures. |
| 4-(Dimethylamino)pyridine (DMAP) | Primary, secondary, and sterically hindered alcohols | Highly efficient nucleophilic catalyst, significantly accelerates reaction rates.[7][8][9] | Used in catalytic amounts with a stoichiometric base; can be toxic. |
| 1-Methylimidazole | Sterically hindered alcohols | Reported to be highly effective for challenging substrates.[11] | Less commonly used than DMAP but a powerful alternative. |
| ZrCl₄ / p-TsOH | Primary and secondary alcohols | Allows for the direct use of p-toluenesulfonic acid; shows chemoselectivity for primary over secondary alcohols.[14] | A Lewis acid-catalyzed method, offering a different reaction pathway. Not suitable for tertiary alcohols or phenols.[14] |
| N,N-Diisopropylethylamine (DIPEA) | Secondary and tertiary alcohols prone to elimination | Sterically hindered, non-nucleophilic base that minimizes E2 side reactions.[7] | Not a catalyst itself; used as a base to scavenge HCl. |
Visualizing the Mechanism and Selection Process
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. academic.oup.com [academic.oup.com]
- 16. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Vinyl Sulfones for Chemical and Pharmaceutical Research
Vinyl sulfones are a class of organic compounds featuring a sulfonyl group attached to a carbon-carbon double bond. This arrangement renders the double bond electron-deficient, making vinyl sulfones exceptional Michael acceptors and versatile building blocks in organic synthesis.[1][2] Their utility is particularly pronounced in medicinal chemistry, where they serve as covalent inhibitors for various enzymes, notably cysteine proteases, by engaging in 1,4-addition reactions with nucleophilic residues in the enzyme's active site.[1][2] Given their significance, the development of efficient and stereoselective methods for their synthesis is of paramount importance to researchers in academia and the pharmaceutical industry.
This guide provides an in-depth comparison of the most prevalent and effective methods for synthesizing vinyl sulfones. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to illustrate their practical application.
Key Synthetic Strategies at a Glance
The synthesis of vinyl sulfones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, required stereochemistry, and the functional group tolerance of the starting materials.
| Method | Key Precursors | Stereoselectivity | Key Advantages | Common Limitations |
| Oxidation of Vinyl Sulfides | Vinyl sulfides, Oxidizing agent (e.g., m-CPBA, H₂O₂) | Substrate-dependent; generally retains alkene geometry | Readily available starting materials; straightforward procedure. | Potential for over-oxidation; sensitive functional groups may not be tolerated. |
| Horner-Wadsworth-Emmons (HWE) Olefination | Aldehydes/Ketones, Sulfonyl-stabilized phosphonates | High (E)-selectivity is typical | Excellent control of stereochemistry; broad substrate scope.[3] | Phosphonate reagent preparation can be multi-step. |
| Julia-Kocienski Olefination | Aldehydes/Ketones, Heteroaryl sulfones | High (E)-selectivity is common[4] | One-pot procedure; tolerant of many functional groups.[5] | Reagent synthesis can be complex; potential for side reactions. |
| Palladium-Catalyzed Cross-Coupling | Vinyl halides/triflates, Sulfinic acid salts | Generally high, retains stereochemistry of vinyl partner | Excellent functional group tolerance; mild reaction conditions.[6] | Catalyst cost and sensitivity; potential for side products. |
| Direct Sulfonylation of Alkenes/Alkynes | Alkenes/Alkynes, Sulfonyl sources (e.g., sulfonyl hydrazides, sodium sulfinates) | Often high (E)-selectivity | Atom-economical; avoids pre-functionalized starting materials.[7][8] | Regioselectivity can be an issue with unsymmetrical alkynes. |
Oxidation of Vinyl Sulfides
The oxidation of vinyl sulfides is a direct and often high-yielding method for the preparation of vinyl sulfones.[1] This approach is attractive due to the relative ease of preparing vinyl sulfides, for instance, through the addition of thiols to alkynes.
Mechanism and Rationale
The reaction proceeds through the direct oxidation of the sulfur atom. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone®. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or unwanted side reactions with other functional groups in the molecule. The oxidation typically proceeds via the corresponding vinyl sulfoxide intermediate, which is then further oxidized to the sulfone.[9]
Experimental Workflow: Oxidation of Vinyl Sulfides
Caption: General workflow for the oxidation of vinyl sulfides to vinyl sulfones.
Representative Protocol: Oxidation using m-CPBA
-
Dissolution: Dissolve the vinyl sulfide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (approximately 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess of oxidant ensures complete conversion.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure vinyl sulfone.
Olefination Reactions: The Horner-Wadsworth-Emmons and Julia-Kocienski Approaches
Olefination reactions provide powerful and stereocontrolled routes to vinyl sulfones from carbonyl compounds. The Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski olefination are two of the most reliable methods in this category.[1][7]
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction involves the reaction of a sulfonyl-stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene.[10][11] A significant advantage of this method is its high stereoselectivity, typically affording the (E)-isomer as the major product.[12]
Mechanism and Rationale
The reaction is initiated by the deprotonation of the α-sulfonyl phosphonate ester using a base (e.g., NaH, KHMDS) to generate a stabilized carbanion. This nucleophile then adds to the carbonyl compound to form a β-hydroxyphosphonate intermediate. Subsequent elimination of a phosphate byproduct drives the formation of the carbon-carbon double bond. The thermodynamic stability of the (E)-alkene generally dictates the stereochemical outcome.[12]
Mechanism: Horner-Wadsworth-Emmons Reaction
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Representative Protocol: HWE Synthesis of an (E)-Vinyl Sulfone
-
Phosphonate Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Carbanion Formation: Add the diethyl (phenylsulfonyl)methylphosphonate (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for another 30 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting phosphonate anion solution back to 0 °C and add a solution of the aldehyde (1.0 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the (E)-vinyl sulfone.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a one-pot modification of the classical Julia olefination.[13] It typically employs a heteroaryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones) which reacts with a carbonyl compound in the presence of a strong base to yield an alkene, often with high (E)-selectivity.[4][14]
Mechanism and Rationale
The mechanism involves the deprotonation of the alkyl heteroaryl sulfone to form a carbanion, which then adds to the aldehyde or ketone.[13] The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and the heteroaryl alkoxide to form the alkene.[5][13] The steric demand of the heteroaryl group often favors the transition state leading to the (E)-alkene.[4]
| Julia-Kocienski Reagent | Typical Selectivity | Notes |
| PT-Sulfone | High (E)-selectivity | Does not tend to self-condense; can be deprotonated before adding the aldehyde.[4] |
| BT-Sulfone | Good (E)-selectivity | Prone to self-condensation; often run under Barbier-like conditions (base added to a mixture of sulfone and aldehyde).[4] |
| Pyridyl-Sulfone | High (Z)-selectivity | Offers complementary stereoselectivity to PT- and BT-sulfones.[4] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a mild and highly versatile method for constructing vinyl sulfones.[6][15] These methods are particularly valuable for synthesizing complex molecules due to their excellent functional group tolerance.
Mechanism and Rationale (Heck-type Reaction)
A common approach involves the coupling of a vinyl halide or triflate with a sulfinic acid salt (e.g., sodium benzenesulfinate). The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the vinyl halide. The resulting palladium(II) complex then undergoes ligand exchange with the sulfinate salt, followed by reductive elimination to furnish the vinyl sulfone and regenerate the palladium(0) catalyst.
Catalytic Cycle: Pd-Catalyzed Sulfonylation
Caption: A simplified catalytic cycle for a Heck-type vinyl sulfonylation.
Representative Protocol: Palladium-Catalyzed Sulfonylation
-
Reaction Setup: To an oven-dried flask, add the vinyl bromide (1.0 eq), sodium benzenesulfinate (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a suitable ligand like Xantphos (10 mol%).[6]
-
Solvent and Base: Add a solvent such as toluene and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired vinyl sulfone.
Conclusion
The synthesis of vinyl sulfones is a well-established field with a diverse array of reliable methods.
-
Oxidation of vinyl sulfides offers a straightforward approach when the corresponding sulfides are readily accessible.
-
The Horner-Wadsworth-Emmons and Julia-Kocienski olefination reactions provide excellent stereocontrol, making them the methods of choice for constructing (E)-alkenes from carbonyl precursors.
-
Palladium-catalyzed cross-coupling excels in its broad functional group compatibility and mild conditions, ideal for late-stage functionalization in complex syntheses.
-
Direct sulfonylation methods are increasingly popular due to their atom economy and use of simple starting materials.[7][8]
The selection of an optimal synthetic route requires careful consideration of the target molecule's structure, the availability of starting materials, and the desired stereochemical outcome. By understanding the mechanisms, advantages, and practical considerations of each method presented in this guide, researchers can make informed decisions to efficiently access these valuable chemical entities.
References
- 1. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 7. Recent advances in the synthesis of vinyl sulfones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the synthesis of vinyl sulfones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. Aminooxylation Horner-Wadsworth-Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. figshare.com [figshare.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
2-(p-Tolylsulfonyl)ethanol vs. alternative precursors for vinyl sulfones
An In-Depth Comparative Guide to the Synthesis of Vinyl Sulfones: 2-(p-Tolylsulfonyl)ethanol vs. Alternative Precursors
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of the Vinyl Sulfone Moiety
In the landscape of modern medicinal chemistry and organic synthesis, the vinyl sulfone group has emerged as a privileged structural motif.[1][2] Its significance stems from its dual nature: it is a versatile synthetic building block and a potent pharmacophore found in numerous biologically active compounds.[3][4] The electrophilic character of the α,β-unsaturated sulfone system makes it an excellent Michael acceptor, enabling covalent interactions with biological nucleophiles like the cysteine residues in enzyme active sites.[3][4] This reactivity has been harnessed in the design of anticancer agents (e.g., Rigosertib), kinase inhibitors, and anti-inflammatory drugs.[1][2][3]
Despite their utility, the synthesis of vinyl sulfones can be challenging, necessitating robust and versatile methodologies. The choice of precursor is critical and dictates the reaction conditions, substrate scope, and stereochemical outcome. This guide provides a comprehensive comparison of synthetic routes to vinyl sulfones, with a primary focus on the utility of this compound against a backdrop of prevalent alternative strategies. We will delve into the mechanistic underpinnings, provide actionable experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic pathway for their specific target molecules.
The Classic Precursor: this compound
This compound is a stable, solid precursor that generates the corresponding vinyl sulfone through an elimination reaction. The core principle involves the removal of water, a process that typically requires converting the hydroxyl group into a better leaving group or employing high temperatures.
Mechanism of Vinyl Sulfone Formation
The most common industrial and laboratory-scale preparations from β-hydroxyethyl sulfones involve a two-step sequence: esterification of the hydroxyl group followed by elimination. The acetate ester is a common intermediate. The elimination of acetic acid is induced via pyrolysis, often under vacuum, to yield the desired p-tolyl vinyl sulfone.[5][6] The reaction proceeds through a concerted, typically anti-periplanar, elimination mechanism.
Alternatively, direct base-mediated elimination from this compound can be achieved, though this is less common and may require harsher conditions.
dot
Caption: Reaction mechanism for vinyl sulfone synthesis from this compound.
Experimental Protocol: Pyrolysis of 2-Acetoxyethyl p-Tolyl Sulfone
This protocol is adapted from established industrial synthesis methods.[6]
-
Acetylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equiv), acetic anhydride (1.2 equiv), and a catalytic amount of sodium acetate (0.05 equiv).
-
Reaction: Heat the mixture to 100 °C and stir for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up (Acetylation): Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude acetate ester.
-
Pyrolysis: Set up a short-path distillation apparatus. Place the crude 2-acetoxyethyl p-tolyl sulfone in the distillation flask.
-
Elimination: Heat the flask to 160-180 °C under vacuum (e.g., 10-20 mmHg). The vinyl sulfone product will co-distill with acetic acid.
-
Purification: Collect the distillate. The p-tolyl vinyl sulfone can be purified from the collected acetic acid by a subsequent fractional distillation or by washing the distillate (dissolved in an organic solvent like ether) with a base to remove the acid, followed by drying and solvent evaporation.
Safety and Handling
This compound is classified as an acute oral toxin and should be handled with care.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[8] All manipulations should be performed in a well-ventilated fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[8]
Alternative Precursors: A Comparative Overview
While this compound provides a reliable route, several other methods offer distinct advantages in terms of mildness, stereoselectivity, or substrate scope.
Oxidation of Vinyl Sulfides
This is one of the most common and direct methods for accessing vinyl sulfones, provided the corresponding vinyl sulfide is readily available.
-
Causality & Mechanism: The reaction involves the oxidation of the sulfur atom from a sulfide (oxidation state -2) to a sulfone (oxidation state +4). This is typically achieved using strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[9][10] The reaction is generally high-yielding and clean, as the byproducts are often water or a carboxylic acid.
-
Advantages: High yields, often clean reactions, and a wide variety of oxidizing agents can be used.[10]
-
Disadvantages: This method is contingent on the synthesis of the starting vinyl sulfide, which can be challenging and may yield mixtures of E/Z isomers.[11][12]
-
Dissolution: Dissolve the vinyl sulfide (1.0 equiv) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: Add m-CPBA (approx. 77%, 2.2-2.5 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography.
Olefination Reactions: Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski
Olefination reactions are powerful tools for C=C bond formation and can be adapted to produce vinyl sulfones with high stereocontrol, typically favoring the (E)-isomer.
-
Horner-Wadsworth-Emmons (HWE) Reaction
-
Causality & Mechanism: This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[13] For vinyl sulfone synthesis, a (sulfonylmethyl)phosphonate is deprotonated with a strong base (e.g., NaH, n-BuLi) to form a nucleophilic carbanion. This carbanion attacks the carbonyl compound, and the resulting intermediate eliminates a phosphate byproduct to form the alkene.[13][14]
-
Advantages: Excellent reliability, good yields, and high (E)-selectivity. The water-soluble phosphate byproduct is easily removed during work-up.[13]
-
Disadvantages: Requires the synthesis of the specific (sulfonylmethyl)phosphonate reagent.
-
-
Julia-Kocienski Olefination
-
Causality & Mechanism: A modification of the classic Julia olefination, this reaction typically uses a heteroaryl sulfone (e.g., benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones) which is deprotonated and reacted with a carbonyl compound.[15][16] The reaction proceeds through a β-alkoxy sulfone intermediate, followed by a Smiles rearrangement and elimination of sulfur dioxide and an aryloxide anion to furnish the alkene.[17][18]
-
Advantages: Can be performed as a one-pot reaction and offers very high (E)-selectivity, especially with PT-sulfones.[16][18] Tolerant of a wide variety of functional groups.[17]
-
Disadvantages: The required heteroaryl sulfone reagents can be expensive or require multi-step synthesis.
-
-
Preparation of Ylide: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), add a solution of diethyl (phenylsulfonylmethyl)phosphonate (1.1 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Carbonyl: Cool the resulting anion solution back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
The Ramberg-Bäcklund Reaction
This reaction provides a unique pathway to alkenes from α-halosulfones via the extrusion of sulfur dioxide.
-
Causality & Mechanism: The reaction begins with the deprotonation of an α-halosulfone at the carbon bearing the halogen. The resulting carbanion undergoes an intramolecular nucleophilic substitution to form a transient three-membered episulfone intermediate.[19][20] This unstable intermediate readily decomposes via a concerted cheletropic extrusion, releasing sulfur dioxide (SO₂) and forming the C=C double bond.[20]
-
Advantages: Useful for synthesizing sterically hindered or strained alkenes. The position of the resulting double bond is unambiguously defined.[21]
-
Disadvantages: Requires the preparation of α-halosulfone precursors, which can be difficult.[21] The reaction often requires strong bases (e.g., KOH, t-BuOK).
Direct Sulfonylation of Vinyl Halides and Alkynes
Modern cross-coupling and addition reactions offer direct access to vinyl sulfones from readily available starting materials.
-
Causality & Mechanism: These methods typically involve either the transition-metal-catalyzed coupling of a sulfinate salt with a vinyl halide/triflate or the direct radical or metal-mediated addition of a sulfonyl group across an alkyne.[22] Copper and nickel are common catalysts for these transformations.[22][23] Metal-free methods using reagents like molecular iodine have also been developed.[24]
-
Advantages: Highly convergent and direct. Can offer good stereoselectivity for the (E)-isomer.[25]
-
Disadvantages: May require expensive transition-metal catalysts and ligands. The substrate scope can be limited, and reactions may be sensitive to air and moisture.
Comparative Data Summary
The choice of synthetic route is a multi-factorial decision. The following table summarizes the key attributes of each method to guide this selection process.
| Method | Precursor | Key Reagents | Conditions | Typical Yields | Stereoselectivity | Core Advantage |
| Elimination | This compound | Ac₂O, then Heat (Δ) | High Temp (160-200°C) | Moderate-Good | N/A (Terminal) | Stable, readily available precursor |
| Oxidation | Vinyl Sulfide | m-CPBA or H₂O₂ | Mild (0°C to RT) | Good-Excellent | Depends on sulfide precursor | High yields, clean reaction |
| HWE Olefination | (Sulfonylmethyl)phosphonate | NaH, Aldehyde/Ketone | Mild (-78°C to RT) | Good-Excellent | High (E)-selectivity | Reliable, easy work-up |
| Julia-Kocienski | Heteroaryl Sulfone | KHMDS, Aldehyde/Ketone | Mild (-78°C to RT) | Good-Excellent | Very High (E)-selectivity | Excellent stereocontrol, one-pot |
| Ramberg-Bäcklund | α-Halosulfone | KOH or t-BuOK | Varies | Moderate-Good | Mixture, favors Z with weak base | Access to strained alkenes |
| Direct Sulfonylation | Vinyl Halide/Alkyne | Sulfinate Salt, Cu(I) or Ni(II) | Mild to Moderate Heat | Good | Often High (E)-selectivity | Convergent, direct C-S bond formation |
dot
Caption: Comparison of logical workflows for major vinyl sulfone synthesis routes.
Conclusion and Outlook
The synthesis of vinyl sulfones is a mature field with a diverse array of reliable methods.
-
This compound remains a viable precursor, particularly for large-scale synthesis where the stability and cost of the starting material are paramount. However, the high temperatures required for pyrolysis may limit its application for substrates with sensitive functional groups.
-
For laboratory-scale synthesis requiring high yields and functional group tolerance, olefination reactions , particularly the Horner-Wadsworth-Emmons and Julia-Kocienski variants, are often the methods of choice. They offer unparalleled control over stereochemistry, consistently favoring the formation of the thermodynamically more stable (E)-alkene.
-
The oxidation of vinyl sulfides is an excellent option when the sulfide precursor is easily accessible and stereochemically pure.
-
Direct sulfonylation methods are increasingly attractive due to their convergency, reducing the number of synthetic steps required.
Ultimately, the optimal strategy depends on the specific target molecule. A researcher must weigh factors such as the availability of starting materials, the required stereochemistry, the scale of the reaction, and the presence of other functional groups within the molecule. By understanding the causality, advantages, and limitations of each approach detailed in this guide, scientists and drug development professionals can make informed decisions to efficiently access these valuable chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 6. US2801267A - Production of vinyl sulfones - Google Patents [patents.google.com]
- 7. 2-(对甲苯磺酰)乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 17. organicreactions.org [organicreactions.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 21. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 22. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
A Strategic Guide to Alkene Synthesis: The Utility of 2-(p-Tolylsulfonyl)ethanol as a Vinyl Sulfone Precursor
For the modern synthetic chemist, the creation of carbon-carbon double bonds is a foundational challenge. While classic olefination reactions provide direct routes from carbonyls, alternative strategies employing versatile building blocks can offer unique advantages in complex molecule synthesis. This guide explores the strategic use of 2-(p-Tolylsulfonyl)ethanol, not as a direct olefination reagent, but as a stable and efficient precursor to p-tolyl vinyl sulfone—a powerful Michael acceptor and cross-coupling partner. We will objectively compare the synthetic strategies enabled by this precursor with cornerstone olefination methods, providing the experimental and mechanistic insights required for informed synthetic planning.
From β-Hydroxy Sulfone to a Versatile Synthon: The Genesis of p-Tolyl Vinyl Sulfone
This compound is a β-hydroxy sulfone. In the landscape of olefination, this structure is typically an intermediate, not a starting material. For instance, in the Julia-Lythgoe olefination, a sulfonyl carbanion adds to an aldehyde to form a β-hydroxy sulfone, which is then derivatized and reductively eliminated.[1][2]
The primary utility of this compound lies in its facile and high-yielding conversion to p-tolyl vinyl sulfone via an elimination reaction. This transformation unlocks a powerful and versatile C2 building block for alkene synthesis.
Mechanism of Elimination
The conversion of this compound to p-tolyl vinyl sulfone is a classic elimination reaction. Because the hydroxyl group is a poor leaving group, it must first be activated. This is typically achieved by converting it into a sulfonate ester (e.g., a mesylate or tosylate) or an acetate. Subsequent treatment with a non-nucleophilic base promotes an E2 elimination.[3] The strong electron-withdrawing nature of the adjacent sulfonyl group significantly acidifies the α-protons, facilitating their abstraction by the base and driving the reaction forward.
Alternatively, pyrolysis of the corresponding acetate ester can also yield the vinyl sulfone, a method often employed in industrial settings.[4]
Experimental Protocol: Synthesis of p-Tolyl Vinyl Sulfone
This two-step protocol provides a reliable method for the laboratory-scale synthesis of p-tolyl vinyl sulfone from this compound.
Step A: Mesylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring for the consumption of starting material by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step B: Base-Induced Elimination
-
Dissolve the crude mesylate from Step A in anhydrous DCM or THF (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the mesylate is consumed.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford p-tolyl vinyl sulfone as a white solid.
A Strategic Comparison: Vinyl Sulfone Pathways vs. Classical Olefinations
The value of p-tolyl vinyl sulfone lies in its application in synthetic strategies that are complementary to direct carbonyl olefination. The primary modes of reactivity are Michael additions and transition-metal-catalyzed cross-coupling reactions.
| Reaction Type | Reagents | Key Features & Advantages | Disadvantages | Stereoselectivity |
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Tolerates many functional groups. Unstabilized ylides provide reliable access to (Z)-alkenes.[5] | Triphenylphosphine oxide byproduct can be difficult to remove. Stabilized ylides are less reactive.[5] | Ylide-dependent: (Z)-selective for unstabilized ylides; (E)-selective for stabilized ylides. |
| Horner-Wadsworth-Emmons (HWE) | Aldehyde/Ketone + Phosphonate Carbanion | Byproduct is a water-soluble phosphate, simplifying purification.[6][7] Carbanions are more nucleophilic than Wittig ylides, reacting well with hindered ketones. | Generally requires an electron-withdrawing group on the phosphonate. | Highly (E)-selective due to thermodynamic control.[6][8] (Z)-selective variants (e.g., Still-Gennari) are available. |
| Julia-Kocienski Olefination | Aldehyde/Ketone + Heteroaryl Sulfone (e.g., PT-Sulfone) | Excellent functional group tolerance.[1] One-pot procedure. Byproducts are generally easy to remove. State-of-the-art for complex fragments.[1][9] | Requires strong base (e.g., KHMDS, LDA). Sulfone synthesis adds steps. | Highly (E)-selective.[10][11] |
| Vinyl Sulfone Pathway | p-Tolyl Vinyl Sulfone + Nucleophile or Coupling Partner | Access to products not easily made via direct olefination.[12][13] High reactivity as a Michael acceptor.[12][14] Can be used in various C-C bond-forming reactions (Heck, Suzuki).[15][16] | Indirect, multi-step approach to simple alkenes. The sulfonyl group may need to be removed in a subsequent step. | Dependent on the specific reaction (e.g., Michael addition, Heck coupling). Heck is often (E)-selective.[17] |
Strategy 1: Michael Addition
p-Tolyl vinyl sulfone is a highly effective Michael acceptor, reacting readily with a wide range of soft nucleophiles (thiols, amines, enolates, etc.).[12][18][19] This provides a powerful method for constructing C-C or C-heteroatom bonds at the β-position. While not a direct olefination, this pathway provides access to functionalized products that can be further elaborated. The sulfonyl group can be retained as a useful functional handle or removed reductively.
Advantages over Direct Olefination:
-
Access to 1,3-Difunctionalized Systems: A Michael addition followed by manipulation of the sulfone or other groups allows for the synthesis of complex motifs not directly accessible from a simple carbonyl.
-
High Reactivity and Selectivity: Vinyl sulfones are often more reactive and selective towards certain nucleophiles compared to α,β-unsaturated esters or ketones.[14]
-
Stereocontrol: The use of chiral catalysts can enable highly enantioselective Michael additions, providing access to chiral building blocks.[2]
Strategy 2: Heck and Suzuki Cross-Coupling
Vinyl sulfones are competent partners in palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions.[15][16] This allows for the direct formation of substituted styrenes and other conjugated systems by coupling the vinyl sulfone with aryl halides, boronic acids, or other organometallic reagents.
Advantages over Direct Olefination:
-
Aryl and Vinyl Scaffolds: This strategy excels at creating arylated or vinylated alkenes, which can be challenging for some direct olefination methods, especially if the corresponding ylide or phosphonate is unstable.
-
Convergent Synthesis: It allows for the convergent coupling of two complex fragments late in a synthetic sequence.
-
Stereochemical Purity: The Heck reaction with vinyl sulfones typically proceeds with high stereoselectivity to afford the (E)-isomer.[15][20]
Detailed Experimental Protocols
For a comprehensive comparison, the following are representative, literature-derived protocols for the major olefination reactions.
Representative Protocol: Horner-Wadsworth-Emmons (HWE) Reaction[6][21]
-
Objective: Synthesis of (E)-ethyl cinnamate from benzaldehyde.
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in 10 mL of anhydrous tetrahydrofuran (THF) in a flame-dried flask under N₂ at 0 °C.
-
Add triethyl phosphonoacetate (1.0 eq) dropwise. Gas evolution (H₂) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the solution is clear.
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add benzaldehyde (1.05 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). The aqueous layer will contain the phosphate byproduct.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield (E)-ethyl cinnamate.
Representative Protocol: Julia-Kocienski Olefination[1][10]
-
Objective: Synthesis of a trans-1,2-disubstituted alkene.
-
Dissolve the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) in a flame-dried flask under N₂.
-
Cool the solution to -78 °C.
-
Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq) in THF or DME dropwise. The solution will typically turn a deep color, indicating anion formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the aldehyde (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water.
-
Dilute with diethyl ether and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the (E)-alkene.
Conclusion
This compound is not a direct participant in olefination reactions but serves as an excellent and stable precursor to p-tolyl vinyl sulfone. This strategic pivot transforms the discussion from a simple reagent comparison to a more nuanced analysis of synthetic strategy.
-
Direct Olefination (Wittig, HWE, Julia-Kocienski): These methods remain the gold standard for the direct, efficient conversion of carbonyls to alkenes. Their primary advantages lie in their high yields, well-understood mechanisms, and predictable stereochemical outcomes (E-selectivity for HWE/Julia, Z-selectivity for unstabilized Wittig).[1][5][8] They are ideal for constructing specific double bonds from readily available carbonyl precursors.
-
Vinyl Sulfone Pathway: The strategy of converting this compound to p-tolyl vinyl sulfone and using it as a synthetic building block offers a powerful, complementary approach. It excels in the construction of complex, functionalized molecules through Michael additions and provides a convergent route to substituted alkenes via cross-coupling reactions.[12][15] This pathway provides synthetic flexibility and access to molecular architectures that may be difficult to achieve through direct olefination.
For researchers, scientists, and drug development professionals, the choice is not merely between reagents but between synthetic philosophies. Understanding the distinct advantages of both direct olefination and precursor-based building block strategies is paramount for the elegant and efficient construction of complex molecular targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations: Monomer Reactivity and Mechanical Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.rug.nl [pure.rug.nl]
A Comparative Guide to Olefination Strategies: Horner-Wadsworth-Emmons vs. Julia-Kocienski
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a foundational challenge. Olefination reactions are indispensable tools, enabling the construction of complex molecular architectures crucial for pharmaceuticals, natural products, and materials science. While the Wittig reaction laid the groundwork, its limitations, such as the often difficult removal of the triphenylphosphine oxide byproduct and challenges in controlling stereoselectivity, spurred the development of more refined alternatives.
This guide provides an in-depth comparison of two of the most powerful and widely adopted olefination methods: the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination. We will delve into their mechanistic underpinnings, compare their performance based on experimental data, and provide detailed protocols to empower researchers in selecting the optimal strategy for their synthetic targets.
The Horner-Wadsworth-Emmons (HWE) Reaction: The Workhorse of (E)-Olefination
Developed as a modification of the Wittig reaction, the HWE reaction utilizes phosphonate-stabilized carbanions, which offer distinct advantages in reactivity and product purification.[1][2] These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes and even hindered ketones that are often unreactive in Wittig conditions.[1][3]
Mechanistic Rationale
The predictive power of the HWE reaction stems from its well-understood mechanism. The process is initiated by the deprotonation of the α-carbon of the phosphonate ester to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step.[1][4] This addition leads to the formation of diastereomeric oxaphosphetane intermediates. The key to the reaction's characteristic (E)-selectivity lies in the ability of these intermediates to equilibrate. The pathway leading to the trans (E)-alkene proceeds through a thermodynamically more stable transition state, thus favoring its formation.[3] The reaction is completed by the elimination of a water-soluble dialkyl phosphate salt, a significant advantage that simplifies product purification via simple aqueous extraction.[1]
References
assessing the efficiency of the TEM protecting group in solid-phase RNA synthesis
In the landscape of synthetic oligonucleotides, the efficient and high-fidelity chemical synthesis of RNA remains a formidable challenge, primarily due to the reactive 2'-hydroxyl group of the ribose sugar. The strategic choice of a protecting group for this position is paramount, directly influencing coupling efficiency, synthesis time, and the purity of the final product. While the stalwart 2'-O-tert-butyldimethylsilyl (TBDMS) and the improved 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) protecting groups have been the workhorses of the field, a newer contender, the 2'-O-(2-cyanoethoxymethyl) (TEM/CEM) group, is demonstrating significant advantages, particularly in the synthesis of long and complex RNA molecules.
This technical guide provides a comprehensive assessment of the TEM protecting group's efficiency in solid-phase RNA synthesis, offering a direct comparison with the established TBDMS and TOM groups. We will delve into the mechanistic rationale behind its superior performance and provide detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of high-quality synthetic RNA.
The 2'-Hydroxyl Conundrum: A Tale of Three Protecting Groups
The ideal 2'-hydroxyl protecting group must be robust enough to withstand the rigors of the multi-step solid-phase synthesis cycle, yet be labile enough for clean and efficient removal under mild conditions that do not compromise the integrity of the RNA molecule. The evolution of these protecting groups reflects a continuous drive for improved performance.
A Comparative Overview
| Performance Metric | 2'-O-TBDMS | 2'-O-TOM | 2'-O-TEM (CEM) | Advantage of 2'-O-TEM |
| Average Coupling Efficiency | 98.5–99% | >99%[1] | High (>99%, implied)[2][3] | Enables the synthesis of longer, higher-purity oligonucleotides. |
| Typical Coupling Time | Up to 6 minutes[1] | ~2.5 minutes[1] | Short (comparable to DNA synthesis)[3][4] | Significantly increases synthesis speed and throughput. |
| Steric Hindrance | High[1] | Low[1][5] | Very Low[2][3] | Facilitates rapid and more complete coupling reactions. |
| 2' to 3' Migration | Prone to migration under basic conditions[5][6] | Migration is prevented[5][6] | Not reported to migrate | Ensures the synthesis of biologically active, natural 3'-5' linkages. |
| Deprotection Conditions | Fluoride source (e.g., TBAF, TEA·3HF)[7] | Fluoride source (e.g., TBAF) or AMA/EMAM[5][8] | Fluoride source (e.g., TBAF in DMSO)[2] | Mild removal conditions preserving the integrity of the RNA. |
Table 1: Head-to-head comparison of key performance metrics for 2'-O-TBDMS, 2'-O-TOM, and 2'-O-TEM (CEM) protecting groups.
The Rationale Behind TEM's Efficiency
The superior performance of the TEM protecting group can be attributed to its unique chemical structure. Unlike the bulky silyl groups of TBDMS and TOM which are directly or proximally attached to the 2'-oxygen, the TEM group is a smaller, more flexible acetal. This seemingly subtle difference has profound implications:
-
Reduced Steric Hindrance: The smaller size and increased flexibility of the TEM group minimize steric clashes during the coupling of the incoming phosphoramidite monomer to the growing RNA chain. This allows for faster and more complete reactions, leading to higher stepwise coupling efficiencies.[2][3] This is a critical factor in the synthesis of long oligonucleotides, where even a small decrease in coupling efficiency at each step can drastically reduce the yield of the full-length product.
-
Stability and Clean Deprotection: The TEM group is stable throughout the standard solid-phase synthesis cycle, yet it can be cleanly removed under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in an organic solvent like DMSO.[2] This orthogonality allows for the selective removal of the 2'-protecting group after the base and phosphate protecting groups have been removed, without causing degradation of the RNA backbone.
Experimental Protocols: Harnessing the Power of TEM
The following protocols are designed to provide a robust framework for the solid-phase synthesis of RNA using TEM-protected phosphoramidites. These protocols are based on established methodologies and are intended to be adapted and optimized for specific sequences and synthesis scales.
Synthesis of 2'-O-TEM Protected Ribonucleoside Phosphoramidites
The availability of high-quality phosphoramidite monomers is the cornerstone of successful oligonucleotide synthesis. The synthesis of 2'-O-TEM protected ribonucleoside phosphoramidites is a multi-step process that requires careful execution.
Caption: Workflow for the synthesis of 2'-O-TEM protected phosphoramidites.
Step-by-Step Methodology:
-
5'-O-Protection: Protect the 5'-hydroxyl group of the desired ribonucleoside with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine.
-
2'-O-TEM Protection: Introduce the 2-cyanoethoxymethyl (TEM) group at the 2'-hydroxyl position. This is a critical step that must be optimized to ensure high regioselectivity for the 2'-position over the 3'-position.
-
3'-Phosphitylation: Convert the 3'-hydroxyl group to the reactive phosphoramidite moiety using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base.
-
Purification: Purify the resulting 2'-O-TEM protected ribonucleoside phosphoramidite using silica gel chromatography to remove any unreacted starting materials and byproducts.
Automated Solid-Phase RNA Synthesis Cycle
The automated synthesis cycle for TEM-protected RNA monomers is similar to that of standard DNA synthesis, with the key difference being the shorter coupling times.
Caption: The four-step cycle of solid-phase RNA synthesis.
Synthesis Cycle Conditions for a 110-mer RNA using CEM Chemistry: [2]
| Step | Operation | Reagent | Time (s) |
| 1 | Deblocking | 3% Trichloroacetic acid in Dichloromethane | 60 |
| 2 | Coupling | 0.075 M CEM-amidite in Acetonitrile + 0.25 M BMT | 120 |
| 3 | Capping | Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF | 30 |
| 4 | Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 |
Table 2: Representative automated solid-phase RNA synthesis cycle conditions using 2'-O-TEM (CEM) protected phosphoramidites.
Cleavage and Deprotection Protocol
A two-step deprotection protocol is typically employed for TEM-protected RNA oligonucleotides.
Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add a solution of concentrated ammonium hydroxide/ethanol (3:1, v/v).
-
Incubate the vial at 35°C for 24 hours.[2]
-
Cool the vial, carefully transfer the supernatant to a new tube, and evaporate to dryness.
Step 2: Removal of the 2'-O-TEM Protecting Group
-
Dissolve the dried oligonucleotide in anhydrous dimethyl sulfoxide (DMSO).
-
Add a solution of 0.5 M tetrabutylammonium fluoride (TBAF) in DMSO containing 0.5% nitromethane (as an acrylonitrile scavenger).[2]
-
Incubate at room temperature for 5 hours.[2]
-
Quench the reaction by adding a suitable buffer (e.g., Tris-HCl).
-
Precipitate the deprotected RNA oligonucleotide using ethanol.
-
Wash the RNA pellet with ethanol and dry.
Conclusion and Future Outlook
The 2'-O-TEM (CEM) protecting group represents a significant advancement in the field of solid-phase RNA synthesis. Its ability to facilitate high coupling efficiencies with short reaction times makes it an ideal choice for the synthesis of long and complex RNA molecules, which are increasingly important in therapeutic and research applications.[2] While TBDMS and TOM chemistries remain valuable tools, the superior performance of TEM, particularly for challenging sequences, positions it as a key enabling technology for the future of RNA synthesis. As the demand for synthetic RNA continues to grow, the adoption of more efficient and robust chemical strategies, such as those offered by the TEM protecting group, will be crucial for advancing the frontiers of science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new RNA synthetic method with a 2'-O-(2-cyanoethoxymethyl) protecting group. | Semantic Scholar [semanticscholar.org]
- 4. Chemical synthesis of oligoribonucleotides with 2'-O-(2-cyanoethoxymethyl)-protected phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massbio.org [massbio.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
A Comparative Guide to the Synthetic Strategies for Vinyl Sulfone Preparation
Vinyl sulfones represent a cornerstone in modern organic synthesis and medicinal chemistry. Their unique electronic properties, arising from the potent electron-withdrawing nature of the sulfonyl group conjugated with a carbon-carbon double bond, render them highly versatile intermediates. They readily participate in a myriad of chemical transformations, including Michael additions, cycloadditions, and as precursors to a diverse range of functionalized molecules.[1][2] This guide provides a comparative analysis of the most effective and commonly employed synthetic strategies for the preparation of vinyl sulfones, offering insights into their mechanisms, experimental protocols, and practical applications for researchers, scientists, and professionals in drug development.
Olefination Reactions: Building the Vinyl Moiety
Olefination reactions provide a direct and reliable route to vinyl sulfones by constructing the carbon-carbon double bond. Two of the most powerful methods in this category are the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely utilized method for the stereoselective synthesis of alkenes. In the context of vinyl sulfone synthesis, it involves the reaction of a phosphonate-stabilized sulfonyl carbanion with an aldehyde or ketone.[3] This reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4]
Mechanism of Action:
The reaction is initiated by the deprotonation of the α-sulfonyl phosphonate ester to generate a highly nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate. Subsequent intramolecular cyclization forms an unstable four-membered oxaphosphetane intermediate. This intermediate then collapses, eliminating a water-soluble phosphate byproduct and forming the desired vinyl sulfone. The stereochemical outcome is largely dictated by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates.[3]
Experimental Protocol: Synthesis of (E)-Styryl Phenyl Sulfone
A representative procedure for the HWE synthesis of a vinyl sulfone is as follows:
-
To a solution of diethyl ((phenylsulfonyl)methyl)phosphonate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.1 equiv.).
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the phosphonate carbanion.
-
Add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (E)-styryl phenyl sulfone.[5]
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Generally high yields and excellent (E)-stereoselectivity.[3][6] | Requires the pre-synthesis of the α-sulfonyl phosphonate reagent.[5] |
| The water-soluble phosphate byproduct is easily removed during workup.[6] | Strong bases are typically required, which may not be compatible with sensitive functional groups. |
| Broad substrate scope, tolerating a variety of aldehydes and ketones.[7] | The Still-Gennari modification is often needed to achieve (Z)-selectivity, which requires specific phosphonate reagents and conditions.[4][8] |
Data Summary:
| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Diethyl ((phenylsulfonyl)methyl)phosphonate | NaH | THF | >90 | >95:5 | [5] |
| Cyclohexanecarboxaldehyde | Diethyl ((phenylsulfonyl)methyl)phosphonate | NaH | THF | 85 | >95:5 | [7] |
| Acetophenone | Diethyl ((phenylsulfonyl)methyl)phosphonate | n-BuLi | THF | 78 | >95:5 | [3] |
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful one-pot modification of the classical Julia olefination that provides a highly convergent route to alkenes, including vinyl sulfones. This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone.[9][10] The use of specific heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, typically results in excellent (E)-stereoselectivity.[9][11]
Mechanism of Action:
The reaction begins with the deprotonation of the alkyl heteroaryl sulfone to form a carbanion. This carbanion then adds to the carbonyl compound to form a β-alkoxy sulfone intermediate. A key step in the mechanism is the intramolecular Smiles rearrangement, where the heteroaryl group migrates from the sulfur to the oxygen atom. This is followed by the elimination of sulfur dioxide and the heteroaryl alkoxide to furnish the alkene. The stereochemical outcome is influenced by the nature of the heteroaryl group, the base, and the solvent.[12][13]
Experimental Protocol: Synthesis of (E)-1-Phenyl-2-(phenylsulfonyl)ethene
A typical experimental procedure for the Julia-Kocienski olefination is as follows:
-
To a stirred solution of 1-phenyl-5-((phenylsulfonyl)methyl)-1H-tetrazole (1.0 equiv.) in anhydrous dimethoxyethane (DME) at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv.) in DME.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add benzaldehyde (1.2 equiv.) to the reaction mixture and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired (E)-vinyl sulfone.[14]
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Excellent (E)-stereoselectivity is often achieved, particularly with PT-sulfones.[9][10] | The synthesis of the heteroaryl sulfone reagents can be multi-step.[14] |
| The one-pot nature of the reaction is operationally simple.[10] | Can be sensitive to steric hindrance around the carbonyl group. |
| Milder reaction conditions can be employed compared to the classical Julia olefination.[9] | Achieving high (Z)-selectivity can be challenging and may require specific sulfone reagents or reaction conditions.[9][15] |
Data Summary:
| Aldehyde | Sulfone Reagent | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | 1-Phenyl-5-((phenylsulfonyl)methyl)-1H-tetrazole | KHMDS | DME | 92 | >98:2 | [14] |
| 4-Methoxybenzaldehyde | 1-Phenyl-5-((phenylsulfonyl)methyl)-1H-tetrazole | KHMDS | DME | 88 | >98:2 | [11] |
| Cyclohexanecarboxaldehyde | 1-Phenyl-5-((phenylsulfonyl)methyl)-1H-tetrazole | KHMDS | THF | 85 | 95:5 | [11] |
Direct Sulfonylation of Alkenes and Alkynes
The direct formation of a C-S bond at an sp²-hybridized carbon represents a highly atom-economical approach to vinyl sulfones. Recent advancements have led to a variety of methods for the direct sulfonylation of alkenes and alkynes using different sulfonyl sources and catalytic systems.[16]
Mechanism of Action:
The mechanism of direct sulfonylation often involves the generation of a sulfonyl radical from a suitable precursor, such as a sulfinic acid or a sulfonyl hydrazide. This radical then adds to the carbon-carbon double or triple bond. Subsequent oxidation and elimination steps lead to the formation of the vinyl sulfone. Transition metals, such as copper, can facilitate the generation of the sulfonyl radical and promote the coupling process.[17][18][19]
Experimental Protocol: Copper-Catalyzed Sulfonylation of Styrene with Sodium Benzenesulfinate
A representative procedure for the direct sulfonylation of an alkene is as follows:
-
In a reaction vessel, combine styrene (1.0 equiv.), sodium benzenesulfinate (1.5 equiv.), copper(I) iodide (0.1 equiv.), and a suitable ligand such as 2,2'-bipyridine (0.2 equiv.) in a solvent like dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 80-100 °C and stir under an atmosphere of air or oxygen for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[18][20]
Advantages and Disadvantages:
| Advantages | Disadvantages |
| High atom economy as it involves direct C-H functionalization or addition across a multiple bond.[16] | Regioselectivity can be an issue with unsymmetrical alkenes or alkynes.[21] |
| Readily available starting materials (alkenes/alkynes and sulfonylating agents) can be used.[20] | The use of transition metal catalysts can lead to product contamination. |
| A wide range of functional groups are often tolerated.[22] | Oxidative conditions may not be suitable for sensitive substrates. |
Data Summary:
| Alkene/Alkyne | Sulfonylating Agent | Catalyst | Yield (%) | Regio/Stereoselectivity | Reference |
| Styrene | Sodium benzenesulfinate | CuI/bpy | 85 | (E)-isomer | [18] |
| Phenylacetylene | Sodium benzenesulfinate | CuCl/L3 | 83 | (E)-isomer | [18] |
| 1-Octene | Sodium p-toluenesulfinate | Ni(acac)₂/phen | 75 | (E)-isomer | [20] |
Oxidation of Vinyl Sulfides
The oxidation of vinyl sulfides is a classical and straightforward method for the preparation of vinyl sulfones. This transformation can be achieved using a variety of oxidizing agents.
Mechanism of Action:
The reaction proceeds through a two-step oxidation process. The vinyl sulfide is first oxidized to the corresponding vinyl sulfoxide. Further oxidation of the sulfoxide yields the vinyl sulfone. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone.[23][24]
Experimental Protocol: Oxidation of Phenyl Vinyl Sulfide to Phenyl Vinyl Sulfone
A typical procedure for the oxidation of a vinyl sulfide is as follows:
-
Dissolve phenyl vinyl sulfide (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (2.2 equiv.) in the same solvent dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.[25]
Advantages and Disadvantages:
| Advantages | Disadvantages |
| A simple and often high-yielding method. | Requires the prior synthesis of the corresponding vinyl sulfide.[26] |
| A wide variety of oxidizing agents can be used.[24] | Over-oxidation to byproducts can occur if the reaction is not carefully controlled.[23] |
| The reaction conditions are generally mild. | The stereochemistry of the starting vinyl sulfide is retained in the product. |
Data Summary:
| Vinyl Sulfide | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Phenyl vinyl sulfide | m-CPBA (2.2 equiv) | DCM | 91 | [23] |
| Methyl vinyl sulfide | H₂O₂ | Acetic Acid | 85 | [24] |
| Ethyl vinyl sulfide | m-CPBA (2.0 equiv) | THF | 88 |
Other Notable Synthetic Strategies
While the methods discussed above are among the most prevalent, several other strategies offer unique advantages for the synthesis of vinyl sulfones.
-
Elimination Reactions: The β-elimination of a leaving group from a suitable precursor, such as a β-halosulfone, is a classical approach. Treatment with a base, like triethylamine, promotes the elimination to form the vinyl sulfone. This method is particularly useful when the corresponding β-halosulfone is readily accessible.
-
Heck Coupling: The palladium-catalyzed Heck reaction provides a powerful tool for the arylation or vinylation of vinyl sulfones. This reaction involves the coupling of an aryl or vinyl halide/triflate with a vinyl sulfone in the presence of a palladium catalyst and a base. It is a valuable method for constructing more complex vinyl sulfone architectures.[27][28][29][30][31]
Visualization of Synthetic Workflows
References
- 1. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Aminooxylation Horner-Wadsworth-Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Recent advances in the synthesis of vinyl sulfones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Copper(II)-Catalyzed Direct Sulfonylation of C(sp(2))-H Bonds with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Copper-Catalyzed Oxidative Hydrosulfonylation of Alkynes Using Sodium Sulfinates in Air [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 21. Hydroxysulfonylation of alkenes: an update - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00513H [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 24. Sulfone synthesis by oxidation [organic-chemistry.org]
- 25. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 29. Heck Reaction [organic-chemistry.org]
- 30. researchgate.net [researchgate.net]
- 31. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
A Comparative Study of Leaving Group Ability in Sulfone Elimination Reactions: A Guide for Synthetic Chemists
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of a leaving group is a critical determinant of reaction efficiency, yield, and stereochemical outcome. Within the arsenal of modern synthetic methods, sulfone-based elimination reactions, particularly the Julia-Kocienski olefination, have become indispensable for the construction of carbon-carbon double bonds. The efficacy of these transformations is profoundly influenced by the nature of the sulfonyl moiety, which ultimately departs as a sulfinate anion.
This guide provides an in-depth comparative analysis of the leaving group ability of various sulfonyl groups in elimination reactions. We will dissect the mechanistic underpinnings that govern their performance, present quantitative and qualitative data to facilitate objective comparison, and provide a robust experimental protocol for practical evaluation.
The Essence of a Good Leaving Group in Elimination Reactions
The facility of an elimination reaction is intrinsically linked to the stability of the departing species, or "leaving group." An effective leaving group is one that can readily accommodate the electron pair from the breaking bond. The primary determinant of leaving group ability is the stability of the resulting anion, which is often correlated with the acidity of its conjugate acid (pKa). A lower pKa of the conjugate acid signifies a more stable, weaker conjugate base, and thus, a better leaving group.[1][2]
Sulfone eliminations typically proceed via a carbanion-mediated mechanism, such as the reversible carbanion mechanism ((E1cB)R), especially when the β-proton is highly acidic due to the electron-withdrawing nature of the sulfonyl group.[3] In this pathway, a base removes a proton to form a carbanion, which then expels the leaving group in a subsequent, often rate-determining, step.
Figure 1: The reversible carbanion (E1cB)R mechanism.
Quantitative Comparison of Sulfonyl Leaving Group Ability
Direct quantitative data on the leaving group ability of sulfinate anions is scarce. However, a seminal study by Stirling and coworkers provides a valuable benchmark for the phenylsulfonyl (PhSO₂) group within a series of β-substituted sulfones (PhSO₂CH₂CH₂Z) undergoing elimination in ethanolic sodium ethoxide.[3] This work allows for a direct comparison of the PhSO₂ group with other common leaving groups under identical conditions.
The study demonstrated that these reactions proceed via the (E1cB)R mechanism, where the observed rate constant is a composite of the equilibrium constant for carbanion formation and the rate of leaving group expulsion.[3]
Table 1: Relative Rates of Elimination for Leaving Groups (Z) from PhSO₂CH₂CH₂Z [3]
| Leaving Group (Z) | Relative Rate (k_obs) | Conjugate Acid (ZH) | pKa of ZH (approx.) |
| PhSe⁻ | ~10¹⁰ | PhSeH | ~6 |
| PhO⁻ | ~10⁹ | PhOH | 10 |
| PhS⁻ | ~10⁸ | PhSH | 6.6 |
| PhSO₂⁻ | ~10⁶ | PhSO₂H | ~-2.5 |
| PhSO⁻ | ~10⁵ | PhSOH | N/A |
| CN⁻ | 1 | HCN | 9.2 |
Note: Rates are approximate and normalized for comparison. pKa values are approximate and can vary with the solvent.
As the data illustrates, the phenylsulfonyl group (PhSO₂⁻) is a competent leaving group, significantly more effective than cyanide but less so than phenoxide or thiophenoxide in this specific system.[3] Its effectiveness stems from the stability of the resulting phenylsulfinate anion, where the negative charge is delocalized over the two oxygen atoms and the aromatic ring. The strong electron-withdrawing nature of the sulfonyl group itself contributes to this stability.[4]
Comparative Performance in Modified Julia Olefination Reactions
While the fundamental leaving group ability is important, the synthetic utility of various sulfonyl groups is most prominently showcased in the modified Julia olefination, particularly the Julia-Kocienski variant.[5][6][7] In this reaction, a heteroaryl sulfone is used, and its role extends beyond simply being a leaving group. The heteroaryl moiety is crucial for facilitating the key Smiles rearrangement step that precedes the final elimination.[7]
The choice of the heteroaryl sulfonyl group has a profound impact on the reaction's stereoselectivity (E/Z ratio), reaction conditions, and substrate scope.
Figure 2: Generalized workflow of the Julia-Kocienski olefination.
Below is a comparative guide to the most commonly employed sulfonyl groups in these reactions.
Table 2: Comparison of Sulfonyl Groups in Julia-Kocienski Olefinations
| Sulfonyl Group | Structure | Key Features & Performance | Typical Conditions |
| Benzothiazolyl (BT) | The original and most widely used group for modified Julia olefinations.[6] Generally provides good to excellent E-selectivity.[5] The BT-sulfones are stable and readily prepared.[8] | Base: KHMDS, NaHMDS, LHMDSSolvent: THF, DMETemp: -78 °C to rt | |
| 1-Phenyl-1H-tetrazol-5-yl (PT) | Often provides superior E-selectivity compared to BT-sulfones, attributed to the sterically demanding phenyl group.[5] PT-sulfones do not tend to self-condense, allowing for deprotonation before aldehyde addition, which is beneficial for base-sensitive aldehydes.[5] | Base: KHMDS, LHMDSSolvent: THF, DMETemp: -78 °C to rt | |
| Pyridyl (PYR) | Exhibits high Z-selectivity, in stark contrast to the E-selectivity of BT and PT sulfones.[5] This switch in stereoselectivity is a powerful tool for synthetic planning. | Base: LiHMDS, KHMDSSolvent: THFTemp: -78 °C to rt | |
| 1-tert-Butyl-1H-tetrazol-5-yl (TBT) | Developed to enhance Z-selectivity, particularly for the synthesis of trisubstituted alkenes from ketones.[6] | Base: KHMDSSolvent: Toluene, THFTemp: -78 °C to rt | |
| 3,5-Bis(trifluoromethyl)phenyl (BTFP) | An electron-deficient aryl sulfone that promotes olefination under mild conditions. It has been successfully applied in the synthesis of resveratrol analogues.[7] Often shows good E-selectivity. | Base: DBU, K₂CO₃Solvent: Acetonitrile, DMFTemp: rt |
Causality Behind Performance Differences
The dramatic differences in stereoselectivity arise from the distinct transition state geometries adopted during the reaction.
-
E-Selectivity (BT and PT sulfones): The kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde typically forms an anti-β-alkoxysulfone intermediate. This intermediate undergoes a stereospecific decomposition to yield the E-alkene.[7] The bulky nature of the PT group further reinforces this preference.[5]
-
Z-Selectivity (PYR and TBT sulfones): The pyridyl and other specific heteroaryl sulfones are believed to favor a syn-addition pathway, potentially through chelation effects involving the metal counterion. The subsequent Smiles rearrangement and elimination from this syn-adduct lead preferentially to the Z-alkene.[5]
The choice of base and solvent is also critical as it influences the aggregation state of the base and the formation of open versus closed transition states, which can modulate the syn/anti selectivity of the initial addition step.[5]
Experimental Protocol: A Model Comparative Experiment
To provide a practical framework for evaluation, the following protocol describes the synthesis of an (E)-alkene using a benzothiazolyl (BT) sulfone, based on established procedures.[5] This can be adapted to compare different sulfonyl reagents under identical conditions.
Objective: To compare the yield and E/Z selectivity of an olefination reaction between dodecanal and 1-(benzothiazol-2-ylsulfonyl)dodecane versus 1-(1-phenyl-1H-tetrazol-5-ylsulfonyl)dodecane.
Materials:
-
1-(Benzothiazol-2-ylsulfonyl)dodecane
-
1-(1-Phenyl-1H-tetrazol-5-ylsulfonyl)dodecane
-
Dodecanal
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
NMR spectrometer and Gas Chromatograph (GC) for analysis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. periodicchemistry.com [periodicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Vinyl Sulfone Synthesis: Balancing Economics and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Vinyl Sulfones
Vinyl sulfones are a critical class of organic compounds, serving as versatile building blocks in a multitude of applications. Their unique chemical reactivity, particularly as Michael acceptors, makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] In the textile industry, vinyl sulfone-based reactive dyes are prized for their vibrant colors and excellent fastness, forming strong covalent bonds with fibers.[3] However, the synthesis of these valuable compounds presents a classic chemical industry challenge: balancing economic viability with environmental responsibility. This guide provides a comprehensive comparison of the primary synthesis routes to vinyl sulfones, offering insights into their economic and environmental trade-offs to aid researchers in making informed decisions.
Major Synthetic Routes to Vinyl Sulfones
Several synthetic strategies have been developed to produce vinyl sulfones, each with its own set of advantages and disadvantages. The most prominent methods include the oxidation of vinyl sulfides, elimination reactions of β-substituted sulfones, Horner-Wadsworth-Emmons olefination, and various cross-coupling reactions. Recent advancements have also focused on greener, more sustainable approaches.[4]
Oxidation of Vinyl Sulfides
The oxidation of vinyl sulfides to their corresponding sulfones is a conceptually straightforward approach. This method often involves the use of common oxidizing agents like hydrogen peroxide.
Mechanism: The sulfide is oxidized to a sulfoxide intermediate, which is then further oxidized to the sulfone.
Economic Considerations: The starting vinyl sulfides can be prepared from the addition of thiols to alkynes.[5] The cost-effectiveness of this route is largely dependent on the price and availability of the starting thiols and alkynes. The use of inexpensive oxidizing agents like hydrogen peroxide can make this route economically attractive.[6]
Environmental Impact: The primary environmental concern with this method is the use of strong oxidizing agents and the potential for the formation of oxidized byproducts. However, the use of hydrogen peroxide is considered relatively green, as its only byproduct is water. Careful control of reaction conditions is necessary to avoid over-oxidation and minimize waste.
Elimination Reactions of β-Substituted Sulfones
Elimination reactions are a classical and widely used method for the synthesis of vinyl sulfones. This approach involves the removal of a leaving group from a β-substituted sulfone, typically facilitated by a base.
Mechanism: A base abstracts a proton alpha to the sulfonyl group, leading to the formation of a carbanion. Subsequent elimination of a leaving group at the beta position results in the formation of the vinyl sulfone.
Economic Considerations: This method can be cost-effective, particularly if the starting β-substituted sulfones are readily accessible. A notable example is the pyrolysis of 2-acetoxyethyl sulfones, which can be performed at the industrial scale.[7]
Environmental Impact: The environmental footprint of this route is influenced by the choice of base and solvent. The use of strong, corrosive bases and volatile organic solvents can generate significant waste and pose safety hazards. Greener alternatives, such as using milder bases and more environmentally benign solvents, are being explored to mitigate these issues.
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, including vinyl sulfones.[8][9] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.
Mechanism: A phosphonyl-stabilized carbanion, generated by deprotonation of a phosphonate ester, attacks an aldehyde or ketone. The resulting intermediate then undergoes elimination of a phosphate byproduct to yield the vinyl sulfone.[10]
Economic Considerations: The HWE reaction often provides high yields and excellent stereoselectivity, which can be economically advantageous by reducing the need for costly purification steps.[11] However, the synthesis of the required phosphonate reagents can add to the overall cost.
Environmental Impact: A significant drawback of the HWE reaction is the generation of stoichiometric amounts of phosphate byproducts, which can contribute to eutrophication if not properly managed. The use of catalytic versions of this reaction is an area of active research to improve its environmental profile.
Cross-Coupling Reactions
Modern cross-coupling reactions, such as the Heck reaction, have emerged as powerful methods for the synthesis of vinyl sulfones.[12] These reactions typically involve the use of a transition metal catalyst, most commonly palladium, to couple a vinyl halide or triflate with a sulfinate salt.[13]
Mechanism: The catalytic cycle generally involves oxidative addition of the vinyl halide to the metal catalyst, followed by transmetalation with the sulfinate salt and reductive elimination to afford the vinyl sulfone and regenerate the catalyst.
Economic Considerations: The primary economic driver for cross-coupling reactions is the cost of the catalyst, which often involves precious metals like palladium.[2] However, the high efficiency and functional group tolerance of these reactions can offset the catalyst cost, especially for the synthesis of complex, high-value molecules.
Environmental Impact: The use of heavy metal catalysts is a major environmental concern due to their toxicity and the potential for contamination of the final product.[2] Efforts to develop more sustainable cross-coupling methods focus on using more abundant and less toxic metals, such as copper or nickel, and on developing highly active catalysts that can be used at very low loadings.[14][15] Additionally, performing these reactions in environmentally friendly solvents like water is a key area of green chemistry research.[13]
Comparative Analysis of Synthesis Routes
| Synthesis Route | Key Economic Factors | Key Environmental Factors |
| Oxidation of Vinyl Sulfides | Cost of starting thiols and alkynes; cost of oxidizing agent. | Use of strong oxidizing agents; potential for oxidized byproducts. Water is the only byproduct when using H2O2. |
| Elimination Reactions | Cost and availability of β-substituted sulfones; cost of base. | Use of strong bases and volatile organic solvents; waste generation. |
| Horner-Wadsworth-Emmons | Cost of phosphonate reagents; high yields can reduce purification costs. | Stoichiometric phosphate byproducts; use of organic solvents. |
| Cross-Coupling Reactions | High cost of precious metal catalysts; high efficiency for complex molecules. | Toxicity of heavy metal catalysts; potential for product contamination; use of organic solvents. |
Greener and More Economical Alternatives
In recent years, significant research has been directed towards developing more sustainable and cost-effective methods for vinyl sulfone synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
One promising strategy involves the direct C-S coupling of vinyl halides with sodium sulfinates in water, eliminating the need for a metal catalyst.[13] Another innovative approach is the multicomponent hydrosulfonylation of alkynes, which proceeds at room temperature without any metal catalysts or additives.[1] Decarboxylative coupling reactions also offer an environmentally friendly route, utilizing visible light or electrochemical methods to promote the reaction under mild conditions.[14]
The industrial production of sodium vinyl sulfonate, a key precursor for many vinyl sulfone derivatives, is often achieved through the alkaline hydrolysis of carbyl sulfate. This process highlights the chemical industry's efforts to find scalable and economically viable synthetic routes.
Experimental Protocols
Metal-Free Synthesis of Vinyl Sulfones from Dibromides and Sulfinic Acid Sodium Salts[18]
This protocol describes a simple and economical method for synthesizing vinyl sulfones under metal-free conditions.
Materials:
-
Substituted dibromide
-
Sulfinic acid sodium salt
-
N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the dibromide (1.0 mmol) in DMF (5 mL), add the sulfinic acid sodium salt (1.2 mmol).
-
Stir the reaction mixture at 80 °C for the time indicated by TLC monitoring.
-
After completion of the reaction, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired vinyl sulfone.
Rationale: This method avoids the use of expensive and toxic metal catalysts, making it both economically and environmentally attractive.[16] The reaction proceeds via dehydrobromination of the dibromide, followed by conjugate addition of the sulfinate anion and subsequent elimination.[16]
Visualization of Synthesis Pathways
Caption: Major synthetic routes to vinyl sulfones.
Conclusion and Future Outlook
The synthesis of vinyl sulfones is a dynamic field of research, driven by the increasing demand for these compounds in various industries and a growing emphasis on sustainable chemical manufacturing. While traditional methods remain valuable, the future of vinyl sulfone synthesis lies in the development of greener, more efficient, and economically viable processes. The exploration of novel catalytic systems, the use of renewable starting materials, and the design of one-pot, multicomponent reactions will be crucial in achieving these goals. For researchers and drug development professionals, a thorough understanding of the economic and environmental implications of different synthetic routes is essential for selecting the most appropriate method for their specific needs, ultimately contributing to a more sustainable chemical enterprise. The global vinyl sulfone market is projected to continue its growth, driven by the expanding textile industry and the increasing demand for high-performance reactive dyes.[17] This growth will undoubtedly spur further innovation in the synthesis of these important molecules.
References
- 1. Multicomponent hydrosulfonylation of alkynes for the synthesis of vinyl sulfones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. dyesandpigments.com [dyesandpigments.com]
- 4. Recent advances in the synthesis of vinyl sulfones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 7. US2801267A - Production of vinyl sulfones - Google Patents [patents.google.com]
- 8. Aminooxylation Horner-Wadsworth-Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. figshare.com [figshare.com]
- 10. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 17. Vinyl Sulfone Market - Global Strategic Business Report [researchandmarkets.com]
A Comparative Guide to Sulfones in the Modified Julia Olefination for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the construction of complex organic molecules with precision and efficiency is paramount. The modified Julia olefination, also known as the Julia-Kocienski olefination, stands as a cornerstone reaction for the stereoselective synthesis of alkenes, a common structural motif in many pharmaceutical agents.[1][2] The choice of the heterocyclic sulfone is a critical parameter that dictates the yield, stereoselectivity (E/Z ratio), and substrate scope of this powerful transformation.[2] This guide provides an in-depth comparative analysis of the most commonly employed sulfones, supported by experimental data, to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.
The Crucial Role of the Heterocyclic Sulfone
The classical Julia olefination, developed by Marc Julia, was a multi-step process often requiring harsh conditions.[3][4] The advent of the modified, one-pot Julia-Kocienski olefination revolutionized the field by introducing heteroaryl sulfones that act as activating groups.[1][3][4] These sulfones facilitate a spontaneous Smiles rearrangement followed by the elimination of sulfur dioxide and an aryloxide, leading directly to the alkene product.[1][3] The nature of the heteroaryl group profoundly influences the reaction's outcome.[2][5] This analysis will focus on the three most prominent players: benzothiazol-2-yl (BT), pyridin-2-yl (PY), and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.
At a Glance: Comparative Performance of Key Sulfones
| Sulfone Type | Predominant Selectivity | General Reactivity | Key Advantages | Common Limitations |
| Benzothiazol-2-yl (BT) | Mixture of E/Z, tunable | High | Well-established, versatile | Often moderate stereoselectivity, potential for side reactions.[5] |
| Pyridin-2-yl (PY) | Z-selective | Moderate | High Z-selectivity for certain substrates | Can be less reactive than BT or PT sulfones. |
| 1-Phenyl-1H-tetrazol-5-yl (PT) | E-selective | High | Excellent E-selectivity, milder reaction conditions possible.[5][6] | Steric hindrance can be a factor. |
| 1-tert-Butyl-1H-tetrazol-5-yl (TBT) | Z-selective for specific substrates | High | High Z-selectivity with benzylic or allylic sulfones.[7] | Not as broadly applicable as PT sulfones. |
Deep Dive into Sulfone Performance
Benzothiazol-2-yl (BT) Sulfones: The Versatile Workhorse
BT-sulfones were the first to be employed in the one-pot Julia olefination and remain a popular choice due to their reliability and broad applicability.[4]
Mechanism and Stereoselectivity: The reaction proceeds through the addition of the metalated BT-sulfone to a carbonyl compound, forming a β-alkoxy sulfone intermediate. This intermediate undergoes a Smiles rearrangement to furnish the alkene.[3] The stereochemical outcome is often a mixture of E and Z isomers, as the initial addition step is not highly diastereoselective and the subsequent elimination is not always stereospecific.[3] However, the E/Z ratio can be influenced by the choice of base, solvent, and reaction temperature. For instance, increasing solvent polarity can lead to a higher proportion of the trans (E) isomer.[8]
Experimental Insights: In a typical protocol, the BT-sulfone and an aldehyde are dissolved in an aprotic solvent like THF or DME and cooled to -78 °C. A strong, non-nucleophilic base such as KHMDS or LiHMDS is then added to generate the sulfonyl carbanion. The reaction is allowed to warm to room temperature, leading to the formation of the alkene.
-
Causality: The use of non-nucleophilic bases is crucial to prevent side reactions, such as the addition of the base to the electrophilic carbon of the benzothiazole ring.[9] Barbier-like conditions, where the base is added to a mixture of the sulfone and the aldehyde, are often preferred to minimize the self-condensation of the BT-sulfone.[5]
Pyridin-2-yl (PY) Sulfones: The Key to Z-Alkenes
For the synthesis of Z-alkenes, pyridyl sulfones have emerged as a valuable tool, exhibiting a notable preference for the formation of the cis isomer in many cases.[5]
Mechanism and Stereoselectivity: The underlying mechanism is similar to that of BT-sulfones. However, the electronic properties of the pyridine ring are thought to influence the transition state of the elimination step, favoring the formation of the Z-alkene. The exact reasons for this high Z-selectivity are still a subject of study, but it is believed to be a combination of steric and electronic effects.
Experimental Insights: The reaction conditions for PY-sulfones are comparable to those for BT-sulfones. However, careful optimization of the base and solvent system is often necessary to maximize the Z-selectivity.
1-Phenyl-1H-tetrazol-5-yl (PT) Sulfones: The Champion of E-Selectivity
When high E-selectivity is the primary goal, PT-sulfones are the reagents of choice.[5][6] This modification, often referred to as the Julia-Kocienski olefination, provides excellent control over the formation of trans-alkenes.[3][4]
Mechanism and Stereoselectivity: The high E-selectivity of the Julia-Kocienski olefination is attributed to a kinetically controlled, diastereoselective addition of the metalated PT-sulfone to the aldehyde.[3] This leads to the formation of an anti-β-alkoxysulfone intermediate, which then undergoes a stereospecific decomposition to yield the E-alkene.[3] The sterically demanding phenyl group on the tetrazole ring plays a crucial role in directing this stereochemical outcome.[5]
Experimental Insights: A significant advantage of PT-sulfones is their reduced tendency to self-condense.[5] This allows for the pre-formation of the sulfonyl anion before the addition of the aldehyde, enabling the use of milder reaction conditions and broadening the scope to include base-sensitive aldehydes.[5]
-
Causality: The ability to pre-generate the anion without significant decomposition is a key differentiator from BT-sulfones and allows for greater experimental flexibility.
1-tert-Butyl-1H-tetrazol-5-yl (TBT) Sulfones: A Niche Player for Z-Selectivity
While PT-sulfones are known for their E-selectivity, the closely related TBT-sulfones have been shown to provide high Z-selectivity, particularly with benzylic and allylic sulfones.[7]
Mechanism and Stereoselectivity: The bulky tert-butyl group is thought to alter the conformational preferences of the intermediates, leading to a reversal of the typical stereochemical outcome observed with PT-sulfones.
Experimental Insights: The reaction conditions are similar to those used for PT-sulfones, with the choice of base and solvent playing a significant role in the observed selectivity.
Experimental Workflows and Data
General Experimental Protocol for the Modified Julia Olefination
The following protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Sulfone Anion: In a flame-dried, nitrogen-purged flask, dissolve the sulfone (1.0 equiv) in anhydrous solvent (e.g., THF, DME) and cool to the desired temperature (typically -78 °C).
-
Deprotonation: Slowly add a solution of a strong, non-nucleophilic base (1.1 equiv, e.g., KHMDS, LiHMDS, LDA) to the sulfone solution. Stir the mixture for 30-60 minutes to ensure complete formation of the anion.
-
Reaction with Carbonyl Compound: Add the aldehyde or ketone (1.2 equiv) to the solution of the sulfone anion.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Reaction Pathway
Caption: General workflow of the modified Julia olefination.
Conclusion and Future Outlook
The modified Julia olefination is an indispensable tool in modern organic synthesis, and the judicious selection of the sulfone activating group is critical for achieving the desired outcome. BT-sulfones offer versatility, PY-sulfones provide access to Z-alkenes, and PT-sulfones deliver excellent E-selectivity. The development of new sulfone reagents continues to expand the capabilities of this reaction, enabling the synthesis of increasingly complex and medicinally relevant molecules. As our understanding of the reaction mechanism deepens, we can expect the rational design of novel sulfones with even greater control over reactivity and stereoselectivity, further empowering the drug discovery and development process.
References
- 1. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 2. organicreactions.org [organicreactions.org]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. prf.upol.cz [prf.upol.cz]
A Researcher's Guide to Silyl Protecting Groups in RNA Synthesis: A Comparative Stability Analysis
For researchers, scientists, and professionals in drug development, the chemical synthesis of RNA is a cornerstone of innovation. The success of this intricate process hinges on the strategic use of protecting groups, particularly for the 2'-hydroxyl function of the ribose sugar. The choice of this protecting group profoundly influences coupling efficiency, the propensity for side reactions, and the ultimate yield and purity of the synthesized oligonucleotide. Among the arsenal of available options, silyl ethers have become the workhorses of RNA synthesis.
This guide provides an in-depth, objective comparison of the stability and performance of the most commonly employed silyl protecting groups: tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and triisopropylsilyl (TIPS). We will delve into the mechanistic underpinnings of their stability, present supporting experimental data, and provide detailed protocols for their evaluation. This analysis is designed to empower you with the knowledge to make informed decisions for your specific RNA synthesis challenges.
The Critical Role of the 2'-Hydroxyl Protecting Group
A Comparative Overview of Common Silyl Protecting Groups
The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom. This steric hindrance shields the silicon-oxygen bond from nucleophilic or acidic attack, thereby influencing the conditions required for its cleavage.
Key Performance Metrics: TBDMS vs. TOM
The two most prominent silyl protecting groups in contemporary RNA synthesis are TBDMS and TOM. While both have been used to successfully synthesize RNA, their performance characteristics differ significantly, especially in the context of synthesizing long oligonucleotides.
| Performance Metric | tert-Butyldimethylsilyl (TBDMS) | Triisopropylsilyloxymethyl (TOM) | Advantage of TOM |
| Average Coupling Efficiency | 98.5–99% | >99% | Higher yield of full-length product, crucial for long sequences. |
| Typical Coupling Time | Up to 6 minutes | ~2.5 minutes | Increased synthesis speed and throughput. |
| Extrapolated Crude Purity (100mer) | 27% | 33% | Higher purity of the crude product, simplifying purification. |
| Steric Hindrance | High | Low | Facilitates more efficient and faster coupling reactions.[1][2] |
| 2'- to 3'-Silyl Migration | Prone to migration under basic conditions. | Stable towards migration.[1][2] | Prevents formation of non-biological 2'-5' linkages. |
Data compiled from multiple sources.[3]
The superior performance of the TOM protecting group can be attributed to its unique structure. The oxymethyl spacer positions the bulky triisopropylsilyl group further away from the reaction center, reducing steric hindrance during the coupling step.[4] This seemingly minor structural modification has a substantial cumulative effect on the yield and purity of the final RNA product, particularly for longer sequences.
Delving Deeper: Stability Under Deprotection Conditions
The selective removal of the 2'-silyl protecting group is a critical final step in RNA synthesis. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). However, the stability of the silyl group under the acidic and basic conditions used for the removal of other protecting groups (e.g., on the nucleobases and the phosphate backbone) is a key consideration for preventing premature deprotection and subsequent RNA degradation.
Relative Stability to Acidic and Basic Hydrolysis
The general order of stability for common silyl ethers towards acidic and basic hydrolysis provides a framework for developing orthogonal protection strategies.
| Protecting Group | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[5]
As the data indicates, increased steric hindrance around the silicon atom significantly enhances stability towards acidic hydrolysis. In basic media, TIPS is the most robust, while TBDMS and TBDPS exhibit comparable stability. This differential stability is a powerful tool for the selective deprotection of silyl ethers in complex molecules.
The Challenge of 2'- to 3'-Silyl Migration
A significant drawback of the TBDMS group is its propensity to migrate from the 2'-hydroxyl to the 3'-hydroxyl position under basic conditions. This isomerization, known as a Brook rearrangement, can lead to the formation of non-natural 2'-5' phosphodiester linkages in the final RNA product, rendering it biologically inactive. The acetal-based linker in the TOM protecting group effectively prevents this migration, ensuring the integrity of the RNA backbone.[1][2]
An Alternative Strategy: 2'-ACE Chemistry
Beyond traditional silyl ethers, 2'-ACE (bis(2-acetoxyethoxy)methyl) chemistry offers a distinct approach to 2'-hydroxyl protection. This strategy employs an acid-labile orthoester protecting group in conjunction with a 5'-silyl ether. A key advantage of 2'-ACE is the rapid and mild deprotection conditions (typically pH 3.8), which can be beneficial for sensitive RNA sequences.[4][6] Furthermore, 2'-ACE chemistry often results in faster coupling rates and higher yields, particularly for long RNA sequences.[4][6]
| Protecting Group Strategy | Average Coupling Efficiency (%) | Deprotection Time | Key Advantages | Key Disadvantages |
| 2'-ACE | >99% | < 30 minutes | Very high coupling yields, rapid and mild deprotection. | Requires different 5'-protection chemistry (silyl ethers instead of DMT). |
| TBDMS | >98.5% | 2.5 - 6 hours | Well-established, good stability. | Slower coupling times due to steric hindrance, requires fluoride for deprotection. |
| TOM | >99% | ~2 hours | High coupling efficiency, stable. | Higher cost of monomers. |
Data compiled from multiple sources.[3]
Experimental Protocols
To provide a practical framework for evaluating silyl protecting group stability, the following section outlines key experimental workflows.
Workflow for Evaluating Silyl Group Stability
Caption: Experimental workflow for the comparative stability analysis of silyl protecting groups.
Protocol for Quantifying Silyl Ether Cleavage Kinetics
-
Sample Preparation : Prepare solutions of the 2'-O-silyl protected ribonucleoside (TBDMS, TOM, or TIPS) in the respective deprotection reagent (e.g., 1 M TBAF in THF, 80% acetic acid, or a 3:1 mixture of ammonium hydroxide and ethanol).
-
Incubation : Maintain the reaction mixtures at a constant temperature (e.g., room temperature or 55°C).
-
Time-Course Sampling : At defined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching : Immediately quench the reaction by neutralizing the deprotection reagent. For acidic conditions, use a suitable base; for basic conditions, use an acid; for fluoride deprotection, dilute with a suitable buffer.
-
Analysis : Analyze the quenched samples by reverse-phase HPLC. Quantify the peak area of the starting protected nucleoside and the deprotected product.
-
Data Analysis : Plot the percentage of the remaining protected nucleoside against time to determine the cleavage kinetics for each protecting group under the tested conditions.
Protocol for Detecting 2'- to 3'-Silyl Migration by HPLC-MS
-
Sample Preparation : Incubate the 2'-O-silyl protected ribonucleoside (e.g., 2'-O-TBDMS-uridine) in a basic solution (e.g., a mixture of ammonium hydroxide and ethanol) at an elevated temperature (e.g., 55°C).
-
Time-Course Sampling : Take aliquots at various time points.
-
Quenching : Neutralize the reaction mixture.
-
HPLC-MS Analysis : Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
Chromatographic Separation : Use a C18 reverse-phase column with a suitable gradient to separate the 2'- and 3'-silylated isomers.
-
Mass Spectrometric Detection : Monitor the mass-to-charge ratio (m/z) corresponding to the silylated nucleoside. The 2'- and 3'-isomers will have the same mass but different retention times.
-
-
Quantification : Quantify the relative amounts of the 2'- and 3'-isomers by integrating the respective peak areas in the chromatogram. This will provide a measure of the extent of silyl migration over time.
Protocol for Post-Deprotection Purity Analysis by Anion-Exchange HPLC
-
Sample Preparation : After the complete deprotection of the synthesized RNA oligonucleotide, dissolve the crude product in an appropriate aqueous buffer.
-
Anion-Exchange Chromatography : Inject the sample onto a strong anion-exchange (AEX) HPLC column.
-
Elution Gradient : Use a salt gradient (e.g., sodium chloride or sodium perchlorate) to elute the oligonucleotides. The negatively charged phosphate backbone of the RNA interacts with the positively charged stationary phase. Shorter, failed sequences will elute earlier than the full-length product.
-
Detection : Monitor the elution profile using a UV detector at 260 nm.
-
Purity Assessment : The purity of the full-length RNA product is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.[7]
Choosing the Right Silyl Protecting Group: A Decision Framework
The selection of a 2'-hydroxyl protecting group is a critical decision that should be guided by the specific goals of the RNA synthesis.
Caption: Decision framework for selecting a 2'-hydroxyl protecting group strategy.
Conclusion
The stability and performance of silyl protecting groups are pivotal to the successful chemical synthesis of RNA. While TBDMS has been a long-standing and reliable choice for many applications, the development of the TOM protecting group has provided a significant advancement, particularly for the synthesis of long and complex RNA molecules. The reduced steric hindrance of TOM leads to higher coupling efficiencies and faster reaction times, while its resistance to 2'- to 3'-migration ensures the fidelity of the synthesized oligonucleotide. For sequences with acid-sensitive modifications, 2'-ACE chemistry presents a compelling alternative with its mild deprotection conditions.
By understanding the nuances of each protecting group's stability and performance, and by employing the analytical methods outlined in this guide, researchers can optimize their RNA synthesis strategies to achieve higher yields, greater purity, and ultimately, more reliable and impactful scientific outcomes.
References
- 1. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
mechanistic comparison of E1 versus E2 elimination pathways for beta-hydroxy sulfones
A Mechanistic Guide to E1 versus E2 Elimination Pathways for β-Hydroxy Sulfones
For researchers, medicinal chemists, and professionals in drug development, β-hydroxy sulfones are pivotal intermediates. Their controlled elimination to form vinyl sulfones—valuable Michael acceptors in synthetic chemistry—requires a nuanced understanding of the underlying reaction mechanisms. The competition between unimolecular (E1) and bimolecular (E2) elimination pathways dictates not only the reaction rate but also, critically, the stereochemical outcome of the product. This guide provides an in-depth, objective comparison of these two pathways, supported by mechanistic principles and outlining experimental designs to distinguish them.
The Unimolecular Elimination (E1) Pathway: A Stepwise Process
The E1 mechanism is a two-step elimination pathway characterized by the initial formation of a carbocation intermediate.[1][2] This process is analogous to the SN1 reaction and its rate is dependent solely on the concentration of the substrate, exhibiting first-order kinetics.[1][2]
Mechanistic Breakdown
-
Step 1 (Rate-Determining): Formation of a Carbocation. The reaction is initiated by the departure of the leaving group to form a carbocation. In the case of β-hydroxy sulfones, the hydroxyl group is an inherently poor leaving group. Therefore, it typically requires protonation by an acid catalyst to form a much better leaving group, water (H₂O).[3][4] The subsequent loss of water is the slow, rate-determining step of the reaction.[2][5]
-
Step 2 (Fast): Deprotonation. A weak base, often the solvent itself (e.g., ethanol), abstracts a proton from a carbon atom adjacent (β-position) to the carbocation. The electrons from the C-H bond then form the π-bond of the alkene.
Key Determinants of the E1 Pathway
-
Substrate Structure: The E1 pathway is favored for substrates that can form stable carbocations. Thus, tertiary β-hydroxy sulfones are excellent candidates for this mechanism.[2][6][7]
-
Base: Only a weak base is required, as it is not involved in the rate-limiting step.[2][6][8][9]
-
Solvent: Polar protic solvents (e.g., water, ethanol) are ideal for E1 reactions because they can stabilize the carbocation intermediate through solvation.[6][8][9]
-
Stereochemistry: The E1 reaction is not stereospecific. The intermediate carbocation is sp²-hybridized and planar, allowing the base to abstract a proton from either side, leading to a mixture of E and Z isomers.[10][11] However, the reaction is typically stereoselective, favoring the formation of the more thermodynamically stable alkene (Zaitsev's rule).[12][13][14]
-
Rearrangements: A significant characteristic of the E1 pathway is the potential for carbocation rearrangements to form a more stable intermediate before elimination occurs.[2][14][15]
References
- 1. byjus.com [byjus.com]
- 2. psiberg.com [psiberg.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stereochemistry of elimination reactions | PPTX [slideshare.net]
- 11. reddit.com [reddit.com]
- 12. transformationtutoring.com [transformationtutoring.com]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
The Versatile Warhead: A Comparative Guide to p-Tolyl Vinyl Sulfone in Medicinal Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of covalent drug design, the choice of an appropriate electrophilic warhead is paramount. Among the arsenal of available functionalities, the vinyl sulfone moiety has emerged as a privileged scaffold, offering a unique blend of reactivity, stability, and synthetic accessibility.[1][2] This guide provides an in-depth technical analysis of a prominent member of this class: p-tolyl vinyl sulfone. We will objectively compare its performance with alternative Michael acceptors, supported by experimental data, and provide practical insights into its application in medicinal chemistry.
The Chemical Biology of p-Tolyl Vinyl Sulfone: A Tunable Michael Acceptor
At its core, the utility of p-tolyl vinyl sulfone in medicinal chemistry stems from its nature as a Michael acceptor. The electron-withdrawing sulfonyl group polarizes the vinyl moiety, rendering the β-carbon susceptible to nucleophilic attack by residues such as cysteine in protein targets.[3] The p-tolyl group, with its methyl substituent, offers a subtle yet significant modulation of the electronic and steric properties of the warhead compared to unsubstituted phenyl vinyl sulfone or other substituted aryl vinyl sulfones.
Reactivity Profile: A Comparative Analysis
The reactivity of a covalent warhead is a critical parameter that dictates its suitability for a given biological target. A warhead that is too reactive may lead to off-target effects and toxicity, while one with insufficient reactivity will not achieve the desired therapeutic effect. Vinyl sulfones, in general, are considered more reactive than the commonly used acrylamides.[4]
The electronic nature of the substituent on the aryl ring of an aryl vinyl sulfone plays a crucial role in tuning its reactivity. Electron-withdrawing groups enhance the electrophilicity of the β-carbon, increasing the rate of Michael addition. Conversely, electron-donating groups can temper this reactivity. The methyl group in the para position of p-tolyl vinyl sulfone is weakly electron-donating, suggesting a slightly attenuated reactivity compared to the unsubstituted phenyl vinyl sulfone. This can be advantageous in achieving a balance between potency and selectivity.
A study comparing the relative rates of Michael addition of 2'-(phenethyl)thiol to various vinyl sulfonyl derivatives revealed that the reactivity can span over three orders of magnitude depending on the substituent.[5] While this study did not directly include p-tolyl vinyl sulfone, it underscores the tunability of this class of compounds.
Table 1: Comparison of Michael Acceptors
| Michael Acceptor | General Reactivity Trend | Key Features & Considerations |
| p-Tolyl Vinyl Sulfone | Moderate to High | Good balance of reactivity and stability. The tolyl group can offer beneficial steric interactions in the binding pocket. |
| Phenyl Vinyl Sulfone | High | Generally more reactive than p-tolyl vinyl sulfone due to the absence of an electron-donating group. |
| Acrylamides | Moderate | Less reactive than vinyl sulfones, which can be advantageous for avoiding off-target reactions. Widely used in approved drugs.[4] |
| Vinyl Sulfonamides | Lower than Vinyl Sulfones | The nitrogen atom reduces the electrophilicity of the vinyl group, leading to lower reactivity.[5] |
Applications in Medicinal Chemistry: A Covalent Advantage
The ability of p-tolyl vinyl sulfone to form stable covalent bonds with nucleophilic amino acid residues has been exploited in the design of a variety of enzyme inhibitors.[6] The irreversible nature of this interaction can lead to prolonged duration of action and high potency.
Covalent Inhibition of Cysteine Proteases
Cysteine proteases are a class of enzymes implicated in a range of diseases, including parasitic infections and cancer. The active site of these enzymes contains a highly nucleophilic cysteine residue, making them prime targets for covalent inhibitors.[7] Peptidyl vinyl sulfones have been extensively investigated as inhibitors of cysteine proteases.[8]
One of the most well-known examples is K11777, a potent inhibitor of parasitic cysteine proteases like cruzain from Trypanosoma cruzi.[3] While K11777 itself contains a phenyl vinyl sulfone, the principles of its mechanism of action are directly applicable to p-tolyl vinyl sulfone-containing analogues. The peptidic portion of the inhibitor directs it to the active site of the protease, where the vinyl sulfone warhead reacts with the catalytic cysteine.
dot graph "Covalent_Inhibition_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Enzyme [label="Enzyme (Cys-SH)"]; Inhibitor [label="p-Tolyl Vinyl Sulfone Inhibitor"]; Michaelis_Complex [label="Michaelis Complex"]; Covalent_Adduct [label="Covalent Adduct"];
Enzyme -> Michaelis_Complex [label="Reversible Binding"]; Inhibitor -> Michaelis_Complex; Michaelis_Complex -> Covalent_Adduct [label="Irreversible Michael Addition", color="#EA4335"];
{rank=same; Enzyme; Inhibitor;} {rank=same; Michaelis_Complex;} {rank=same; Covalent_Adduct;} } digraph "Covalent_Inhibition_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Enzyme [label="Enzyme (Cys-SH)"]; Inhibitor [label="p-Tolyl Vinyl Sulfone Inhibitor"]; Michaelis_Complex [label="Michaelis Complex"]; Covalent_Adduct [label="Covalent Adduct"];
Enzyme -> Michaelis_Complex [label="Reversible Binding"]; Inhibitor -> Michaelis_Complex; Michaelis_Complex -> Covalent_Adduct [label="Irreversible Michael Addition", color="#EA4335"];
{rank=same; Enzyme; Inhibitor;} {rank=same; Michaelis_Complex;} {rank=same; Covalent_Adduct;} }
Caption: Mechanism of covalent inhibition by a p-tolyl vinyl sulfone inhibitor.
Targeting Other Enzymes
The application of vinyl sulfones is not limited to cysteine proteases. They have also been used to target other enzymes with nucleophilic residues in their active sites. For instance, vinyl sulfone derivatives have been explored as inhibitors of caspases and the proteasome.[3][8] More recently, "pre-vinylsulfone" prodrugs have been designed to target carbonic anhydrase IX, where the active vinyl sulfone is generated in situ.[9]
A series of phenyl vinyl sulfone derivatives were designed and evaluated as inhibitors of the NLRP3 inflammasome, with the most potent compounds showing IC50 values in the low micromolar range.[10] Another study identified a vinyl sulfone derivative, VF16, as a potent inhibitor of EGFR tyrosine kinase with an IC50 of 7.85 nM.[7] These examples highlight the broad applicability of the vinyl sulfone scaffold in drug discovery.
Table 2: Examples of Vinyl Sulfone-Based Inhibitors
| Compound Class | Target Enzyme | Reported Potency (IC50 or k_inact/K_i) | Reference |
| Peptidyl Vinyl Sulfones | Cysteine Proteases (e.g., Cruzain) | k_inact/K_i values in the range of 10^5 to 10^6 M⁻¹s⁻¹ | [3] |
| Dipeptidyl Vinyl Sulfones | Caspase-3 | IC50 = 29 µM for the most potent derivative | |
| Phenyl Vinyl Sulfone Derivatives | NLRP3 Inflammasome | IC50 = 0.91 µM for the most potent hit | [10] |
| Vinyl Sulfone Derivative (VF16) | EGFR Tyrosine Kinase | IC50 = 7.85 nM |
p-Tolyl Vinyl Sulfone in "Click Chemistry" for Bioconjugation
While not a traditional "click" reaction like the copper-catalyzed azide-alkyne cycloaddition, the Diels-Alder reaction of p-tolyl vinyl sulfone offers a robust method for creating complex molecular architectures that can be used in bioconjugation. This approach leverages the high reactivity and predictability of the Diels-Alder reaction to create stable scaffolds.
In one innovative application, p-tolyl vinyl sulfone is reacted with an N-protected pyrrole in a Diels-Alder reaction to form a strained azabicyclic vinyl sulfone. This product contains a reactive handle for cysteine-specific protein modification and a second site for bioorthogonal ligation, demonstrating a powerful strategy for dual protein labeling.
dot graph "Diels_Alder_Application" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
pTVS [label="p-Tolyl Vinyl Sulfone"]; Pyrrole [label="N-Boc-Pyrrole"]; Diels_Alder [label="Diels-Alder Reaction"]; Azabicycle [label="Azabicyclic Vinyl Sulfone"]; Protein_Labeling [label="Dual Protein Labeling"];
pTVS -> Diels_Alder; Pyrrole -> Diels_Alder; Diels_Alder -> Azabicycle; Azabicycle -> Protein_Labeling [color="#EA4335"];
{rank=same; pTVS; Pyrrole;} {rank=same; Diels_Alder;} {rank=same; Azabicycle;} {rank=same; Protein_Labeling;} } digraph "Diels_Alder_Application" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
pTVS [label="p-Tolyl Vinyl Sulfone"]; Pyrrole [label="N-Boc-Pyrrole"]; Diels_Alder [label="Diels-Alder Reaction"]; Azabicycle [label="Azabicyclic Vinyl Sulfone"]; Protein_Labeling [label="Dual Protein Labeling"];
pTVS -> Diels_Alder; Pyrrole -> Diels_Alder; Diels_Alder -> Azabicycle; Azabicycle -> Protein_Labeling [color="#EA4335"];
{rank=same; pTVS; Pyrrole;} {rank=same; Diels_Alder;} {rank=same; Azabicycle;} {rank=same; Protein_Labeling;} }
Caption: Application of p-tolyl vinyl sulfone in a Diels-Alder reaction for bioconjugation.
Experimental Protocols
Synthesis of p-Tolyl Vinyl Sulfone
A common method for the synthesis of vinyl sulfones involves the elimination of a β-substituted sulfone. One reported procedure involves the pyrolysis of beta-hydroxyethyl tolyl sulfone at 200-230 °C under reduced pressure (2 mm Hg). The resulting p-tolyl vinyl sulfone can be purified by recrystallization from chloroform-petroleum ether.
General Protocol for Michael Addition and Kinetic Analysis
This protocol describes a general method for reacting p-tolyl vinyl sulfone with a model thiol, N-acetylcysteine, and monitoring the reaction kinetics using UV-Vis spectroscopy.
Materials:
-
p-Tolyl vinyl sulfone
-
N-acetylcysteine
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of p-tolyl vinyl sulfone (in a minimal amount of a water-miscible organic solvent like DMSO) and N-acetylcysteine in the phosphate buffer.
-
Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the N-acetylcysteine solution with the buffer.
-
Initiate the reaction by adding a small volume of the p-tolyl vinyl sulfone stock solution to the cuvette and mix quickly.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant change in absorbance upon reaction. The disappearance of the vinyl sulfone double bond can often be monitored.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay equation.
-
By varying the concentration of N-acetylcysteine, the second-order rate constant can be determined from a plot of k_obs versus the concentration of N-acetylcysteine.[11]
dot graph "Kinetic_Analysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Prepare Reactant Solutions"]; Mix [label="Initiate Reaction in Cuvette"]; Monitor [label="Monitor Absorbance vs. Time"]; Analyze [label="Fit Data to Determine k_obs"]; Plot [label="Plot k_obs vs. [Thiol]"]; End [label="Determine Second-Order Rate Constant"];
Start -> Mix -> Monitor -> Analyze -> Plot -> End; } digraph "Kinetic_Analysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Prepare Reactant Solutions"]; Mix [label="Initiate Reaction in Cuvette"]; Monitor [label="Monitor Absorbance vs. Time"]; Analyze [label="Fit Data to Determine k_obs"]; Plot [label="Plot k_obs vs. [Thiol]"]; End [label="Determine Second-Order Rate Constant"];
Start -> Mix -> Monitor -> Analyze -> Plot -> End; }
Caption: Workflow for determining the kinetics of a Michael addition reaction.
Conclusion and Future Perspectives
p-Tolyl vinyl sulfone represents a valuable and versatile tool in the medicinal chemist's toolbox. Its tunable reactivity, established synthetic routes, and proven utility in the design of potent covalent inhibitors make it an attractive scaffold for drug discovery. Compared to other Michael acceptors, it offers a compelling balance of reactivity and stability. The application of p-tolyl vinyl sulfone in Diels-Alder reactions for creating sophisticated bioconjugation reagents further expands its utility.
Future research will likely focus on the development of novel p-tolyl vinyl sulfone-based drug candidates targeting a wider range of enzymes. Furthermore, a deeper understanding of the structure-activity relationships governing the reactivity of substituted aryl vinyl sulfones will enable the more precise tuning of this warhead for optimal therapeutic outcomes. The continued exploration of its applications in bioorthogonal chemistry also holds significant promise.
References
- 1. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of vinyl sulfones as caspase-3 inhibitors. A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(p-Tolylsulfonyl)ethanol: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals, the synthesis and application of novel compounds are daily endeavors. Equally critical, though less celebrated, is the responsible management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 2-(p-Tolylsulfonyl)ethanol, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere instruction to elucidate the chemical principles underpinning these essential protocols.
Understanding the Compound: A Profile of this compound
Before delving into disposal procedures, a thorough understanding of the subject compound is paramount. This compound, with a molecular weight of 200.25 g/mol , is a solid at room temperature.[1] Its structure, featuring a sulfone group and a primary alcohol, dictates its chemical behavior and, consequently, its disposal requirements.
The sulfone group is generally considered to be relatively inert.[2] However, the presence of a hydroxyl group introduces a potential site for reaction. While not highly reactive, this bifunctionality necessitates careful consideration of its compatibility with other waste streams.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H12O3S | [1] |
| Molecular Weight | 200.25 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 50-56 °C | |
| Boiling Point | 178-181 °C at 0.2 mmHg |
Hazard Assessment and Immediate Safety Precautions
According to available Safety Data Sheets (SDS), this compound is classified as having acute oral toxicity and may cause irritation to the skin, eyes, and respiratory tract. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound, including during disposal.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
In the event of exposure, immediate first aid is crucial. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention.
The Disposal Pathway: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its ultimate destruction or neutralization. The following workflow provides a comprehensive overview of this process.
Caption: Disposal workflow for this compound.
Part 1: In-Lab Waste Collection and Segregation
The foundation of safe disposal is proper segregation at the source.
-
Designated Waste Container: Dedicate a specific, compatible container for this compound waste. Polyethylene or glass containers are generally suitable. The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the container with the full chemical name: "this compound".
-
Chemical Compatibility: Do not mix this compound waste with other chemical waste streams without first consulting a chemical compatibility chart or your institution's Environmental Health and Safety (EHS) office. While sulfones are relatively inert, the presence of the alcohol functional group warrants caution. Avoid mixing with strong oxidizing agents, strong acids, or strong bases.
Part 2: Hazardous Waste Determination
All chemical waste must be evaluated to determine if it meets the criteria of "hazardous waste" as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
While this compound is not specifically listed as a hazardous waste, it must be evaluated based on the four characteristics of hazardous waste:
-
Ignitability: With no flash point data available, a conservative approach is to manage it as a combustible solid.
-
Corrosivity: It is not expected to be corrosive.
-
Reactivity: It is not known to be reactive.
-
Toxicity: It is classified as having acute oral toxicity.
Based on its toxicity, it is prudent to manage this compound as a hazardous waste.
Part 3: Storage and Labeling in a Satellite Accumulation Area (SAA)
Once designated as hazardous waste, it must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container closed at all times except when adding waste.
-
Hazardous Waste Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical name and its concentration, the date accumulation began, and the appropriate hazard pictograms (e.g., exclamation mark for irritant and acute toxicity).
Part 4: Final Disposal Options
The final disposal of this compound should be handled by a licensed hazardous waste disposal company. The two primary methods for the destruction of this type of organic waste are incineration and chemical treatment.
Option 1: Incineration
High-temperature incineration is a common and effective method for the disposal of organic chemical waste.[3][4]
-
Mechanism: In a licensed incineration facility, the compound is combusted at high temperatures (typically 850-1200°C), breaking it down into its constituent elements.[3][5] The organic portion will be converted primarily to carbon dioxide and water.
-
Sulfur Dioxide (SO₂) Scrubber Requirement: A critical consideration for the incineration of organosulfur compounds is the formation of sulfur dioxide (SO₂), a major air pollutant.[6][7][8] Licensed hazardous waste incinerators are equipped with flue gas desulfurization systems, commonly known as scrubbers, to remove SO₂ from the exhaust gases.[7][8][9][10] These scrubbers typically use a wet slurry of an alkaline reagent, such as limestone (calcium carbonate) or sodium hydroxide, to neutralize the acidic SO₂ gas, converting it to a solid salt like calcium sulfate (gypsum).[8][9]
Option 2: Chemical Treatment (Laboratory-Scale Neutralization - Use with Caution)
For small quantities, chemical neutralization may be a consideration, though it requires a thorough understanding of the reaction and should only be performed by trained personnel in a controlled laboratory setting. Given that this compound is a neutral organic compound, "neutralization" in the traditional acid-base sense is not applicable. However, hydrolysis to break down the molecule may be possible.
-
Alkaline Hydrolysis (Theoretical): While sulfones are generally stable, prolonged heating with a strong base could potentially lead to hydrolysis, although this is not a standard or recommended laboratory procedure for this specific compound due to the lack of established protocols. A potential, though unverified, reaction could involve the cleavage of the C-S bond. This is not a recommended on-site disposal method without further investigation and validation.
Recommendation: For the majority of laboratory settings, the most prudent and compliant disposal method is to accumulate the waste in a properly labeled container and have it removed by a certified hazardous waste vendor for incineration at a facility equipped with the necessary air pollution control devices.
Regulatory Compliance: A Non-Negotiable Aspect of Disposal
All procedures for the disposal of this compound must comply with federal, state, and local regulations. The EPA's regulations under RCRA provide the overarching framework, but state and local agencies may have more stringent requirements. Always consult your institution's EHS department for guidance specific to your location.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the chemical nature of the compound, adhering to strict safety protocols, and following a systematic disposal workflow, researchers can ensure that their work is conducted in a manner that is both scientifically sound and environmentally responsible. The preferred and most reliable method of disposal is through a licensed hazardous waste vendor for high-temperature incineration.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. ptb.de [ptb.de]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. toolkit.pops.int [toolkit.pops.int]
- 6. redriver.team [redriver.team]
- 7. envitechinc.com [envitechinc.com]
- 8. duke-energy.com [duke-energy.com]
- 9. machengineering.com [machengineering.com]
- 10. tri-mer.com [tri-mer.com]
Mastering the Safe Handling of 2-(p-Tolylsulfonyl)ethanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2-(p-Tolylsulfonyl)ethanol. Moving beyond a simple checklist, we will delve into the causality behind each recommendation, empowering you to work with confidence and precision.
Understanding the Hazard Profile of this compound
This compound is a solid organic compound with a melting point of 50-56°C. While its toxicological properties have not been fully investigated, it is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4, meaning it is harmful if swallowed. It is also known to be an irritant to the eyes, skin, and respiratory tract. The primary risks associated with this compound are exposure through inhalation of dust particles, skin and eye contact, and ingestion.
| Property | Value | Source |
| Physical State | Solid | |
| Melting Point | 50-56 °C | |
| GHS Classification | Acute Toxicity, Oral, Category 4 | |
| Hazard Statements | H302: Harmful if swallowed | |
| Signal Word | Warning | |
| Primary Hazards | Eye, skin, and respiratory irritant |
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, it is crucial to establish a safe working environment through engineering controls. The primary objective is to minimize the generation and dispersal of this compound dust.
Standard Operating Procedure for Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of solid this compound should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow will capture and exhaust any dust particles, preventing them from entering the laboratory's general atmosphere and your breathing zone.
-
Ventilated Enclosures: For procedures requiring the manipulation of larger quantities of the solid, a ventilated balance enclosure can provide an additional layer of protection by containing dust at the source.
-
Housekeeping: Maintain a clean and organized workspace. Promptly clean up any spills, no matter how minor, to prevent the accumulation of dust. Use a vacuum cleaner equipped with a HEPA filter for cleaning up solid chemical spills; do not dry sweep, as this can aerosolize the dust.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical for preventing direct contact with this compound. The following is a detailed breakdown of the required PPE, along with the rationale for each.
Eye and Face Protection
-
Requirement: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities of the solid.
-
Causality: Safety glasses alone do not provide a complete seal around the eyes and are insufficient for protecting against fine dust particles. Chemical safety goggles form a protective seal, preventing airborne particles from coming into contact with the sensitive mucous membranes of the eyes.
Hand Protection
-
Requirement: Nitrile or neoprene gloves are recommended. Always double-glove when handling this compound.
Body Protection
-
Requirement: A clean, buttoned lab coat is the minimum requirement. For procedures with a higher risk of dust generation, disposable coveralls should be considered.
-
Causality: A lab coat prevents the contamination of personal clothing with chemical dust. In the event of a significant spill, a disposable coverall can be quickly and safely removed, minimizing the spread of contamination.
Respiratory Protection
-
Requirement: Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for significant aerosolization of the solid outside of a fume hood, a NIOSH-approved N95 respirator should be worn.
-
Causality: An N95 respirator is designed to filter out at least 95% of airborne particles, providing effective protection against the inhalation of fine chemical dust.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for minimizing risk. The following workflow is designed to be a self-validating system of safety.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
In the event of a spill or exposure, a swift and informed response is crucial.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or if you are unsure how to handle it, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Small Spills: For small spills contained within a fume hood, you may proceed with cleanup if you are trained to do so.
-
Wear your full PPE.
-
Gently cover the spill with an absorbent material to prevent further dispersal of dust.
-
Carefully scoop the material into a labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Exposure Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a legal and ethical responsibility.
Waste Segregation and Labeling:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Labeling: All waste containers must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings.
Disposal Protocol:
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your EHS office for waste pickup and disposal.
Figure 2. A comprehensive plan for the responsible disposal of this compound waste.
By adhering to these detailed protocols, you can ensure a safe and compliant laboratory environment when working with this compound. Remember, a proactive and informed approach to safety is the cornerstone of scientific excellence.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
